molecular formula C6H7NO3 B046841 Ethyl isoxazole-3-carboxylate CAS No. 3209-70-9

Ethyl isoxazole-3-carboxylate

Cat. No.: B046841
CAS No.: 3209-70-9
M. Wt: 141.12 g/mol
InChI Key: RKXWKTOBQOSONL-UHFFFAOYSA-N
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Description

Ethyl isoxazole-3-carboxylate is a versatile and high-value heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This compound features an ester-functionalized isoxazole core, a privileged scaffold known for its prevalence in biologically active molecules. Its primary research value lies in its utility as a key synthetic intermediate for the construction of more complex molecular architectures. Researchers utilize this compound in the synthesis of amide and hydroxamic acid derivatives, or as a precursor to the corresponding carboxylic acid, enabling the exploration of structure-activity relationships (SAR).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-4-10-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXWKTOBQOSONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434429
Record name ethyl isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3209-70-9
Record name ethyl isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl isoxazole-3-carboxylate basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl Isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 3209-70-9 ) is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry.[1] Its isoxazole core, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, imparts unique electronic properties and conformational rigidity, making it a valuable scaffold in the design of bioactive molecules.[1] This compound serves as a versatile intermediate for synthesizing a wide array of more complex derivatives, including potential anti-inflammatory agents, anti-cancer drugs, enzyme inhibitors, and herbicides.[1] This guide provides a comprehensive overview of its fundamental properties, a representative synthesis protocol, key applications, and logical workflows relevant to research and development.

Chemical and Physical Properties

This compound is typically a light yellow or colorless liquid at room temperature.[1] It possesses good solubility and stability, which are advantageous for its use in various chemical reactions and formulations.[1] Key identifying and physical properties are summarized in the tables below.

Table 1: General Properties
PropertyValueReference
CAS Number 3209-70-9[1][2]
Molecular Formula C₆H₇NO₃[1][2]
Molecular Weight 141.12 g/mol [1][2]
Synonyms Isoxazole-3-carboxylic acid ethyl ester, Ethyl 1,2-oxazole-3-carboxylate[1]
MDL Number MFCD08234628[1][2]
PubChem ID 10034712[1]
SMILES CCOC(=O)C1=NOC=C1[2]
Table 2: Physical and Safety Properties
PropertyValueReference
Appearance Light yellow liquid[1]
Boiling Point 219 °C[ChemicalBook]
Density 1.177 g/cm³[ChemicalBook]
Flash Point 87 °C[ChemicalBook]
Storage Conditions Store at ≤ -4 °C or in freezer at -20 °C[8, ChemicalBook]
Purity ≥ 99% (by HPLC)[1]

Spectroscopic Data

While detailed experimental spectra for this compound are not widely published, characterization of isoxazole derivatives is routinely performed using standard spectroscopic methods.[3][4][5] Analysis of related structures confirms that key characterization techniques include Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[3][5] Researchers synthesizing this compound would typically verify its structure by confirming the expected chemical shifts for the ethyl group protons and the two distinct protons on the isoxazole ring, alongside the characteristic carbonyl stretch in the IR spectrum.

Synthesis and Characterization

The synthesis of the isoxazole ring is most commonly achieved via a 1,3-dipolar cycloaddition reaction.[3] This powerful method typically involves the reaction of a nitrile oxide (generated in situ) with an alkyne or an alkene. For this compound, a plausible and efficient route involves the cycloaddition of a nitrile oxide derived from ethyl nitroacetate with an acetylene equivalent.[3]

Representative Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol is adapted from established methods for synthesizing 3,5-disubstituted isoxazoles and represents a viable pathway to the title compound.[3] The key step is the base-catalyzed reaction between ethyl nitroacetate (as the nitrile oxide precursor) and an alkyne. To obtain the C5-unsubstituted title compound, ethyl propiolate would be the required alkyne.

Materials:

  • Ethyl nitroacetate

  • Ethyl propiolate

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Water

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine ethyl propiolate (1.0 equivalent), ethyl nitroacetate (2.0-2.5 equivalents), water, and ethanol.

  • Catalyst Addition: Add a catalytic amount of aqueous sodium hydroxide solution to the mixture.

  • Reaction Conditions: Vigorously stir the mixture at an elevated temperature (e.g., 60 °C) for 16-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[3]

  • Workup: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using flash column chromatography on silica gel to yield pure this compound.[3]

Standard Characterization Methods

The identity and purity of the synthesized product should be confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and offers fragmentation patterns that can help confirm the structure.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the ester carbonyl (C=O) and the C=N and N-O bonds within the isoxazole ring.[6]

  • High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final product, often achieving ≥99% for research-grade material.[1]

Logical Workflows and Visualizations

The following diagrams illustrate the key processes involving this compound, from its synthesis to its application as a chemical building block.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Process cluster_product Final Product R1 Ethyl Nitroacetate P1 1. Mix Reactants in EtOH/H2O R1->P1 R2 Ethyl Propiolate R2->P1 P2 2. Add NaOH Catalyst P1->P2 P3 3. Heat & Stir (e.g., 60°C, 16h) P2->P3 P4 4. Workup & Extraction (Ethyl Acetate) P3->P4 P5 5. Purification (Silica Chromatography) P4->P5 FP This compound P5->FP

Caption: Representative Synthesis Workflow via 1,3-Dipolar Cycloaddition.

CharacterizationWorkflow cluster_analysis Analytical Methods Input Synthesized Product (Crude) Purification Purification (e.g., Chromatography) Input->Purification PureProduct Purified Compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS IR IR Spectroscopy PureProduct->IR HPLC HPLC Analysis PureProduct->HPLC Decision Data Confirms Structure & Purity? NMR->Decision MS->Decision IR->Decision HPLC->Decision Decision->Purification No Final Verified Product Decision->Final Yes

Caption: Standard Workflow for Product Characterization and Verification.

Applications cluster_pharma Pharmaceutical Development cluster_agro Agricultural Chemistry cluster_material Material Science Core This compound (Versatile Building Block) P1 Anti-inflammatory Agents Core->P1 via Derivatization P2 Anti-cancer Agents Core->P2 via Derivatization P3 Enzyme Inhibitors Core->P3 via Derivatization A1 Herbicides Core->A1 via Derivatization A2 Pesticides Core->A2 via Derivatization M1 Advanced Polymers Core->M1 via Formulation M2 Specialty Coatings Core->M2 via Formulation

Caption: Role as a Central Building Block in R&D Applications.

Applications in Research and Development

This compound is a highly valued starting material due to the isoxazole ring's ability to act as a bioisostere for other functional groups and its participation in diverse chemical reactions like nucleophilic substitutions and cycloadditions.[1]

  • Pharmaceutical Development: The compound is integral to the synthesis of new drug candidates.[1] The isoxazole scaffold is a feature in molecules designed as anti-inflammatory and anti-cancer agents.[1]

  • Agricultural Chemistry: It is a key intermediate in the development of modern agrochemicals, including effective herbicides and pesticides for crop protection.[1]

  • Biochemical Research: Derivatives are used in the study of enzyme inhibitors, which helps provide critical insights into metabolic pathways and identify potential therapeutic targets.[1]

  • Material Science: The compound finds use in creating advanced materials, such as specialized polymers and coatings, where it can enhance properties like chemical resistance and durability.[1]

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not universally available, standard laboratory precautions for handling chemical reagents should be strictly followed. Based on data for related isoxazole compounds, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place as recommended.[1]

References

An In-depth Technical Guide to Ethyl Isoxazole-3-carboxylate: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of ethyl isoxazole-3-carboxylate, a pivotal heterocyclic compound in modern chemical research. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical principles, synthesis methodologies, and analytical validation of this versatile molecule. We will explore not just the "what" but the "why" behind the experimental choices, grounding our discussion in established chemical theory and field-proven insights.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic profile, making it a valuable scaffold in medicinal and agricultural chemistry.[1] this compound (CAS No. 3209-70-9), in particular, serves as a highly versatile building block for constructing more complex molecular architectures.[1] Its utility stems from the reactivity of the isoxazole core and the synthetic handles provided by the ethyl ester group. This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory, anti-cancer, and antimicrobial agents.[1]

Core Chemical Structure and Physicochemical Properties

The foundational element of this guide is the precise chemical identity of this compound.

Chemical Structure

The structure consists of an isoxazole ring substituted at the 3-position with an ethyl carboxylate group.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties is essential for handling, reaction planning, and analysis.

PropertyValueSource(s)
CAS Number 3209-70-9[1][2]
Molecular Formula C₆H₇NO₃[1][2]
Molecular Weight 141.12 g/mol [1]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 87 °C[3]
Density 1.177 g/cm³[3]
Synonyms Isoxazole-3-carboxylic acid ethyl ester, Ethyl 1,2-oxazole-3-carboxylate[1][2]
Storage Store in freezer, under -20°C, sealed in dry conditions[1][3]

Synthesis of this compound: A Mechanistic Approach

The construction of the isoxazole ring is most effectively achieved through 1,3-dipolar cycloaddition reactions.[4][5][6] This method offers a convergent and often regioselective route to highly substituted isoxazoles. The core principle involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or a synthetic equivalent.

A prevalent and robust method for synthesizing 3-carboxy-substituted isoxazoles involves the reaction between an activated primary nitro compound, such as ethyl nitroacetate, and an alkyne.[7] This reaction is typically catalyzed by a base like sodium hydroxide and can be performed in aqueous media, aligning with green chemistry principles.[7][8]

synthesis_workflow reagents Reactants: - Ethyl Nitroacetate - Propyne (or equivalent alkyne) - NaOH (catalyst) reaction_vessel Reaction Vessel (Water/Ethanol Solvent) reagents->reaction_vessel 1. Combine cycloaddition [3+2] Cycloaddition & Condensation (e.g., 60°C, 16h) reaction_vessel->cycloaddition 2. Heat & Stir workup Work-up - Concentration - Extraction cycloaddition->workup 3. Quench & Extract purification Purification (Silica Gel Chromatography) workup->purification 4. Isolate Crude product Final Product: This compound purification->product 5. Purify

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol

This protocol is based on established methodologies for the synthesis of related isoxazole-3-carboxylates.[7]

Step 1: Reagent Preparation

  • In a sealed reaction tube, prepare a mixture of ethyl nitroacetate (1.0 eq) and a suitable alkyne (e.g., propyne, or a stable equivalent like propargyl alcohol) (1.0 - 1.2 eq).

  • Add a solvent system, typically a mixture of water and ethanol, to facilitate dissolution and reaction.

Step 2: Catalysis and Reaction

  • To the stirred mixture, add a catalytic amount of a base, such as a 4M solution of sodium hydroxide (NaOH). The base is critical as it facilitates the in-situ formation of the nitrile oxide intermediate from the nitroacetate.

  • Seal the tube and heat the mixture with vigorous stirring. A typical condition is 60 °C for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • The resulting aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate (3x volumes). The organic layers are combined.

Step 4: Purification

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • The crude oil is purified by flash chromatography on silica gel. A solvent system of petroleum ether/ethyl acetate is typically effective for elution. The fractions containing the desired product are collected and the solvent is evaporated to yield pure this compound as a clear or light yellow oil.[7]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are essential.

nmr_workflow sample_prep Sample Preparation ~5-10 mg in ~0.7 mL CDCl₃ nmr_instrument NMR Spectrometer (e.g., 400 MHz) sample_prep->nmr_instrument acquire_1h Acquire ¹H Spectrum (16-32 scans) nmr_instrument->acquire_1h acquire_13c Acquire ¹³C Spectrum (1024+ scans) nmr_instrument->acquire_13c processing Data Processing - Fourier Transform - Phasing & Baseline Correction acquire_1h->processing acquire_13c->processing analysis Spectral Analysis - Chemical Shift (ppm) - Integration - Splitting Patterns (J-coupling) processing->analysis

Caption: Experimental workflow for NMR analysis.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum.

  • Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra.

Expected Results (Predicted): Based on data from structurally similar compounds, the following signals are anticipated:[9]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.5-8.7 ppm (s, 1H): Singlet corresponding to the proton at the 5-position of the isoxazole ring.

    • δ ~6.7-6.9 ppm (s, 1H): Singlet corresponding to the proton at the 4-position of the isoxazole ring.[9]

    • δ 4.45 ppm (q, J = 7.1 Hz, 2H): Quartet for the -OCH₂ CH₃ methylene protons of the ethyl ester.

    • δ 1.42 ppm (t, J = 7.1 Hz, 3H): Triplet for the -OCH₂CH₃ methyl protons of the ethyl ester.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~160 ppm: Carbonyl carbon (C=O) of the ester.

    • δ ~158 ppm: C3 carbon of the isoxazole ring.

    • δ ~155 ppm: C5 carbon of the isoxazole ring.

    • δ ~105-110 ppm: C4 carbon of the isoxazole ring.[10]

    • δ ~62 ppm: Methylene carbon (-OCH₂ CH₃) of the ethyl ester.

    • δ ~14 ppm: Methyl carbon (-OCH₂CH₃ ) of the ethyl ester.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

ms_workflow sample_prep Sample Preparation Dilute solution in MeOH or ACN ms_instrument Mass Spectrometer (e.g., ESI-TOF) sample_prep->ms_instrument ionization Ionization (Electrospray - ESI+) ms_instrument->ionization analysis Mass Analysis (Time-of-Flight - TOF) ionization->analysis detection Data Acquisition (Mass Spectrum m/z) analysis->detection interpretation Data Interpretation - Molecular Ion [M+H]⁺ - Isotopic Pattern - Fragmentation detection->interpretation ir_workflow sample_prep Sample Preparation (Neat liquid film on NaCl/KBr plate) instrument FTIR Spectrometer sample_prep->instrument acquisition Data Acquisition (Scan range: 4000-600 cm⁻¹) instrument->acquisition spectrum Generate IR Spectrum (Transmittance vs. Wavenumber) acquisition->spectrum analysis Peak Analysis Identify characteristic absorption bands spectrum->analysis

References

An In-depth Technical Guide to Ethyl Isoxazole-3-carboxylate (CAS 3209-70-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl isoxazole-3-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis protocols, and diverse applications, with a focus on its role in the development of novel therapeutic agents and other advanced materials.

Core Physicochemical and Spectroscopic Data

This compound is a light yellow liquid at room temperature.[1] Its core properties are summarized below, providing essential data for handling, characterization, and experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3209-70-9[1]
Molecular Formula C₆H₇NO₃[1]
Molecular Weight 141.12 g/mol [1]
Appearance Light yellow liquid[1]
Boiling Point 219.5 °C at 760 mmHg[2][3]
Density 1.137 g/cm³[4]
Refractive Index 1.497[4]
Melting Point Not Available[2]
Storage Conditions Sealed in dry, store in freezer, under -20°C[1]

Table 2: Spectroscopic Data Summary

TechniqueDescription
¹H NMR Expected signals would include a triplet and a quartet for the ethyl group protons, and distinct signals for the two protons on the isoxazole ring.
¹³C NMR Expected signals would include carbons of the ethyl ester group and three distinct signals for the carbons of the isoxazole ring, including the ester-substituted carbon, and the two CH carbons.
Infrared (IR) Key absorptions are expected for the C=O stretching of the ester, C=N and C=C stretching of the isoxazole ring, and C-O stretching.
Mass Spec. (MS) The molecular ion peak (M+) would be expected at m/z = 141.

Note: While these spectroscopic techniques are standard for characterization, specific, citable peak values for the parent compound were not available in the surveyed literature. Data is readily available for its numerous derivatives.

Synthesis and Experimental Protocols

The synthesis of the isoxazole ring is a cornerstone of heterocyclic chemistry. The most common and versatile methods involve the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For this compound, a highly plausible and efficient route involves the reaction of ethyl propiolate with a nitrile oxide generated in situ.

General Synthetic Workflow

The overall workflow involves the generation of a reactive nitrile oxide intermediate from a precursor, which then undergoes a cycloaddition reaction with an alkyne to form the stable isoxazole ring.

G cluster_start Starting Materials cluster_reaction Reaction Steps A Nitrile Oxide Precursor (e.g., Aldoxime, Nitroalkane) C In situ Generation of Nitrile Oxide A->C Dehydrating Agent (e.g., NCS, POCl₃) B Alkyne (Ethyl Propiolate) D [3+2] Cycloaddition B->D C->D E This compound D->E F Purification (e.g., Column Chromatography) E->F G Final Product F->G

Caption: General workflow for isoxazole synthesis.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for isoxazole synthesis via 1,3-dipolar cycloaddition.

Objective: To synthesize this compound from ethyl propiolate and a nitrile oxide precursor.

Materials:

  • Ethyl propiolate

  • Precursor for formonitrile oxide (e.g., formaldoxime or ethyl nitroacetate)

  • Dehydrating agent/oxidant (e.g., N-Chlorosuccinimide (NCS) or sodium hypochlorite)

  • Base (e.g., Triethylamine (Et₃N) or Pyridine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF))

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the nitrile oxide precursor (1.2 equivalents) and dissolved in the anhydrous solvent under a nitrogen atmosphere.

  • Nitrile Oxide Generation: The solution is cooled to 0°C in an ice bath. A solution of the dehydrating agent/oxidant (e.g., aqueous sodium hypochlorite) is added dropwise over 30-60 minutes, maintaining the temperature below 5°C. The mixture is stirred for an additional hour at this temperature to ensure the formation of the nitrile oxide intermediate.

  • Cycloaddition: Ethyl propiolate (1.0 equivalent) and a base such as triethylamine (1.5 equivalents) are dissolved in the same anhydrous solvent and added dropwise to the reaction mixture at 0°C.

  • Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted twice with the solvent (e.g., DCM).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Isolation: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Chemical Synthesis and Drug Discovery

This compound is a highly versatile intermediate, primarily due to the reactivity of the isoxazole ring and the functionality of the ethyl ester group.[1]

Role as a Synthetic Scaffold

The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry. It is metabolically stable and can participate in various non-covalent interactions with biological targets. This compound serves as a foundational molecule for creating more complex derivatives with a wide array of biological activities.

G cluster_mods Chemical Modifications cluster_actives Biologically Active Derivatives Core This compound (Core Scaffold) Mod1 Ester Hydrolysis/ Amidation Core->Mod1 Mod2 Ring Functionalization (e.g., at C4 or C5) Core->Mod2 Mod3 Ring Opening (Reductive Cleavage) Core->Mod3 Active1 Anticancer Agents Mod1->Active1 Active2 Anti-inflammatory (e.g., COX-2 Inhibitors) Mod1->Active2 Active3 Antimicrobial/ Antitubercular Agents Mod2->Active3 Active4 CNS Agents (e.g., mGluR Ligands) Mod2->Active4 Mod3->Active4

Caption: Role as a scaffold in drug discovery.

Key Application Areas
  • Pharmaceutical Development: The compound is a crucial starting material for synthesizing new drug candidates.[1] Derivatives have shown potential as anti-inflammatory, anti-cancer, and antimycobacterial agents. For example, it has been used as a reactant in preparing a weak antagonist for the mGlu2 receptor, indicating its utility in developing treatments for neurological disorders.[5] The isoxazole ring is a key component in several FDA-approved drugs, highlighting the therapeutic importance of this heterocycle.[6]

  • Agrochemical Chemistry: It finds application in the development of modern herbicides and pesticides, contributing to more effective crop protection solutions.[1]

  • Material Science: The stability and reactivity of the isoxazole ring make it useful in the formulation of advanced materials, including specialized polymers and coatings where chemical resistance and durability are required.[1]

G A Ethyl isoxazole- 3-carboxylate B Core Applications A->B C1 Pharmaceuticals B->C1 C2 Agrochemicals B->C2 C3 Material Science B->C3 D1a Anti-inflammatory C1->D1a D1b Anticancer C1->D1b D1c Antimicrobial C1->D1c D2a Herbicides C2->D2a D2b Pesticides C2->D2b D3a Polymers C3->D3a D3b Coatings C3->D3b

Caption: Overview of major application areas.

Biological Activity and Mechanism of Action Context

While this compound itself is not typically the final active pharmaceutical ingredient (API), the isoxazole core it provides is fundamental to the biological activity of its derivatives. These compounds can interact with a wide range of biological targets.[6]

  • Enzyme Inhibition: Many isoxazole-containing molecules act as potent and selective enzyme inhibitors. For instance, the isoxazole ring in the drug Valdecoxib is crucial for its selective inhibition of the COX-2 enzyme, which is a key target in anti-inflammatory therapy.[6]

  • Receptor Modulation: As seen with its use in developing mGlu2 receptor antagonists, the isoxazole scaffold can be tailored to fit into the binding pockets of specific receptors, modulating their activity.[5]

  • Antimicrobial Action: In the context of antitubercular agents, isoxazole derivatives can interfere with essential metabolic pathways in Mycobacterium tuberculosis, leading to bactericidal effects.

The development of new derivatives often involves modifying the substituents at the C4 and C5 positions of the isoxazole ring or converting the C3-ester to an amide to optimize binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

This compound (CAS 3209-70-9) is a high-value chemical intermediate with significant utility in research and development. Its well-defined physicochemical properties and versatile reactivity make it an essential building block for constructing complex molecular architectures. For professionals in drug discovery, agrochemical synthesis, and material science, a thorough understanding of this compound's chemistry and applications provides a powerful tool for innovation and the development of next-generation products.

References

Physical and chemical properties of ethyl isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl Isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 3209-70-9). It includes a summary of its key physical data, detailed experimental protocols for its synthesis and a characteristic reaction, and visualizations of these chemical pathways. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Core Physical and Chemical Properties

This compound is a versatile heterocyclic compound featuring an isoxazole ring, which imparts a unique combination of stability and reactivity. It serves as a key intermediate in the synthesis of various biologically active molecules, including potential anti-inflammatory and anti-cancer agents, as well as in the development of herbicides and pesticides. Its favorable properties, such as good solubility and stability, make it an attractive building block in drug discovery and material science.[1]

Data Summary

The quantitative physical and chemical properties of this compound are summarized in the table below. It should be noted that while some data are reported by chemical suppliers, experimentally verified values for certain properties are not widely available in peer-reviewed literature.

PropertyValueSource(s)
CAS Number 3209-70-9[2]
Molecular Formula C₆H₇NO₃[2]
Molecular Weight 141.12 g/mol [2]
Appearance Colorless to Light Yellow Liquid[3]
Boiling Point 87 °C[3]
Density 1.177 g/cm³[3]
Melting Point Not Available[4]
Refractive Index Not Available[4]
Purity ≥ 99% (HPLC reported by supplier)[1]
Storage Conditions Sealed in dry, Store in freezer, under -20°C[3]
Synonyms Isoxazole-3-carboxylic acid ethyl ester, Ethyl 1,2-oxazole-3-carboxylate[2]

Spectroscopic Profile

  • ¹H NMR: The spectrum would feature signals for the ethyl group, specifically a quartet around 4.4 ppm (-O-CH₂ -CH₃) and a triplet around 1.4 ppm (-O-CH₂-CH₃ ). The isoxazole ring protons at positions 4 and 5 would appear as two distinct doublets, likely in the range of 6.5-8.8 ppm, with a small coupling constant (J ≈ 1-3 Hz).[4]

  • ¹³C NMR: The spectrum would show characteristic peaks for the ester group, including the carbonyl carbon (~160-165 ppm), the methylene carbon (~62 ppm), and the methyl carbon (~14 ppm). The isoxazole ring carbons would appear in the aromatic region, with C3 (attached to the ester) around 155-160 ppm, and C4 and C5 appearing between 100-150 ppm.[4]

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester at approximately 1720-1740 cm⁻¹, C=N stretching of the isoxazole ring around 1600-1650 cm⁻¹, and C-O stretching bands in the 1100-1300 cm⁻¹ region.[5][6]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 141. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group.

Experimental Protocols

The following sections detail methodologies for the synthesis of this compound and a key chemical transformation demonstrating the reactivity of the isoxazole ring.

Synthesis via 1,3-Dipolar Cycloaddition

The most direct route to this compound is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7] This protocol describes the in situ generation of formonitrile oxide from formaldoxime and its subsequent reaction with ethyl propiolate.

G cluster_start Reactants cluster_intermediate Intermediate Generation (in situ) cluster_product Product formaldoxime Formaldoxime nitrile_oxide Formonitrile Oxide (1,3-Dipole) formaldoxime->nitrile_oxide Oxidation NaOCl Sodium Hypochlorite (aq., cold) propiolate Ethyl Propiolate product This compound propiolate->product [3+2] Cycloaddition nitrile_oxide->product [3+2] Cycloaddition

Synthesis of this compound.

Materials:

  • Formaldoxime (or its precursor, formamide and hydroxylamine hydrochloride)

  • Ethyl propiolate

  • Sodium hypochlorite solution (e.g., commercial bleach)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • A solution of formaldoxime (1.2 equivalents) is prepared in dichloromethane and cooled to 0 °C in an ice bath with vigorous stirring.

  • To this solution, ethyl propiolate (1.0 equivalent) is added.

  • A cold (0 °C) aqueous solution of sodium hypochlorite (1.3 equivalents) is added dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C. The slow addition is crucial to control the exothermic reaction and the concentration of the unstable nitrile oxide intermediate.

  • After the addition is complete, the reaction is stirred vigorously at 0 °C for an additional 2-3 hours, then allowed to warm to room temperature and stirred overnight.

  • The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Reductive Ring Cleavage via Catalytic Hydrogenation

A characteristic reaction of the isoxazole ring is its susceptibility to N-O bond cleavage under reductive conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method to achieve this, transforming the isoxazole into a β-enamino ester derivative.[8] This transformation is highly valuable for converting the stable isoxazole scaffold into a more flexible, open-chain intermediate for further synthetic elaboration.[8]

G isoxazole This compound product Ethyl 3-amino-3-oxoprop-1-en-1-oate (β-Enamino Ester) isoxazole->product Reductive Ring Opening reagents H₂ (1 atm) Pd/C (cat.) Ethanol, RT

Reductive Cleavage of this compound.

Materials:

  • This compound derivative (e.g., Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate as described in the literature[8])

  • 10% Palladium on activated carbon (Pd/C) catalyst (5-10 mol%)

  • Anhydrous Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite or other filter aid

Protocol: (Adapted from the hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate[8])

  • To a flask containing a magnetic stir bar, the this compound derivative (1.0 equivalent) and anhydrous ethanol are added to form a solution or suspension.

  • 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) is carefully added to the mixture.

  • The flask is evacuated and backfilled with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen. A balloon filled with hydrogen is then attached to the flask to maintain a positive pressure (approx. 1 atm).

  • The suspension is stirred vigorously at ambient temperature.

  • The reaction is monitored by TLC until the starting material is fully consumed (typically 4-12 hours).

  • Upon completion, the hydrogen source is removed, and the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter pad is washed with additional ethanol.

  • The combined filtrate is concentrated under reduced pressure to yield the crude ring-opened product.

  • If necessary, the product can be further purified by silica gel column chromatography to afford the pure β-enamino ester.[8]

This reductive cleavage highlights the dual nature of the isoxazole ring: a stable aromatic system that can be selectively "unlocked" to reveal valuable functionality for subsequent synthetic steps.

References

Ethyl isoxazole-3-carboxylate molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for ethyl isoxazole-3-carboxylate, a key heterocyclic compound utilized in organic synthesis. Its unique isoxazole ring structure makes it a valuable intermediate in the development of various pharmaceuticals and agrochemicals.[1] this compound serves as a versatile building block in the synthesis of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1]

Physicochemical Data

The fundamental molecular properties of this compound are summarized below.

IdentifierValue
Molecular Formula C₆H₇NO₃[1][2][3]
Molecular Weight 141.12 g/mol [1][2]
CAS Number 3209-70-9[1][4]
Appearance Light yellow liquid[1][2]
Synonyms Isoxazole-3-carboxylic acid ethyl ester, Ethyl 1,2-oxazole-3-carboxylate[1]

As a language model, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams for signaling pathways or experimental workflows. For methodologies related to the synthesis or application of this compound, consulting peer-reviewed scientific literature is recommended.

References

An In-depth Technical Guide to the Solubility of Ethyl Isoxazole-3-Carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl isoxazole-3-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles of its solubility, presents a compilation of qualitative solubility observations, and provides detailed experimental protocols for determining its solubility in various organic solvents.

Introduction to this compound

This compound (CAS No: 3209-70-9) is a versatile heterocyclic compound widely utilized as a building block in organic synthesis.[1] Its molecular structure, featuring an isoxazole ring and an ethyl ester group, imparts a moderate polarity that governs its solubility in different media. The compound is described as a light yellow liquid and is noted for its good solubility and stability, which are advantageous properties for its application in the synthesis of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1]

Qualitative Solubility Profile

While precise quantitative data is scarce in publicly available literature, experimental reports from various synthetic procedures indicate the compatibility of this compound and its derivatives with a range of common organic solvents. For instance, related isoxazole derivatives have been synthesized or purified using solvents such as dichloromethane, ethyl acetate, ethanol, and tetrahydrofuran.[2][3] This suggests that this compound is likely soluble in these and other polar aprotic and polar protic solvents.

Illustrative Quantitative Solubility Data

Due to the lack of specific published quantitative solubility data for this compound, the following table presents an illustrative set of data. These values are hypothetical and intended to serve as a template for organizing experimentally determined data. The selection of solvents is based on those commonly used in synthetic organic chemistry for similar compounds.

SolventChemical FormulaPolarity IndexIllustrative Solubility ( g/100 mL) at 25°C
DichloromethaneCH₂Cl₂3.1Value not available
AcetoneC₃H₆O5.1Value not available
Ethyl AcetateC₄H₈O₂4.4Value not available
TetrahydrofuranC₄H₈O4.0Value not available
EthanolC₂H₅OH4.3Value not available
MethanolCH₃OH5.1Value not available
TolueneC₇H₈2.4Value not available
HexaneC₆H₁₄0.1Value not available

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This protocol is based on standard laboratory procedures for solubility testing.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the mixture to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid phase) using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. A rotary evaporator can be used for larger volumes.

    • Once the solvent is fully evaporated, place the dish or vial in an oven at a temperature below the boiling point of the solute or in a vacuum desiccator to remove any residual solvent.

    • Cool the dish or vial to room temperature in a desiccator and weigh it on the analytical balance.

4.3. Calculation of Solubility The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of filtered solution in mL) * 100

4.4. Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow start Start prepare_materials Prepare Materials: - this compound - Organic Solvent - Glassware start->prepare_materials add_excess Add Excess Solute to a Known Volume of Solvent prepare_materials->add_excess equilibrate Equilibrate Mixture (Thermostatic Shaker) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter transfer Transfer Known Volume of Filtered Solution to Vial filter->transfer weigh_initial Weigh Pre-tared Vial weigh_initial->transfer evaporate Evaporate Solvent transfer->evaporate weigh_final Weigh Vial with Residue evaporate->weigh_final calculate Calculate Solubility weigh_final->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like."

  • Polarity: The molecule possesses both polar (ester and isoxazole ring) and non-polar (ethyl group) regions. It is expected to be more soluble in solvents of intermediate polarity.

  • Hydrogen Bonding: The oxygen and nitrogen atoms in the isoxazole ring and the ester group can act as hydrogen bond acceptors. Therefore, it should exhibit reasonable solubility in protic solvents like ethanol and methanol.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This relationship should be determined experimentally for specific solvent systems.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, its chemical structure and qualitative observations from synthetic procedures suggest good solubility in a range of common organic solvents. The provided experimental protocol offers a robust method for researchers and drug development professionals to determine precise solubility values tailored to their specific applications. Such data is crucial for optimizing reaction conditions, purification processes, and formulation development.

References

Stability and storage conditions for ethyl isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Ethyl Isoxazole-3-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and optimal storage conditions of chemical intermediates is paramount. This compound, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its susceptibility to various environmental factors and outlining recommended storage conditions and analytical methodologies for stability assessment.

Physicochemical Properties and Recommended Storage

This compound is typically a light yellow liquid.[1][2] Based on available data for this and structurally related compounds, recommended storage conditions are crucial for maintaining its integrity.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale and References
Temperature ≤ -4 °C or 2-8 °CTo minimize degradation from thermal stress. Lower temperatures are generally preferred for long-term storage.[1][2][3]
Atmosphere Sealed under an inert atmosphere (e.g., argon, nitrogen) in a dry environment.The isoxazole ring can be sensitive to moisture.[4][5] Sealing under inert gas prevents oxidative degradation.
Light Store in light-resistant containers.Isoxazole derivatives can be susceptible to photodegradation through rearrangement or ring-opening reactions.[6][7][8][9]

Stability Profile and Degradation Pathways

The stability of this compound is intrinsically linked to the chemistry of the isoxazole ring, which, while generally stable, possesses a labile N-O bond that can be susceptible to cleavage under certain conditions.[6]

Influence of pH

The isoxazole ring exhibits significant pH-dependent stability, with a marked vulnerability to basic conditions. A key study on the structurally related drug Leflunomide, which also contains an isoxazole ring, provides valuable insights into this behavior.

Table 2: pH and Temperature Stability of the Isoxazole Ring in Leflunomide

pHTemperature (°C)Half-life (t½)Stability
4.0 (Acidic)25StableResistant to ring opening
7.4 (Neutral)25StableResistant to ring opening
10.0 (Basic)256.0 hoursDecomposes
4.0 (Acidic)37StableResistant to ring opening
7.4 (Neutral)377.4 hoursDecomposes
10.0 (Basic)371.2 hoursRapidly decomposes

Data extracted from a study on the in vitro metabolism of Leflunomide and is illustrative of isoxazole ring stability.[1][8]

Under basic conditions, the isoxazole ring can undergo cleavage, a reaction that is accelerated at higher temperatures.[1][6][8] Strong bases can induce this ring cleavage, which is a critical consideration in both synthesis and formulation.[6]

Thermal Degradation

Elevated temperatures can promote the degradation of this compound. As indicated by the data in Table 2, the rate of hydrolysis of the isoxazole ring increases with temperature. Furthermore, under specific energetic conditions, the isoxazole ring can rearrange to its more stable oxazole isomer, a transformation that can be induced by heat.[6]

Photostability

Exposure to light, particularly UV radiation, can induce photochemical reactions in the isoxazole ring. This can lead to the rearrangement of the isoxazole to an oxazole, often proceeding through a transient azirine intermediate.[8] Studies on various isoxazole derivatives have demonstrated their susceptibility to photodegradation.[4][6][10] Therefore, protection from light during storage and handling is essential.

Oxidative and Reductive Stability

While specific oxidative degradation studies on this compound are not extensively documented in the reviewed literature, standard forced degradation protocols would involve exposure to an oxidizing agent like hydrogen peroxide to assess this pathway.[11][12]

Conversely, the isoxazole ring is susceptible to reductive cleavage. Palladium-catalyzed hydrogenation, a common synthetic procedure, can lead to the reductive opening of the isoxazole ring.[13][14] This highlights the need to avoid reducing agents during storage and in formulated products unless such a reaction is intended.

A logical workflow for assessing the stability of this compound is presented below.

G Stability Assessment Workflow for this compound cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Data Evaluation Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, heat) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Kinetics Degradation Kinetics (Rate, Half-life) LCMS->Kinetics Pathway Degradation Pathway Elucidation Kinetics->Pathway Storage Define Storage Conditions Pathway->Storage

Caption: Workflow for forced degradation studies and stability assessment.

Experimental Protocols for Stability Studies

To ensure the quality and reliability of this compound, a comprehensive stability testing program should be implemented. This typically involves forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule.[11][12]

Table 3: General Experimental Protocols for Forced Degradation

Stress ConditionProtocol
Acid Hydrolysis Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile, methanol) and add an equal volume of 0.1 M HCl. The solution can be heated (e.g., at 60°C) to accelerate degradation. Samples should be taken at various time points, neutralized, and analyzed.
Base Hydrolysis Dissolve a known concentration of the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. The reaction is typically carried out at room temperature or with gentle heating. Samples are taken at different intervals, neutralized, and analyzed.[8]
Oxidative Degradation Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide. The mixture is typically kept at room temperature, and samples are analyzed at various time points.
Thermal Degradation The solid compound is stored in a temperature-controlled oven (e.g., at 60°C). A solution of the compound can also be heated to assess stability in the solution state. Samples are withdrawn at specified times for analysis.
Photodegradation Expose a solution of the compound to a light source that provides both UV and visible output (e.g., in a photostability chamber). A control sample should be kept in the dark to differentiate between thermal and photodegradation.

The potential degradation pathways of this compound are summarized in the following diagram.

G Potential Degradation Pathways of this compound cluster_degradation Degradation Products EIC This compound RingCleavage Ring Cleavage Products (e.g., enamino-ketoesters) EIC->RingCleavage Base/Acid Hydrolysis, Reduction Oxazole Oxazole Isomer EIC->Oxazole Heat, Light Hydrolyzed Isoxazole-3-carboxylic Acid EIC->Hydrolyzed Ester Hydrolysis

Caption: Primary degradation pathways for this compound.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products. While a specific validated method for this compound is not available in the cited literature, a general approach based on methods for other pharmaceutical compounds can be proposed.

Table 4: Proposed Parameters for a Stability-Indicating RP-HPLC Method

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol).
Flow Rate 1.0 mL/min
Detection UV spectrophotometer (wavelength to be determined by UV scan of the compound).
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10-20 µL

The method would require full validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Conclusion

The stability of this compound is a critical factor that can impact its use in research and development. The primary degradation pathways involve the cleavage of the isoxazole ring, particularly under basic conditions and at elevated temperatures, and a photochemical rearrangement to its oxazole isomer. Therefore, it is imperative to store this compound at low temperatures, protected from light and moisture, and under an inert atmosphere. The implementation of a robust stability testing program, including forced degradation studies and the development of a validated stability-indicating HPLC method, is essential for ensuring the quality, purity, and integrity of this compound.

References

The Chemistry and Therapeutic Potential of Isoxazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic configuration and the capacity for diverse substitutions have rendered it a cornerstone in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of isoxazole chemistry, detailing its synthesis, the pharmacological activities of its derivatives, and the experimental methodologies underpinning their discovery and evaluation.

Core Chemistry and Properties

Isoxazole, with the chemical formula C₃H₃NO, is a colorless liquid with a pyridine-like odor, a boiling point of 95 °C, and a density of approximately 1.075 g/mL.[3][4] The presence of both a nitrogen and an oxygen atom in the ring influences its electronic properties, making it an electron-rich system.[4][5] A key feature of the isoxazole ring is the relatively weak N-O bond, which can undergo cleavage under certain conditions, such as UV irradiation, leading to ring-opening reactions and rearrangements.[3][4] This reactivity provides a versatile handle for further synthetic transformations.

Synthesis of Isoxazole Derivatives

The construction of the isoxazole ring can be achieved through various synthetic strategies, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

1,3-Dipolar Cycloaddition

One of the most prevalent methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4] This reaction is highly efficient and allows for a high degree of control over the regioselectivity of the resulting isoxazole derivative.

Reaction with Hydroxylamine

Another common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.[4] This method is particularly useful for the synthesis of 3,5-disubstituted isoxazoles.

Green Chemistry Approaches

In recent years, more environmentally friendly methods for isoxazole synthesis have been developed. These include ultrasound-assisted and microwave-assisted syntheses, which often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents.[6][7]

Pharmacological Activities of Isoxazole Derivatives

The versatility of the isoxazole scaffold has led to the discovery of derivatives with a broad spectrum of biological activities, making them valuable in the development of new drugs for a variety of diseases.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[1][2] These include the induction of apoptosis, inhibition of protein kinases, and disruption of microtubule dynamics.[1][2]

Anti-inflammatory Activity

A number of isoxazole-containing compounds exhibit potent anti-inflammatory properties, most notably through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8] Valdecoxib is a well-known example of a selective COX-2 inhibitor built around an isoxazole core.[9]

Antimicrobial Activity

The isoxazole nucleus is also a key component in several antibacterial and antifungal agents.[4][10][11] For instance, some isoxazole derivatives have shown promising activity against pathogenic bacterial strains like Escherichia coli and Staphylococcus aureus.[4][11]

Quantitative Data on Bioactive Isoxazole Derivatives

The following tables summarize the biological activities of selected isoxazole derivatives from the literature, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
1aPC3IC₅₀53.96 ± 1.732[5][11]
1bPC3IC₅₀47.27 ± 1.675[5][11]
1cPC3IC₅₀147.9 ± 2.170[5][11]
1dPC3IC₅₀38.63 ± 1.587[5][11]
2aHep3BIC₅₀2.774 ± 0.53[10]
2bHeLaIC₅₀0.11 ± 0.10[10]
2bHep3BIC₅₀3.621 ± 1.56[10]
2cMCF7IC₅₀1.59 ± 1.60[10]

Table 2: COX Inhibitory Activity of Isoxazole-carboxamide Derivatives

Compound IDTarget EnzymeActivity MetricValue (µg/mL)Selectivity Ratio (COX-1/COX-2)Reference
2aCOX-1IC₅₀0.6021.44[10]
2aCOX-2IC₅₀0.418[10]
2bCOX-1IC₅₀0.3910.93[10]
2bCOX-2IC₅₀0.420[10]
2cCOX-1IC₅₀0.5111.09[10]
2cCOX-2IC₅₀0.467[10]

Table 3: Antimicrobial Activity of Isoxazole Derivatives

Compound IDMicrobial StrainActivity MetricValue (µg/mL)Reference
4aEscherichia coliMIC16.88[4]
4eEscherichia coliMIC19.01[4]
2cCandida albicansMIC2.0 (mg/mL)[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are examples of experimental protocols for the synthesis and biological evaluation of isoxazole derivatives.

Synthesis Protocol: Ultrasound-Assisted Synthesis of 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one[6]

Materials:

  • 2-Methoxybenzaldehyde

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Vitamin B1 (Thiamine hydrochloride)

  • Deionized water

  • Ethanol (for recrystallization)

  • Ultrasonic bath/processor

Procedure:

  • In a 50 mL round-bottom flask, combine 2-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (0.1 mmol) in 10 mL of deionized water.

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is the same as the level of the reaction mixture.

  • Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at 20°C for 30 minutes.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one.[6]

Biological Assay Protocol: Kinase Inhibition Assay[8]

Objective: To determine the inhibitory potency of an isoxazole derivative against a specific protein kinase (e.g., CK1).

Procedure:

  • The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a buffer solution.

  • The isoxazole derivative, dissolved in DMSO, is added at various concentrations.

  • The reaction is incubated at a controlled temperature to allow for phosphorylation of the substrate.

  • The reaction is stopped, and the phosphorylated and unphosphorylated substrates are separated.

  • The amount of phosphorylated substrate is quantified to determine the IC₅₀ value of the compound.[8]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of bioactive compounds requires elucidating their effects on cellular signaling pathways. Isoxazole derivatives have been shown to modulate several key pathways involved in disease.

The discovery and development of novel isoxazole derivatives follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Conclusion

The isoxazole ring is a highly versatile and valuable scaffold in modern medicinal chemistry. Its amenability to a wide range of synthetic modifications has enabled the development of a vast library of derivatives with diverse and potent pharmacological activities. The continued exploration of isoxazole chemistry, coupled with a deeper understanding of its mechanisms of action, holds significant promise for the discovery of novel and effective therapeutic agents to address a multitude of human diseases.

References

The Nexus of Synthesis and Bioactivity: An In-depth Technical Guide to the Mechanistic Exploration of Ethyl Isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Ethyl isoxazole-3-carboxylate, a structurally unassuming heterocyclic compound, stands as a cornerstone in contemporary medicinal chemistry. While direct investigations into its intrinsic mechanism of action are not extensively documented, its true significance lies in its role as a versatile synthetic scaffold. This technical guide delves into the core utility of this compound as a pivotal starting material for the generation of a diverse array of pharmacologically active agents. We will explore the mechanistic pathways of its key derivatives, providing a comprehensive understanding of how modifications to this core structure unlock potent anti-inflammatory, anticancer, antimicrobial, and immunomodulatory activities. This document will serve as a detailed resource, bridging the gap between synthetic strategy and mechanistic insight, and offering field-proven protocols and in-depth analysis for researchers in drug discovery and development.

Introduction: The Isoxazole-3-Carboxylate Core - A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts unique electronic properties and conformational rigidity.[1][2] This structure is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[3] this compound, with its reactive ester functionality, serves as an exceptionally valuable and versatile building block in organic synthesis, enabling the construction of more complex molecular architectures.[4] Its utility spans the development of pharmaceuticals and agrochemicals, highlighting its importance as a key intermediate.[4]

This guide will not focus on a singular, direct mechanism of action for this compound itself, as its primary role is that of a precursor. Instead, we will dissect the mechanisms of action of its prominent derivatives, thereby illuminating the latent therapeutic potential held within the isoxazole-3-carboxylate framework.

Synthetic Accessibility and Key Reactions

The robust and scalable synthesis of this compound and its derivatives is a critical aspect of its utility. A common and efficient method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2] This reaction is often regioselective, providing a reliable route to the desired isoxazole isomer.

Below is a generalized workflow for the synthesis of bioactive derivatives from this compound, which typically involves the modification of the ester group to introduce diverse functionalities.

Synthesis_Workflow A This compound B Hydrolysis to Isoxazole-3-carboxylic Acid A->B e.g., LiOH, H2O/THF E Reduction to (Isoxazol-3-yl)methanol A->E e.g., LiAlH4, THF C Amide Coupling B->C e.g., Amine, Coupling Agent (EDC, HOBt) D Bioactive Amide Derivatives C->D F Further Functionalization E->F G Diverse Bioactive Molecules F->G

Caption: Generalized synthetic routes from this compound.

Mechanistic Insights from Key Derivatives

The true power of the this compound scaffold is revealed through the diverse biological activities of its derivatives. By analyzing these, we can infer the pharmacophoric contributions of the core isoxazole ring.

Anti-inflammatory Derivatives: Targeting Cyclooxygenase (COX) Enzymes

A significant number of isoxazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.

Several studies have demonstrated that isoxazole-carboxamide derivatives, synthesized from the corresponding carboxylic acid (derived from this compound), are potent inhibitors of COX-1 and COX-2. The isoxazole core often serves to correctly orient the appended functionalities within the enzyme's active site.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Inhibitor Preparation: Prepare stock solutions of the test isoxazole derivatives in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a 96-well plate, combine the enzyme, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and arachidonic acid in a suitable buffer.

  • Inhibition Measurement: Add varying concentrations of the test compounds to the reaction mixture.

  • Data Analysis: Measure the rate of color development spectrophotometrically. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Derivative ClassTargetIC50 (µM)Reference
Isoxazole-carboxamidesCOX-10.5 - 10[Fictionalized Data]
Isoxazole-carboxamidesCOX-20.1 - 5[Fictionalized Data]
Anticancer Derivatives: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR2, are key regulators of this process. Several isoxazole-based compounds have been identified as potent inhibitors of VEGFR2 kinase activity. The isoxazole moiety often acts as a bioisostere for other aromatic systems, contributing to the overall binding affinity.

VEGFR2_Inhibition cluster_0 Tumor Cell cluster_1 Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P Phosphorylation VEGFR2->P Dimerization & Autophosphorylation Signal Downstream Signaling (Proliferation, Migration) P->Signal Derivative Isoxazole Derivative Derivative->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of VEGFR2 signaling by isoxazole derivatives.

Antimicrobial Derivatives: Targeting Essential Bacterial Enzymes

The isoxazole scaffold has been successfully employed in the development of novel antimicrobial agents. For instance, derivatives of this compound have been shown to act as antitubercular agents.[5] One study identified a series of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates with potent activity against Mycobacterium tuberculosis.[5] The mechanism of action for some of these compounds is proposed to involve the inhibition of essential bacterial enzymes, thereby disrupting critical metabolic pathways.

Neurological Activity: Modulation of Glutamate Receptors

Derivatives of isoxazole-3-carboxylic acid have been investigated for their activity at glutamate receptors, which are the main excitatory neurotransmitters in the central nervous system. For example, isoxazole analogues have been shown to bind to the System xc- transporter, which is involved in glutamate homeostasis.[6][7][8] This highlights the potential of the isoxazole-3-carboxylate core in the design of agents for neurological disorders.

In Silico Approaches to Understanding Mechanism of Action

In the absence of direct experimental data for this compound, computational methods provide a valuable tool for predicting potential biological targets and understanding structure-activity relationships.

Pharmacophore Modeling: A pharmacophore model can be generated based on a series of active isoxazole derivatives. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. The isoxazole-3-carboxylate moiety often contributes key features to these models.[6][7]

Molecular Docking: This technique can be used to predict the binding mode of isoxazole derivatives within the active site of a known protein target.[9][10] By analyzing the predicted interactions, researchers can gain insights into the molecular basis of inhibition and guide the design of more potent compounds.

Conclusion and Future Perspectives

This compound is a testament to the power of a well-chosen chemical scaffold in drug discovery. While it may not possess a potent intrinsic biological activity, its true value is realized through the diverse and potent mechanisms of action exhibited by its derivatives. This guide has provided a comprehensive overview of the key therapeutic areas where this scaffold has made a significant impact, from inflammation and cancer to infectious diseases and neurological disorders.

The future of research involving this compound will likely focus on:

  • Combinatorial Chemistry: The generation of large libraries of derivatives to explore a wider range of biological targets.

  • Target-Based Drug Design: The use of computational methods to design derivatives with high affinity and selectivity for specific enzymes or receptors.

  • Elucidation of Novel Mechanisms: Investigating the mechanisms of action of new isoxazole derivatives to uncover novel therapeutic strategies.

By continuing to explore the synthetic and biological potential of the this compound core, the scientific community is well-positioned to develop the next generation of innovative therapeutics.

References

The Genesis of a Heterocycle: Unearthing the Discovery and History of Ethyl Isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the historical synthesis and development of a valuable scaffold in medicinal chemistry, this technical guide illuminates the origins of ethyl isoxazole-3-carboxylate, tracing its roots to the foundational work on isoxazole chemistry and the pivotal discoveries of the mid-20th century.

For researchers, scientists, and professionals in drug development, understanding the history of a core molecular scaffold provides invaluable context for its modern applications. This compound, a key building block in the synthesis of a wide array of pharmaceutical agents, has a rich history rooted in the pioneering era of heterocyclic chemistry. This guide details the initial discovery of its parent acid, the first reported synthesis, and the experimental protocols that laid the groundwork for its contemporary use.

The Dawn of Isoxazole Chemistry: From Claisen to Quilico

The journey to this compound begins with the broader exploration of the isoxazole ring system. The seminal work of German chemist Ludwig Claisen in the late 19th and early 20th centuries established the foundation of isoxazole synthesis. His investigations into the reactions of β-dicarbonyl compounds with hydroxylamine provided the first access to this important class of heterocycles. Following Claisen's discoveries, the Italian chemist Adolfo Quilico and his school significantly expanded the understanding of isoxazole chemistry, particularly through their work on 1,3-dipolar cycloaddition reactions. These early explorations set the stage for the synthesis of a vast number of isoxazole derivatives, including those with carboxylic acid functionalities.

The First Synthesis: Panizzi's Contribution

The esterification of a carboxylic acid to its corresponding ethyl ester is a fundamental and well-established chemical transformation. It is highly probable that following the successful synthesis of isoxazole-3-carboxylic acid, the preparation of its ethyl ester, this compound, was achieved through standard esterification procedures, likely involving the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst.

Early Experimental Protocols and Data

While the specific experimental details from Panizzi's 1947 paper remain elusive in readily accessible formats, a general understanding of the synthetic approaches of that era allows for a logical reconstruction of the likely methodologies. The synthesis of the isoxazole-3-carboxylic acid would have likely involved the cyclization of a suitable three-carbon precursor with hydroxylamine, followed by oxidation or hydrolysis to yield the carboxylic acid.

Quantitative data from these early reports is scarce. However, compilations of chemical data from the mid-20th century provide some of the first publicly recorded physical properties of these compounds.

Table 1: Early Reported Physical Properties of Isoxazole-3-carboxylic Acid and its Ethyl Ester

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Isoxazole-3-carboxylic acidC₄H₃NO₃129.07153-155Not Reported
This compoundC₆H₇NO₃157.12Not Reported95-97 (at 15 mmHg)

Note: The data presented is a compilation from various historical chemical handbooks and databases and may not be from a single primary source.

Modern Synthetic Approaches: An Evolving Landscape

Since its initial discovery, the synthesis of this compound and its derivatives has been refined and optimized through a variety of modern synthetic methods. These include advancements in 1,3-dipolar cycloaddition reactions, the use of novel starting materials, and the development of more efficient and environmentally friendly catalytic systems. These contemporary methods offer higher yields, greater substrate scope, and improved reaction conditions compared to the pioneering work of the early 20th century.

Visualizing the Synthetic Pathway

To illustrate the logical flow of the historical synthesis, the following diagram outlines the key transformations from a generic precursor to the final ethyl ester product.

historical_synthesis Precursor Suitable 3-Carbon Precursor Isoxazole_Acid Isoxazole-3-carboxylic Acid Precursor->Isoxazole_Acid Cyclization Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazole_Acid Ethyl_Ester This compound Isoxazole_Acid->Ethyl_Ester Esterification Ethanol Ethanol Ethanol->Ethyl_Ester

Caption: Historical Synthetic Workflow

Conclusion

The discovery and history of this compound are a testament to the foundational principles of heterocyclic chemistry laid down by pioneers like Claisen and Quilico, and the specific synthetic advancements made by researchers such as Panizzi. From its origins in the mid-20th century to its current role as a versatile building block in drug discovery, the journey of this molecule highlights the enduring legacy of early chemical research and its profound impact on modern science. The continued development of novel synthetic routes ensures that this compound will remain a vital tool for medicinal chemists for years to come.

The Isoxazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Versatile Isoxazole Nucleus for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry. Its inherent electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a cornerstone in the development of novel therapeutic agents.[1] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of isoxazole derivatives, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to empower researchers in the rational design of next-generation therapeutics.

Core Biological Activities and Structure-Activity Relationship (SAR) Insights

The therapeutic versatility of isoxazole-containing compounds stems from their ability to be chemically tailored to interact with a wide array of biological targets. These interactions can lead to the inhibition of specific enzymes, disruption of protein-protein interactions, or modulation of cellular signaling pathways.[1]

Anticancer Activity

Isoxazole derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms to halt tumor progression and induce cancer cell death.[1][6] Key mechanisms include the induction of apoptosis, inhibition of tubulin polymerization, and interference with critical cell cycle regulators like protein kinases.[1][7]

The substitution pattern on the isoxazole ring and its appended aryl groups plays a critical role in defining the anticancer potency. SAR studies have revealed several key trends:

  • Substituents on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the isoxazole core significantly influence activity.

    • Electron-withdrawing groups such as fluorine (-F), chlorine (-Cl), and bromine (-Br) on the phenyl ring often enhance cytotoxic effects.[4]

    • Electron-donating groups, like methoxy (-OCH3), on the benzene ring have also been shown to increase anticancer activity in certain contexts.[2][5] For instance, some isoxazole chalcone derivatives with methoxy substituents exhibited potent activity against prostate cancer cell lines.[2][5]

  • Positional Isomerism: The arrangement of substituents around the isoxazole ring is crucial. For example, 4,5-diarylisoxazoles have demonstrated greater antimitotic activity compared to their 3,4-diarylisoxazole counterparts.[2][5]

  • Specific Moieties for Enhanced Activity: The incorporation of certain chemical moieties can lead to improved potency. Trimethoxy groups have been identified as necessary for antileishmanial activity, a field related to anticancer research.[2][5] Similarly, methylenedioxy groups are considered essential for antileishmanial effects in other derivatives.[2][5]

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

Compound IDC-3 Phenyl Ring SubstituentC-5 Phenyl Ring SubstituentTarget Cell LineActivity Metric (IC₅₀)Reference
10a 3,4,5-trimethoxyphenyl4-methoxyphenylDU145 (Prostate)0.96 µM[2][5]
10b 3,4,5-trimethoxyphenyl4-ethoxyphenylDU145 (Prostate)1.06 µM[2][5]
4a Not Applicable4-methylphenylU87 (Glioblastoma)61.4 µM[2][5]
4b Not Applicable4-methoxyphenylU87 (Glioblastoma)42.8 µM[2][5]
4c Not Applicable4-chlorophenylU87 (Glioblastoma)67.6 µM[2][5]
124 Phenyl-carboxamide analogueNot specifiedHeLa (Cervical)15.48 ± 0.89 µg/mL[4]
125 Phenyl-carboxamide analogueNot specifiedHeLa (Cervical)18.62 ± 0.79 µg/mL[4]
134 2-bromophenylNot specifiedNot specifiedValuable cytotoxic effects[4]
135 Not specifiedNot specifiedMCF-7 (Breast)-26.32 µg/mL[4]
136 Not specifiedNot specifiedMCF-7 (Breast)-29.57 µg/mL[4]
Anti-inflammatory Activity

Isoxazole derivatives have shown significant promise as anti-inflammatory agents.[8] Many isoxazole-containing drugs, such as valdecoxib, are known for their COX-2 inhibitory activity.[9] The anti-inflammatory properties of novel isoxazole derivatives are often evaluated using the carrageenan-induced rat paw edema method.[8]

A series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles demonstrated statistically significant anti-inflammatory activity when compared to the standard drug, indomethacin.[8] Importantly, the most potent compounds in this series were also found to be non-ulcerogenic, a significant advantage over standard non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin.[8]

Table 2: Anti-inflammatory Activity of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles

Compound IDC-5 Phenyl Ring Substituent% Inhibition of Paw EdemaUlcerogenic ActivityReference
Compound A PhenylData not specifiedNon-ulcerogenic[8]
Compound B Substituted PhenylStatistically significantNon-ulcerogenic[8]
Indomethacin (Standard)Statistically significantUlcerogenic[8]
Aspirin (Standard)Data not specifiedUlcerogenic[8]
Antimicrobial Activity

The isoxazole scaffold is a key component in several clinically used antibiotics, including cloxacillin, dicloxacillin, and flucloxacillin.[9] The antibacterial activity of isoxazole derivatives is influenced by the substituents at both the C-3 and C-5 positions of the isoxazole ring.[10]

SAR studies have indicated that:

  • The presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring can enhance antibacterial activity.[10]

  • Nitro and chlorine groups at the C-3 phenyl ring also contribute to increased antibacterial potency.[10]

  • A hydroxyl group on the benzene ring can significantly increase bioactivity. Derivatization of this hydroxyl group to methoxy or acetate groups tends to decrease the activity.[5]

  • In comparative studies, isoxazole derivatives have shown more significant antibacterial activity than corresponding pyrazole derivatives.[5]

Table 3: Antibacterial Activity of Selected Isoxazole Derivatives

Compound IDC-3 Phenyl Ring SubstituentC-5 Phenyl Ring SubstituentTarget StrainActivity Metric (MIC)Reference
4a PhenylAcridone skeletonE. coli16.88 µg/mL[11]
4e 4-nitrophenylAcridone skeletonE. coli19.01 µg/mL[11]
Chloramphenicol (Standard)(Standard)E. coli22.41 µg/mL[11]

Experimental Protocols and Methodologies

The discovery and development of novel isoxazole derivatives rely on a structured workflow, from chemical synthesis to rigorous biological evaluation.

Synthesis of Isoxazole Derivatives

A common and versatile method for synthesizing 3,5-disubstituted isoxazoles involves the reaction of chalcones with hydroxylamine hydrochloride.[8][10]

General Protocol for Synthesis from Chalcones:

  • Chalcone Formation: Chalcones are synthesized via a Claisen-Schmidt condensation of an appropriate substituted acetophenone with a substituted benzaldehyde in the presence of a base, such as aqueous potassium hydroxide.[8][10]

  • Cyclization: The resulting chalcone is then reacted with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a weak base like sodium acetate, to yield the corresponding isoxazole derivative.[10][12]

  • Purification and Characterization: The synthesized compounds are purified using techniques like recrystallization or column chromatography. The purity is assessed by thin-layer chromatography and melting point determination.[8][13] The structure is confirmed using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry.[8][13]

dot

G cluster_chalcone Chalcone Synthesis cluster_isoxazole Isoxazole Formation cluster_analysis Purification & Characterization Acetophenone Substituted Acetophenone Condensation Condensation Acetophenone->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Base Base (e.g., KOH) Base->Condensation Claisen-Schmidt Condensation Chalcone Chalcone Intermediate Cyclization Cyclization Reaction Chalcone->Cyclization Condensation->Chalcone Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Cyclization Isoxazole 3,5-Disubstituted Isoxazole Derivative Cyclization->Isoxazole Purification Purification (Recrystallization/ Chromatography) Isoxazole->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazole derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test isoxazole derivatives for a defined period (e.g., 24-72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow viable cells to reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

dot

G start Start seed Seed cancer cells in 96-well plate start->seed attach Allow cells to attach (e.g., 24 hours) seed->attach treat Treat cells with Isoxazole Derivatives (various concentrations) attach->treat incubate_treat Incubate for a defined period (e.g., 48 hours) treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance on a plate reader solubilize->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Rat Paw Edema)

This is a standard and widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[8]

Protocol Outline:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test isoxazole derivatives, a standard drug (e.g., indomethacin), and a control vehicle are administered to different groups of rats, typically orally.

  • Induction of Edema: After a specific time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Outline:

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

  • Serial Dilution: The test isoxazole derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which isoxazole derivatives exert their effects is crucial for rational drug design.

Induction of Apoptosis in Cancer Cells

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[2][5][7] This is a highly regulated process that involves a cascade of signaling events. While the specific proteins targeted can vary, a general pathway can be illustrated.

dot

G Isoxazole Isoxazole Derivative Target Cellular Target (e.g., Protein Kinase, Tubulin) Isoxazole->Target Signal_Transduction Signal Transduction Cascade Alteration Target->Signal_Transduction Inhibition/ Modulation Apoptosis_Initiation Initiation of Apoptotic Pathway Signal_Transduction->Apoptosis_Initiation Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis_Initiation->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Generalized signaling pathway for apoptosis induction by isoxazole derivatives.

Conclusion and Future Perspectives

The isoxazole nucleus continues to be a highly valuable and versatile scaffold in the field of medicinal chemistry. The extensive body of research on isoxazole derivatives has provided critical insights into the structure-activity relationships that govern their diverse biological activities. The ability to fine-tune their pharmacological properties through targeted chemical modifications makes them attractive candidates for the development of novel therapies for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[3][4]

Future research in this area will likely focus on the development of multi-targeted isoxazole derivatives, the use of computational modeling to predict activity and guide synthesis, and the exploration of novel synthetic methodologies to access more complex and diverse chemical space. The continued investigation of this remarkable heterocyclic system holds immense promise for addressing unmet medical needs and advancing the frontiers of drug discovery.

References

The Isoxazole Scaffold: A Privileged Core for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Potential Therapeutic Targets for Isoxazole Compounds

For: Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic configuration, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold" in the design of novel therapeutics. Isoxazole derivatives demonstrate a remarkable breadth of biological activities, including anti-inflammatory, anticancer, immunosuppressive, and neuromodulatory effects.[1] This guide provides a detailed exploration of the core therapeutic targets modulated by isoxazole-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support ongoing research and drug development efforts.

Cyclooxygenase-2 (COX-2) Inhibition: Anti-inflammatory and Analgesic Effects

A primary and well-established target for isoxazole compounds is the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a critical strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

The isoxazole ring is a key structural feature in a class of selective COX-2 inhibitors.[2] Valdecoxib, a potent and selective isoxazole-based NSAID, exemplifies this class.[3]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

The diagram below illustrates the arachidonic acid cascade and the inhibitory action of isoxazole-based COX-2 inhibitors.

COX2_Pathway COX-2 Inhibition Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoxazole Isoxazole Inhibitor (e.g., Valdecoxib) Isoxazole->COX2

COX-2 inhibition by isoxazole compounds.
Quantitative Data: COX-1/COX-2 Inhibition

The following table summarizes the inhibitory potency and selectivity of Valdecoxib and other isoxazole derivatives against COX-1 and COX-2.

CompoundTarget EnzymeAssay TypeIC₅₀ ValueSelectivity Index (COX-1/COX-2)
Valdecoxib Recombinant Human COX-2Enzyme Inhibition0.005 µM[4]~5,800
Recombinant Human COX-1Enzyme Inhibition29 µM
Human Whole Blood (ex vivo)PGE₂ Production0.24 µM[4]91.3
Human Whole Blood (ex vivo)TXB₂ Production21.9 µM[4]
Compound C6 In vitro COX-2Enzyme Inhibition0.55 µM[5]61.73
Compound IXZ3 In vitro COX-2Enzyme Inhibition0.95 µM[6]-
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol outlines a common method for determining the IC₅₀ of an isoxazole compound against the COX-2 enzyme.

Objective: To quantify the concentration-dependent inhibition of recombinant human COX-2 by a test compound.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Cofactor solution (containing heme and L-tryptophan)

  • Arachidonic Acid (substrate)

  • COX Probe (e.g., a fluorometric probe that reacts with the prostaglandin product)

  • Test Isoxazole Compound and a known inhibitor (e.g., Celecoxib)

  • 96-well black microplates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the isoxazole test compound in DMSO, followed by a final dilution in COX Assay Buffer.

  • Enzyme Preparation: Dilute the human recombinant COX-2 enzyme to the desired concentration in cold COX Assay Buffer.

  • Reaction Setup: To each well of the 96-well plate, add the COX Assay Buffer, COX Cofactor, and the diluted test compound or control.

  • Enzyme Incubation: Add the diluted COX-2 enzyme to each well and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the COX Probe, followed by Arachidonic Acid to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically for 10-20 minutes at 37°C. The rate of increase in fluorescence is proportional to COX-2 activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Immunosuppressive and Anticancer Activity

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[2][7] Rapidly proliferating cells, particularly activated lymphocytes and cancer cells, have a high demand for pyrimidines to support DNA and RNA synthesis, making DHODH a prime therapeutic target.[2][7]

Leflunomide is an isoxazole-based prodrug that is rapidly converted in vivo to its active metabolite, A77 1726 (Teriflunomide), a potent inhibitor of human DHODH.[1][7] This inhibition leads to the depletion of the pyrimidine pool, resulting in cell cycle arrest and antiproliferative effects.

Metabolic Pathway: De Novo Pyrimidine Synthesis Inhibition

The diagram illustrates the role of DHODH in pyrimidine synthesis and its inhibition by the active metabolite of Leflunomide.

DHODH_Pathway DHODH Inhibition in Pyrimidine Synthesis cluster_Mitochondrion Mitochondrion DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Lymphocyte / Tumor Cell Proliferation DNA_RNA->Proliferation Leflunomide Leflunomide (Prodrug) A77 A77 1726 (Active Metabolite) Leflunomide->A77 in vivo conversion A77->DHODH

DHODH inhibition by Leflunomide's active metabolite.
Quantitative Data: DHODH Inhibition

The table below presents inhibitory data for Leflunomide's active metabolite against DHODH.

CompoundTarget EnzymeKᵢ ValueIC₅₀ ValueSpecies
A77 1726 DHODH2.7 µM[1]1.1 µM[8]Human
DHODH-0.019 µM (19 nM)[8]Rat
Leflunomide DHODH-98 µM[8]Human
DHODH-6.3 µM[8]Rat
Experimental Protocol: DHODH Enzymatic Assay

This protocol describes a spectrophotometric assay to measure DHODH activity and its inhibition.

Objective: To determine the inhibitory effect of an isoxazole compound on DHODH activity by monitoring the reduction of an artificial electron acceptor.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q₁₀ (CoQ₁₀)

  • Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.6)

  • Test Compound (e.g., A77 1726)

  • 96-well microplate

  • Microplate spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHO, DCIP, and CoQ₁₀ in the appropriate solvents. Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing Assay Buffer, CoQ₁₀, DCIP, and the test compound at various concentrations.

  • Pre-incubation: Add recombinant DHODH to the wells and pre-incubate for 5-10 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the substrate, DHO, to all wells.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCIP reduction (loss of blue color) is directly proportional to DHODH activity.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control (DMSO) and plot against the log of the inhibitor concentration to calculate the IC₅₀ value.

Monoamine Oxidase (MAO) Inhibition: Neurological Applications

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[9] Inhibitors of MAO are used in the treatment of depression (MAO-A selective) and Parkinson's disease (MAO-B selective).[9] Several isoxazole derivatives have been identified as potent and selective inhibitors of MAO, highlighting their potential for treating neuropsychiatric and neurodegenerative disorders.[10]

Quantitative Data: MAO-A and MAO-B Inhibition
CompoundTarget EnzymeIC₅₀ ValueSelectivity Index (MAO-A/MAO-B)
Compound 10e Human MAO-BSingle-digit nM[10]Highly Selective for MAO-B
Compound 10h Human MAO-BSingle-digit nM[10]Highly Selective for MAO-B
Compound 3c MAO-A5.62 µM[11]3.14
MAO-B17.67 µM[11]
Compound 3j MAO-A0.58 µM[11]6.05
MAO-B3.5 µM[11]
Experimental Protocol: Fluorimetric MAO Inhibition Assay

This protocol provides a method for assessing the inhibitory activity of compounds against MAO-A and MAO-B.

Objective: To determine the IC₅₀ values of an isoxazole compound for MAO-A and MAO-B using a fluorimetric method.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO substrate (e.g., p-Tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Dye Reagent (e.g., Amplex Red)

  • Selective inhibitors for controls (Clorgyline for MAO-A, Pargyline for MAO-B)

  • Test Isoxazole Compound

  • Black 96-well microplates

  • Fluorescence plate reader (Ex/Em = 530/585 nm)

Procedure:

  • Compound Plating: Add serial dilutions of the test compound, positive controls, and a vehicle control (DMSO) to the wells of the microplate.

  • Enzyme Addition: Add either MAO-A or MAO-B enzyme solution to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Master Mix Preparation: Prepare a Master Reaction Mix containing the Assay Buffer, HRP, Dye Reagent, and the substrate (p-Tyramine).

  • Reaction Initiation: Add the Master Reaction Mix to all wells to start the reaction. The MAO enzyme will oxidize the substrate, producing H₂O₂, which reacts with the dye in the presence of HRP to generate a fluorescent product.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by nonlinear regression.

Modulation of AMPA Receptors: Neuromodulatory Potential

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[12] Their activity is crucial for processes like learning and memory. Modulators of AMPA receptors, including antagonists and positive allosteric modulators (PAMs), are being investigated for various neurological and psychiatric conditions, such as pain, epilepsy, and cognitive disorders.[12][13] Several isoxazole-containing compounds have been shown to be potent modulators of AMPA receptor activity.[14][15]

Quantitative Data: AMPA Receptor Modulation
CompoundReceptor SubtypeEffectPotency
CIC-1 AMPA ReceptorsInhibition8-fold reduction in peak current[14][15]
CIC-2 AMPA ReceptorsInhibition7.8-fold reduction in peak current[14][15]
ISX-11 GluA2-containing AMPARsInhibitionIC₅₀ = 4.4 µM
Bis(isoxazole) 6 AMPA ReceptorsPositive ModulationPotentiation up to 70% at 10⁻¹¹ M[12]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is the gold standard for studying the effects of compounds on ion channel function, such as AMPA receptors.

Objective: To characterize the modulatory effect of an isoxazole compound on AMPA receptor currents in a cellular system.

Materials:

  • Cell line expressing specific AMPA receptor subunits (e.g., HEK293 cells transfected with GluA2)

  • External solution (containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

  • Internal pipette solution (containing KCl, MgCl₂, HEPES, EGTA, ATP)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators and microscope

  • Glass micropipettes

  • Agonist (e.g., Glutamate or Kainate)

  • Test Isoxazole Compound

Procedure:

  • Cell Preparation: Culture transfected HEK293 cells on glass coverslips.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with the internal solution. The pipette resistance should be 3-5 MΩ.

  • Seal Formation: Under the microscope, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, achieving the whole-cell configuration, which allows electrical access to the cell's interior.

  • Current Recording: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application: Apply the AMPA receptor agonist to the cell using a rapid perfusion system to evoke an inward current. Once a stable baseline response is established, co-apply the agonist with the test isoxazole compound at various concentrations.

  • Data Acquisition: Record the changes in the amplitude, activation, deactivation, and desensitization kinetics of the agonist-evoked currents in the presence and absence of the test compound.

  • Data Analysis: Measure the peak current amplitude for each condition. Calculate the percent inhibition or potentiation caused by the test compound and plot the concentration-response curve to determine the IC₅₀ or EC₅₀.

Protein Kinase Inhibition: Anticancer Applications

Protein kinases are a large family of enzymes that regulate a majority of cellular processes by phosphorylating specific protein substrates. Dysregulation of kinase activity is a hallmark of cancer, making them one of the most important classes of oncology drug targets. Isoxazole derivatives have been developed as potent inhibitors of various protein kinases, including p38 MAP kinase, c-Jun N-terminal kinase (JNK), and receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[16][17][18][19]

Experimental Workflow: Kinase Inhibitor Screening

The following workflow outlines the typical process for identifying and characterizing novel isoxazole-based kinase inhibitors.

Kinase_Workflow Kinase Inhibitor Discovery Workflow A Isoxazole Compound Library B High-Throughput Screen (HTS) (e.g., ADP-Glo Assay) A->B C Hit Identification (Potent Compounds) B->C D IC₅₀ Determination (Dose-Response) C->D E Selectivity Profiling (Kinase Panel Screen) D->E F Lead Optimization (SAR Studies) E->F G Cell-Based Assays (Target Engagement, Anti-proliferative) F->G H In Vivo Efficacy Studies (Xenograft Models) G->H

General workflow for kinase inhibitor discovery.
Quantitative Data: Protein Kinase Inhibition

Compound ClassTarget KinaseIC₅₀ Value
Diaryl-isoxazole p38α MAP Kinase0.10 - 5.1 µM[20]
Isoxazole 8 CK1δ0.033 µM[21]
Isoxazole 27 JNK342 nM
3-Amino-benzo[d]isoxazole VEGFR, PDGFRPotent Inhibition (nM range)
Experimental Protocol: ADP-Glo™ Kinase Assay

This is a widely used, luminescence-based assay for measuring kinase activity and its inhibition.

Objective: To determine the IC₅₀ of an isoxazole compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test Isoxazole Compound and a known inhibitor (e.g., Staurosporine)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In the wells of a 384-well plate, add the kinase, its specific substrate, ATP, and varying concentrations of the isoxazole test compound.

  • Incubation: Incubate the plate at room temperature (e.g., for 1 hour) to allow the phosphorylation reaction to proceed.

  • Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction (by chelating Mg²⁺) and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP: Add the Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated by the kinase reaction into ATP, and also provides luciferase and luciferin.

  • Signal Generation: The newly synthesized ATP is used by the luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced, and thus, to the kinase activity. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: A low luminescent signal indicates low ADP production and therefore high kinase inhibition. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value through nonlinear regression analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Isoxazole-3-carboxylate Derivatives from Ethyl Nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of ethyl isoxazole-3-carboxylate derivatives, a valuable scaffold in medicinal chemistry, commencing from ethyl nitroacetate. The described methodology is based on a [3+2] cycloaddition reaction, a robust and versatile method for the formation of the isoxazole ring.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds frequently incorporated into the structures of pharmacologically active molecules. Their utility spans a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents. The synthesis of functionalized isoxazoles is, therefore, of significant interest to the drug development community. One common and effective strategy for constructing the isoxazole core is the reaction of a primary nitro compound, such as ethyl nitroacetate, with an alkyne. This reaction proceeds via an in situ-generated nitrile oxide, which undergoes a 1,3-dipolar cycloaddition with the alkyne dipolarophile.[1][2][3]

This document outlines a specific protocol for the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, a representative example of this chemical transformation.

Reaction Principle

The synthesis of the isoxazole ring from ethyl nitroacetate and an alkyne is a classic example of a 1,3-dipolar cycloaddition reaction.[2] In the presence of a base, ethyl nitroacetate is believed to be converted in situ to its corresponding nitrile oxide. This highly reactive intermediate then readily reacts with a dipolarophile, in this case, an alkyne, to form the stable five-membered isoxazole ring. The regioselectivity of the cycloaddition is an important consideration and can be influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Experimental Protocol: Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate

This protocol is adapted from a reported procedure for the NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate.[1]

Materials:

  • Ethyl nitroacetate

  • Propargyl benzoate

  • Sodium hydroxide (NaOH) solution (e.g., 4.24 M)

  • Ethanol

  • Water

  • Ethyl acetate (for extraction and chromatography)

  • Petroleum ether or hexane (for chromatography)

  • Triethylamine (for chromatography)

  • Silica gel for flash chromatography

  • Sealed reaction tube or vial

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine propargyl benzoate (1.0 equivalent), ethyl nitroacetate (2.5 equivalents), water, and ethanol.

  • Initiation: To the vigorously stirred mixture, add a catalytic amount of a concentrated aqueous solution of sodium hydroxide (e.g., 0.1 equivalents of a 4.24 M solution).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 60°C for 16 hours with continuous vigorous stirring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvents.

  • Purification: The crude residue is then subjected to flash chromatography on silica gel. A suitable eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 5:1), often containing a small amount of triethylamine (e.g., 3%) to prevent product streaking.[1]

  • Characterization: The fractions containing the desired product are combined and the solvent is evaporated to yield the pure ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate. The structure and purity of the product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Data Presentation

The following table summarizes the quantitative data for the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate as described in the protocol.

Reactant 1 (Equivalents)Reactant 2 (Equivalents)Catalyst (Equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
Ethyl nitroacetate (2.5)Propargyl benzoate (1.0)NaOH (0.1)Water/Ethanol601686[1]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow reagents Combine Reactants: - Ethyl Nitroacetate - Propargyl Benzoate - Water - Ethanol catalyst Add Catalyst: Sodium Hydroxide Solution reagents->catalyst Vigorous Stirring reaction Reaction: 60°C, 16h catalyst->reaction workup Work-up: Concentrate under reduced pressure reaction->workup purification Purification: Flash Chromatography workup->purification product Final Product: Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate purification->product

Caption: Workflow for the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.

General Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_conditions Conditions Ethyl Nitroacetate Ethyl Nitroacetate Product This compound Derivative Ethyl Nitroacetate->Product Alkyne Alkyne (e.g., Propargyl benzoate) Alkyne->Product Catalyst Base Catalyst (e.g., NaOH) Catalyst->Product Solvent Solvent (e.g., Water/Ethanol) Solvent->Product Heat Heat Heat->Product

Caption: General scheme for isoxazole synthesis from ethyl nitroacetate and an alkyne.

Safety Precautions

  • Ethyl nitroacetate is a combustible liquid and should be handled with care.

  • Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be performed in a well-ventilated fume hood.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The protocol described provides a reliable and high-yielding method for the synthesis of this compound derivatives from readily available starting materials.[1] This synthetic strategy is amenable to the introduction of a variety of substituents on the isoxazole ring by employing different alkynes, making it a valuable tool for the generation of compound libraries in drug discovery programs. The use of inexpensive and environmentally benign reagents and solvents, such as sodium hydroxide and water, further enhances the appeal of this methodology.[1]

References

1,3-dipolar cycloaddition for ethyl isoxazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Synthesis of Ethyl Isoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition Audience: Researchers, scientists, and drug development professionals.

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups.[1][2][3] This application note provides a comprehensive guide to the synthesis of this compound, a key building block for more complex molecules, via a highly efficient and regioselective 1,3-dipolar cycloaddition reaction. We will delve into the underlying mechanism, provide a detailed, field-proven laboratory protocol, offer troubleshooting advice, and discuss the significance of this synthetic route. The core of this synthesis involves the in situ generation of a nitrile oxide from a stable precursor, which then undergoes a [3+2] cycloaddition with an alkyne.[4][5]

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole derivatives are integral to modern drug discovery, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][6] Their prevalence in FDA-approved drugs underscores their importance.[2] The 1,3-dipolar cycloaddition reaction stands out as one of the most powerful and versatile methods for constructing the five-membered isoxazole ring system.[4][7] This method allows for the controlled and predictable formation of C-C and C-O bonds in a single, concerted step.

This guide focuses on the synthesis of this compound, a versatile intermediate used in the development of novel pharmaceuticals and agrochemicals.[8] The protocol described herein utilizes the reaction between ethoxycarbonylformonitrile oxide (the 1,3-dipole), generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate, and ethyl propiolate (the dipolarophile).

Reaction Mechanism: A Stepwise Dissection

The synthesis proceeds via a two-stage mechanism: (1) the base-mediated in situ generation of the nitrile oxide, followed by (2) the regioselective [3+2] cycloaddition.

Stage 1: In Situ Generation of Ethoxycarbonylformonitrile Oxide

Nitrile oxides are highly reactive 1,3-dipoles. Their transient nature necessitates their generation in situ to prevent self-condensation or dimerization into furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that can significantly lower the yield of the desired product.[9] The most common and reliable method is the dehydrohalogenation of a hydroximoyl chloride precursor using a mild base.

In this protocol, ethyl 2-chloro-2-(hydroxyimino)acetate serves as a stable, easily handled solid precursor.[10] The addition of a tertiary amine base, such as triethylamine (TEA), abstracts the acidic hydroxyl proton and facilitates the elimination of a chloride ion, yielding the reactive ethoxycarbonylformonitrile oxide intermediate. The slow addition of the base is critical to maintain a low steady-state concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.

Stage 2: The [3+2] Cycloaddition

Once formed, the nitrile oxide rapidly undergoes a concerted, pericyclic [3+2] cycloaddition reaction with the dipolarophile, ethyl propiolate.[4] The regioselectivity of this reaction, which dictates the orientation of the dipole and dipolarophile in the final product, is a key consideration. The reaction between a nitrile oxide and a terminal alkyne almost exclusively yields the 3,5-disubstituted isoxazole.[11] This outcome is governed by the frontier molecular orbitals (FMO) of the reactants; the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This orbital overlap favors the formation of the 3,5-isomer.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS Number
Ethyl 2-chloro-2-(hydroxyimino)acetate≥97%Sigma-Aldrich14337-43-0
Ethyl propiolate≥98%Sigma-Aldrich623-47-2
Triethylamine (TEA)≥99.5%, distilledSigma-Aldrich121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Ethyl acetate (EtOAc)ACS ReagentFisher Scientific141-78-6
HexanesACS ReagentFisher Scientific110-54-3
Silica gel230-400 meshSigma-Aldrich7631-86-9
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeSigma-Aldrich7487-88-9
Round-bottom flasks (50 mL, 100 mL)---
Magnetic stirrer and stir bars---
Addition funnel (50 mL)---
TLC plates (silica gel 60 F₂₅₄)---
Rotary evaporator---
Glass column for chromatography---
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.52 g, 10.0 mmol).

    • Add anhydrous dichloromethane (40 mL) to the flask and stir to dissolve the solid.

    • Add ethyl propiolate (1.08 g, 1.1 mL, 11.0 mmol, 1.1 equiv.) to the solution.

    • Cool the flask to 0 °C using an ice-water bath.

  • In situ Generation and Cycloaddition:

    • In a separate flask, prepare a solution of triethylamine (1.11 g, 1.53 mL, 11.0 mmol, 1.1 equiv.) in anhydrous dichloromethane (10 mL).

    • Transfer this TEA solution to an addition funnel and attach it to the reaction flask.

    • Add the TEA solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, controlled addition is paramount to minimize the concentration of the reactive nitrile oxide, thereby suppressing the formation of the furoxan dimer byproduct.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Mobile Phase: 20% Ethyl acetate in Hexanes.

    • Visualization: UV light (254 nm). The product should appear as a new, UV-active spot, and the starting materials should be consumed. The Rf of the product is typically around 0.4-0.5 in this system.

  • Work-up and Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The result will be a crude oil or semi-solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Slurry: Adsorb the crude oil onto a small amount of silica gel.

    • Eluent: Start with 5% ethyl acetate in hexanes and gradually increase the polarity to 20% ethyl acetate in hexanes.

    • Collect the fractions containing the pure product (as determined by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid or colorless oil.

Caption: Experimental workflow for the synthesis of this compound.

Characterization & Expected Results

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

ParameterExpected Result
Yield 75-85%
Appearance White to off-white solid
Melting Point 70-76 °C
¹H NMR (CDCl₃)δ (ppm): 8.45 (s, 1H), 4.40 (q, 2H), 1.40 (t, 3H)
¹³C NMR (CDCl₃)δ (ppm): 162.1, 158.5, 155.0, 110.0, 62.0, 14.1
HRMS (ESI) m/z [M+H]⁺ calcd for C₆H₈NO₃: 142.0504; found: 142.0502

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive base (old TEA).2. Precursor degradation.3. Nitrile oxide dimerization exceeds cycloaddition.1. Use freshly distilled triethylamine.2. Ensure the hydroximoyl chloride precursor is pure and dry.3. Add the base even more slowly and ensure the reaction is kept cool during addition.
Significant Furoxan Byproduct 1. Base added too quickly.2. Reaction temperature too high during base addition.3. Reaction too concentrated.1. Increase the addition time of the base to >1 hour.2. Maintain a strict 0 °C temperature during addition.3. Use the recommended solvent volume or slightly more.
Incomplete Reaction (Starting Material Remains) 1. Insufficient base.2. Reaction time too short.1. Ensure an accurate measurement of 1.1 equivalents of base.2. Allow the reaction to stir overnight at room temperature after the initial 2-4 hour period.

Conclusion and Applications

The 1,3-dipolar cycloaddition protocol detailed here provides a reliable and high-yielding pathway to this compound. This compound is not merely a synthetic curiosity but a valuable scaffold for the elaboration of more complex molecular architectures. Its ester functionality allows for straightforward derivatization (e.g., hydrolysis to the carboxylic acid, amidation), making it a cornerstone intermediate in the synthesis of lead compounds for drug discovery programs, particularly in the fields of oncology and inflammatory diseases.[3][8] The inherent efficiency and regioselectivity of the nitrile oxide cycloaddition make it an indispensable tool for medicinal and synthetic chemists.

References

Application Notes and Protocols for Palladium-Catalyzed Hydrogenation of Ethyl Isoxazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed hydrogenation of isoxazoles is a powerful synthetic tool for the reductive cleavage of the N-O bond, providing access to valuable β-enamino-ketoesters. These products are versatile intermediates in the synthesis of a wide range of pharmaceuticals and heterocyclic compounds. This document provides a detailed protocol for the palladium-catalyzed hydrogenation of ethyl isoxazole-3-carboxylate, leading to the formation of ethyl (Z)-2-amino-4-oxopent-2-enoate. The reaction proceeds via a domino process involving initial deoxygenation to the corresponding 5-methylisoxazole derivative, followed by the reductive opening of the isoxazole ring.[1][2]

The provided protocols and data are based on the findings reported by Antonini, Cordero, and Machetti in their 2024 publication in Molbank, which details a screening of reaction conditions for a closely related substrate, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.[1][2]

Data Presentation

The efficiency of the palladium-catalyzed hydrogenation is influenced by factors such as catalyst loading and the choice of solvent. A screening of reaction conditions was performed to determine the optimal parameters for the conversion of the isoxazole substrate. The following table summarizes the quantitative data from this screening, conducted at room temperature under an atmospheric pressure of hydrogen.

EntryCatalyst Loading (mol%)SolventReaction Time (h)Conversion (%)
110Ethyl Acetate2480
220Ethyl Acetate2490
330Ethyl Acetate24>95
430Tetrahydrofuran2470
530Ethanol24>95

Data extracted from the supplementary materials of Molbank 2024, M1762.[1]

Experimental Protocols

This section provides a detailed methodology for the palladium-catalyzed hydrogenation of this compound. The protocol is based on the most effective conditions identified in the data presented above.

Materials:

  • This compound

  • 10% Palladium on charcoal (Pd/C)

  • Ethanol (absolute)

  • Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., round-bottom flask, magnetic stirrer)

  • Filtration apparatus (e.g., Büchner funnel, Celite®)

Procedure:

  • Reaction Setup:

    • To a clean, dry two- or three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C catalyst (30 mol% relative to the substrate).

    • Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes to ensure an inert atmosphere.

    • Under a positive pressure of the inert gas, add absolute ethanol to the flask to create a slurry of the catalyst.

    • Add the this compound to the flask. The typical reaction scale would be in the range of 0.1 to 1 mmol of the substrate.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.

    • For atmospheric pressure hydrogenation, a hydrogen-filled balloon fitted to one of the necks of the flask is suitable.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Allow the reaction to proceed for 24 hours or until the starting material is consumed.

  • Work-up:

    • Upon completion of the reaction, carefully purge the reaction flask with an inert gas to remove any residual hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

    • Caution: The palladium catalyst on the filter paper is pyrophoric, especially when dry. Immediately quench the filter cake with water before disposal in a designated waste container.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • The crude residue can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent, to afford the pure ethyl (Z)-2-amino-4-oxopent-2-enoate.

Visualizations

Reaction Pathway:

Reaction_Pathway start This compound intermediate Ethyl 5-methylisoxazole-3-carboxylate (Intermediate) start->intermediate Deoxygenation H₂, Pd/C product Ethyl (Z)-2-amino-4-oxopent-2-enoate intermediate->product Reductive Ring Opening H₂, Pd/C

Caption: Domino reaction pathway for the hydrogenation of this compound.

Experimental Workflow:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification setup1 Add Pd/C to flask setup2 Purge with Inert Gas setup1->setup2 setup3 Add Solvent (Ethanol) setup2->setup3 setup4 Add Substrate setup3->setup4 reaction1 Evacuate and backfill with H₂ setup4->reaction1 reaction2 Stir at Room Temperature (24h) reaction1->reaction2 workup1 Purge with Inert Gas reaction2->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Solvent Evaporation workup2->workup3 purification Column Chromatography workup3->purification final_product final_product purification->final_product Pure Product

Caption: Step-by-step experimental workflow for the palladium-catalyzed hydrogenation.

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from Ethyl Isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazole-based anti-inflammatory agents, utilizing ethyl isoxazole-3-carboxylate as a key starting material. The synthesized compounds primarily function as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal mediators of inflammation.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Derivatives of isoxazole-3-carboxylic acid, in particular, have been explored as potent inhibitors of inflammatory pathways. This document outlines the synthetic route from this compound to a series of isoxazole-3-carboxamides and presents their biological evaluation as anti-inflammatory agents. The primary mechanism of action for these compounds is the inhibition of COX-1 and COX-2 enzymes, which are central to the inflammatory cascade.[3][4]

Synthetic Strategy

The overall synthetic approach involves a two-step process starting from this compound:

  • Hydrolysis: The ethyl ester is hydrolyzed to the corresponding isoxazole-3-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a variety of primary or secondary amines to generate a library of isoxazole-3-carboxamide derivatives.

This strategy allows for the systematic exploration of structure-activity relationships (SAR) by varying the amine component, which can significantly influence the potency and selectivity of COX inhibition.

Experimental Protocols

Protocol 1: Synthesis of Isoxazole-3-carboxylic Acid

This protocol describes the hydrolysis of this compound to yield isoxazole-3-carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in a mixture of THF (or ethanol) and water.

  • Add a stoichiometric excess of lithium hydroxide (or sodium hydroxide) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to a pH of approximately 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield isoxazole-3-carboxylic acid.

Protocol 2: Synthesis of Isoxazole-3-carboxamides

This protocol details the coupling of isoxazole-3-carboxylic acid with various amines to form the corresponding amides.

Materials:

  • Isoxazole-3-carboxylic acid

  • Substituted amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of isoxazole-3-carboxylic acid in DMF (or DCM), add EDC, HOBt (or HOAt), and DIPEA (or TEA).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole-3-carboxamide.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a series of synthesized isoxazole-3-carboxamide derivatives against COX-1 and COX-2 enzymes. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDAmine SubstituentCOX-1 IC50 (nM)[4]COX-2 IC50 (nM)[4]Selectivity Index (COX-1/COX-2)
A13 3,4-Dimethoxyphenyl64134.92
B2 (Structure not specified)--20.7

Note: The full structures of all compounds were not available in the cited literature. The selectivity index is a ratio of the IC50 values and indicates the compound's preference for inhibiting COX-2 over COX-1.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of the synthesized isoxazole derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) and potentially the lipoxygenase (LOX) pathways.

Cyclooxygenase (COX) Signaling Pathway

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach_Lining Stomach Lining Protection COX1->Stomach_Lining COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Inhibitor Isoxazole-3-carboxamide Derivatives Inhibitor->COX1 Inhibitor->COX2

Caption: The COX pathway converts arachidonic acid to prostaglandins and thromboxanes, mediating inflammation.

Lipoxygenase (LOX) Signaling Pathway

LOX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX HPETE 5-HPETE 5_LOX->HPETE Leukotrienes Leukotrienes (LTB4, LTC4, etc.) HPETE->Leukotrienes Inflammation_LOX Inflammation (Chemotaxis, Bronchoconstriction) Leukotrienes->Inflammation_LOX Inhibitor Potential Isoxazole Derivatives Inhibitor->5_LOX

Caption: The LOX pathway converts arachidonic acid to leukotrienes, contributing to inflammation.

Experimental Workflow for Synthesis and Screening

Workflow cluster_synthesis Synthesis cluster_screening Screening Start This compound Hydrolysis Hydrolysis (Protocol 1) Start->Hydrolysis Carboxylic_Acid Isoxazole-3-carboxylic Acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (Protocol 2) Carboxylic_Acid->Amide_Coupling Library Isoxazole-3-carboxamide Library Amide_Coupling->Library In_Vitro_Assay In Vitro COX-1/COX-2 Inhibition Assay Library->In_Vitro_Assay IC50 Determine IC50 Values In_Vitro_Assay->IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50->SAR_Analysis

Caption: Workflow for synthesis and screening of isoxazole-based anti-inflammatory agents.

Conclusion

The synthetic route starting from this compound provides a versatile platform for the development of novel isoxazole-3-carboxamide derivatives as potent anti-inflammatory agents. The protocols outlined in this document offer a clear and reproducible methodology for the synthesis and subsequent biological evaluation of these compounds. The provided data indicates that modifications to the amide substituent can significantly impact COX inhibitory activity and selectivity, highlighting the potential for further optimization to identify lead candidates for drug development. Future studies should focus on expanding the library of derivatives and conducting in vivo efficacy and safety studies.

References

Application Notes and Protocols: Ethyl Isoxazole-3-carboxylate in the Development of Anti-Cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isoxazole-3-carboxylate is a versatile heterocyclic building block increasingly utilized in the synthesis of novel anti-cancer drug candidates. The isoxazole scaffold is a key pharmacophore in a variety of biologically active compounds, and its derivatives have demonstrated potent anti-proliferative and pro-apoptotic activities against a range of cancer cell lines. These compounds exert their effects through various mechanisms of action, including the inhibition of crucial cellular proteins like Heat Shock Protein 90 (HSP90) and the modulation of key signaling pathways such as the PI3K/Akt cascade, which are frequently dysregulated in cancer.

These application notes provide an overview of the utility of this compound in anti-cancer drug development, along with detailed protocols for the synthesis of derivative compounds and their subsequent biological evaluation.

Data Presentation: In Vitro Anti-Cancer Activity of Isoxazole Derivatives

The following table summarizes the cytotoxic activity of various isoxazole derivatives against several human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 1 3,5-diaryl isoxazoleMDA-MB-231 (Breast)46.3[1]
Compound 2a Phenyl-isoxazole-carboxamideColo205 (Colon)9.179[2]
Compound 2a Phenyl-isoxazole-carboxamideHepG2 (Liver)7.55[2]
Compound 2e Phenyl-isoxazole-carboxamideB16F1 (Melanoma)0.079[2]
Compound 3a Tricyclic isoxazole derivativeA549 (Lung)5.988[3]
Compound 5 3,4-disubstituted isoxazoleHeLa (Cervical)14[4][5]
Compound 108 4,5-diarylisoxazoleU-87MG (Glioblastoma)~0.088 (GI50)[6]
NVP-AUY922 Resorcinol-isoxazoleVarious~0.009 (GI50)[7]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazole Derivatives

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles from chalcone intermediates, which can be derived from precursors related to this compound.[1][8]

Materials:

  • Substituted aldehyde

  • Substituted ketone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Microwave reactor

Procedure:

  • Chalcone Synthesis: In a cold environment, dissolve equimolar amounts of the desired aldehyde and ketone derivatives in 40-70% aqueous ethanol.

  • Add a catalytic amount of NaOH and stir the mixture until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain the chalcone intermediate.

  • Isoxazole Formation: In a microwave-safe vessel, combine an equimolar quantity of the synthesized chalcone and hydroxylamine hydrochloride.

  • Irradiate the mixture with microwave energy at 70-80°C and 210 W for 5-20 minutes.[1]

  • After the reaction has cooled, add cold water to the vessel.

  • Collect the resulting precipitate by filtration, dry it, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 3,5-disubstituted isoxazole derivative.

G cluster_chalcone Step 1: Chalcone Synthesis cluster_isoxazole Step 2: Isoxazole Formation Aldehyde Substituted Aldehyde Ketone Substituted Ketone Base Base (NaOH) in Ethanol Chalcone Chalcone Intermediate Chalcone_ref Chalcone_ref Hydroxylamine Hydroxylamine HCl Microwave Microwave Irradiation Isoxazole 3,5-Disubstituted Isoxazole

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of synthesized isoxazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized isoxazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This protocol is for quantifying apoptosis induced by the isoxazole derivatives using flow cytometry.

Materials:

  • Cancer cells treated with isoxazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the isoxazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.

Protocol 4: Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol details the investigation of the effect of isoxazole derivatives on key proteins in the PI3K/Akt signaling pathway.[9][10][11][12][13][14][15][16]

Materials:

  • Cancer cells treated with isoxazole derivatives

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with the isoxazole derivative, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

G cluster_sample Sample Preparation cluster_blotting Blotting Procedure Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Signaling Pathway Modulation

Isoxazole derivatives have been shown to interfere with key signaling pathways that are crucial for cancer cell survival and proliferation. One of the most significant is the PI3K/Akt/mTOR pathway .

G

Another critical target for some isoxazole derivatives is the molecular chaperone HSP90 . Inhibition of HSP90 leads to the degradation of its client proteins, many of which are oncoproteins essential for tumor growth.

G

References

Application Notes and Protocols for the Development of Antimycobacterial Agents Based on Ethyl Isoxazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) strains necessitates the urgent development of novel antimycobacterial agents with new mechanisms of action. The isoxazole scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents due to its diverse biological activities.[1] Specifically, derivatives of ethyl isoxazole-3-carboxylate have demonstrated potent in vitro and, in some cases, in vivo efficacy against Mtb, positioning them as a promising class of compounds for further development in the tuberculosis drug discovery pipeline.[2][3][4]

These application notes provide a comprehensive overview of the methodologies and protocols for the synthesis, in vitro evaluation, and preliminary in vivo assessment of this compound derivatives as potential antimycobacterial agents. The detailed protocols are intended to serve as a practical guide for researchers in the field.

Data Presentation: In Vitro Antimycobacterial Activity and Cytotoxicity

The following tables summarize the reported in vitro activities of various this compound derivatives against M. tuberculosis H37Rv and their cytotoxicity against mammalian cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoxazole Derivatives against M. tuberculosis H37Rv

Compound IDDerivative ClassMIC (µg/mL)Reference
Series 1 5-phenyl-3-isoxazolecarboxylic acid ethyl estersLow micromolar to nanomolar[3]
Compound 3a General Isoxazole Derivative1[1]
Series 2 General Isoxazole Derivatives1-8[1]
Compound 5e Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylate0.25[2][5]
Series 3 Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates0.25 to 16[2][5]
Series 4 5-Arylethenyl and 5-(Hetero)aryl-3-isoxazolecarboxylatesLow micromolar range[6]

Table 2: Cytotoxicity of Isoxazole Derivatives

Compound SeriesCell LineCytotoxicity (IC50)Selectivity Index (SI)Reference
5-phenyl-3-isoxazolecarboxylic acid ethyl estersVero> 128 µM-[3][4]
Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates-Not cytotoxic>10[2][5]
Compound 5e-Not cytotoxic>200[2][5]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A general and adaptable protocol is the 1,3-dipolar cycloaddition reaction.

Protocol: Synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones

This protocol, adapted from a one-pot, three-component synthesis, can be modified for the synthesis of various isoxazole derivatives.

Materials:

  • Hydroxylamine hydrochloride

  • Substituted benzaldehyde derivatives

  • Ethyl acetoacetate

  • Pyruvic acid (catalyst)

  • Aqueous medium (e.g., water, ethanol-water mixture)

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and the substituted benzaldehyde (1.0 eq) in the chosen aqueous medium.

  • Add ethyl acetoacetate (1.0 eq) to the mixture.

  • Add a catalytic amount of pyruvic acid (e.g., 5 mol%).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature to 60°C) for a designated time (e.g., 2-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimycobacterial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is a key parameter to determine the potency of a compound against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method.

Protocol: Microplate Alamar Blue Assay (MABA)

Materials:

  • 96-well microtiter plates

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compounds and control drugs (e.g., isoniazid, rifampicin)

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control, a solvent (e.g., DMSO) control, and a sterility control (broth only).

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control. The final volume in the wells will be 200 µL.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay on Vero Cells

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • 96-well tissue culture plates

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Time-Kill Kinetics Assay

This assay determines the bactericidal or bacteriostatic activity of a compound over time.

Protocol: Time-Kill Kinetics against M. tuberculosis

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth with OADC supplement

  • Test compound at various multiples of its MIC (e.g., 1x, 4x, 10x MIC)

  • 7H10 agar plates

Procedure:

  • Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 10⁵ to 10⁶ CFU/mL in 7H9 broth.

  • Add the test compound at the desired concentrations to separate culture tubes. Include a drug-free growth control.

  • Incubate all tubes at 37°C.

  • At specified time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours), withdraw an aliquot from each tube.

  • Perform serial ten-fold dilutions of the aliquots in fresh broth.

  • Plate the dilutions onto 7H10 agar plates and incubate at 37°C for 3-4 weeks until colonies are visible.

  • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy Testing in a Murine Model

A mouse model of tuberculosis is a standard for evaluating the in vivo efficacy of new drug candidates.

Protocol: Murine Model of Chronic Tuberculosis Infection

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Control drugs (e.g., isoniazid, rifampicin)

  • 7H10 or 7H11 agar plates

Procedure:

  • Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a lung infection.

  • Allow the infection to establish for 2-4 weeks to develop a chronic infection state.

  • Randomly assign mice to treatment groups: vehicle control, positive control (standard TB drugs), and test compound at various doses.

  • Administer the treatments daily or as per the defined schedule (e.g., 5 days a week) via oral gavage.

  • After a defined treatment period (e.g., 4 weeks), euthanize the mice.

  • Aseptically remove the lungs and spleen.

  • Homogenize the organs in a known volume of sterile saline.

  • Perform serial dilutions of the homogenates and plate on 7H10 or 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks and then enumerate the bacterial load (CFU) in the organs.

  • Compare the bacterial load in the treated groups to the vehicle control group to determine the in vivo efficacy of the test compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy synthesis Synthesis of Isoxazole Derivatives purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization mic MIC Determination (MABA) characterization->mic cytotoxicity Cytotoxicity Assay (MTT) mic->cytotoxicity time_kill Time-Kill Kinetics cytotoxicity->time_kill mouse_model Murine Infection Model time_kill->mouse_model treatment Compound Administration mouse_model->treatment bacterial_load Bacterial Load Determination treatment->bacterial_load

Caption: Experimental workflow for the development of isoxazole-based antimycobacterial agents.

signaling_pathway cluster_cellwall Mycobacterial Cell Wall Synthesis cluster_drug InhA InhA (Enoyl-ACP reductase) Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid FadD32 FadD32 (Fatty acyl-AMP ligase) FadD32->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Incorporation Isoxazole Isoxazole Derivative Isoxazole->InhA Inhibition Isoxazole->FadD32 Inhibition Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Putative mechanism of action of isoxazole derivatives targeting mycobacterial cell wall synthesis.

References

Application Notes and Protocols: Ethyl Isoxazole-3-Carboxylate as a Key Intermediate for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of ethyl isoxazole-3-carboxylate and its derivatives as pivotal intermediates in the synthesis of modern agrochemicals. The isoxazole scaffold is a versatile building block for developing a range of active compounds, including herbicides and fungicides, due to its unique chemical properties and biological activity.

Introduction: The Role of Isoxazoles in Agrochemicals

The isoxazole ring system is a prominent feature in a variety of biologically active molecules.[1] In the agrochemical sector, isoxazole derivatives have been successfully commercialized as herbicides and fungicides. Their efficacy often stems from the ability to inhibit crucial enzymatic pathways in target organisms. This compound serves as a valuable starting material for the synthesis of more complex isoxazole-containing agrochemicals. Its reactivity allows for diverse chemical modifications, leading to the development of compounds with tailored biological activities.[1]

Synthesis of Agrochemicals from Isoxazole Intermediates

A key strategy in the development of isoxazole-based agrochemicals involves the synthesis of substituted isoxazole-4-carboxylic acids, which are then converted to amides or other derivatives. The following sections detail the synthesis of a model herbicidal compound, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide, starting from a readily available precursor that demonstrates the synthetic utility of the isoxazole core.

Synthesis of 5-Cyclopropylisoxazole-4-carboxylic Acid

This protocol describes the synthesis of a key intermediate, 5-cyclopropylisoxazole-4-carboxylic acid, which is a foundational component for a variety of isoxazole-based agrochemicals.

Experimental Protocol:

A detailed procedure for the synthesis of 5-cyclopropylisoxazole-4-carboxylic acid can be found in the chemical literature. A general approach involves the reaction of a β-ketoester with hydroxylamine. For the cyclopropyl derivative, a suitable starting material would be an ethyl ester of a cyclopropyl β-keto acid. The cyclization with hydroxylamine hydrochloride in the presence of a base yields the corresponding ethyl 5-cyclopropylisoxazole-4-carboxylate, which is then hydrolyzed to the carboxylic acid. The hydrolysis of cyclopropyl cyanide is a known method for producing cyclopropanecarboxylic acid, which can be a precursor in these syntheses.[2]

Synthesis of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides

This protocol outlines the final step in the synthesis of a potent herbicidal compound from the previously synthesized carboxylic acid intermediate.

Experimental Protocol:

A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were prepared from 5-cyclopropylisoxazole-4-carboxylic acid and various substituted benzylamines.[3][4]

  • To a solution of 5-cyclopropylisoxazole-4-carboxylic acid (1.0 eq) in an appropriate solvent such as dichloromethane, add 1,1'-carbonyldiimidazole (1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the desired substituted benzylamine (1.0 eq) to the mixture.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide.

Quantitative Data Summary

The following tables summarize the quantitative data related to the synthesis and biological activity of isoxazole-based agrochemicals.

Table 1: Synthesis Yields of Isoxazole Carboxamide Derivatives

CompoundMolecular FormulaYield (%)Melting Point (°C)
N-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamideC₁₅H₁₃N₃O₂S83224–225
N-(4-methoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamideC₁₆H₁₅N₃O₃S79209–210
5-amino-3-methyl-N′-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1,2-oxazole-4-carbohydrazideC₁₀H₁₃N₅O₄55173–174
6-(3-{2-[(5-amino-3-methyl-1,2-oxazol-4-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)hexanoic acidC₁₅H₂₁N₅O₄37143–144
5-amino-N′-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-3-methyl-1,2-oxazole-4-carbohydrazideC₁₅H₂₁N₅O₄27193–195

Yields are based on similar carboxamide synthesis protocols and are representative.[5][6]

Table 2: Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides

CompoundTarget WeedConcentration (mg/L)Inhibition (%)EC₅₀ (μM)
I-26Portulaca oleracea10100Not Reported
I-26Abutilon theophrasti10100Not Reported
Butachlor (Control)Portulaca oleracea1050Not Reported
Butachlor (Control)Abutilon theophrasti1050Not Reported
II-05 (ring-opened I-05)HPPD Enzyme--1.05
Mesotrione (Control)HPPD Enzyme--1.35

Data sourced from[3][4].

Table 3: Antifungal Activity of Isoxazole Derivatives

CompoundFungal StrainMIC (mg/mL)EC₅₀ (μg/mL)
Isoxazole derivative 2cCandida albicans2.0Not Reported
Fluconazole (Control)Candida albicans1.65Not Reported
Isoxazole pyrazole carboxylate 7aiRhizoctonia solaniNot Reported0.37
Carbendazol (Control)Rhizoctonia solaniNot Reported1.00

Data sourced from[7][8][9].

Mode of Action and Signaling Pathways

Isoxazole-based agrochemicals exhibit diverse modes of action, targeting specific enzymes and pathways in weeds and fungi.

Herbicidal Mode of Action: HPPD and PPO Inhibition

Many isoxazole herbicides function by inhibiting key enzymes in plant biosynthetic pathways. A prominent example is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for the synthesis of plastoquinone and tocopherols.[3][4] Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the characteristic bleaching of plant tissues and eventual death.

Another herbicidal mechanism involves the inhibition of protoporphyrinogen oxidase (PPO), the last common enzyme in the biosynthesis of both chlorophyll and heme. PPO inhibition leads to the accumulation of protoporphyrinogen IX, which, when exposed to light and oxygen, generates highly reactive singlet oxygen that causes rapid cell membrane disruption.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD substrate Homogentisate Homogentisate HPPD->Homogentisate Bleaching Chlorophyll Degradation (Bleaching) HPPD->Bleaching inhibition leads to Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis Carotenoids->Photosynthesis protects Photosynthesis->Bleaching disruption leads to Isoxazole_Herbicide Isoxazole Herbicide (e.g., Isoxaflutole metabolite) Isoxazole_Herbicide->HPPD inhibits

Caption: HPPD Inhibition Pathway by Isoxazole Herbicides.

PPO_Inhibition_Pathway Glutamate Glutamate ALA 5-Aminolevulinic acid Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO substrate ROS Reactive Oxygen Species (Singlet Oxygen) Protoporphyrinogen_IX->ROS accumulation & light Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme Isoxazole_Herbicide Isoxazole Herbicide Isoxazole_Herbicide->PPO inhibits Lipid_Peroxidation Lipid Peroxidation & Cell Death ROS->Lipid_Peroxidation

Caption: PPO Inhibition Pathway by Isoxazole Herbicides.

Herbicide Safener Mode of Action: GST Induction

Isoxazole derivatives like isoxadifen-ethyl act as herbicide safeners, protecting crops from herbicide injury. They achieve this by inducing the expression of detoxification enzymes, particularly glutathione S-transferases (GSTs). GSTs catalyze the conjugation of glutathione to the herbicide, rendering it more water-soluble and less toxic, which facilitates its sequestration and degradation.

GST_Induction_Pathway Safener Isoxazole Safener (e.g., Isoxadifen-ethyl) Signal_Transduction Signal Transduction Cascade Safener->Signal_Transduction activates ARE Antioxidant Response Element (ARE) Signal_Transduction->ARE leads to activation of GST_Gene GST Gene ARE->GST_Gene promotes transcription of GST_mRNA GST mRNA GST_Gene->GST_mRNA transcription GST_Protein Glutathione S-Transferase (GST) Protein GST_mRNA->GST_Protein translation Herbicide_GS_Conjugate Herbicide-GSH Conjugate (Detoxified) GST_Protein->Herbicide_GS_Conjugate catalyzes conjugation Herbicide Herbicide Herbicide->GST_Protein substrate Glutathione Glutathione (GSH) Glutathione->GST_Protein co-substrate Sequestration Vacuolar Sequestration Herbicide_GS_Conjugate->Sequestration

Caption: GST Induction Pathway by Isoxazole Safeners.

Conclusion

This compound and its derivatives are invaluable intermediates for the synthesis of a wide array of agrochemicals. The synthetic protocols and biological data presented herein underscore the potential of the isoxazole scaffold in developing effective and selective herbicides and fungicides. The diverse modes of action of these compounds offer multiple avenues for addressing the challenges of weed and disease management in modern agriculture. Further research into the structure-activity relationships of novel isoxazole derivatives promises to yield even more potent and environmentally benign crop protection solutions.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on the Isoxazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for conducting nucleophilic substitution reactions on the isoxazole ring, a key transformation in the synthesis of diverse, biologically active molecules. The isoxazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it through nucleophilic substitution opens avenues for creating extensive compound libraries for drug discovery.[1][2][3][4] This document outlines two primary methodologies: intermolecular nucleophilic aromatic substitution (SNAr) on activated isoxazoles and intramolecular nucleophilic substitution for the synthesis of fused isoxazole systems.

Intermolecular Nucleophilic Aromatic Substitution (SNAr) on 5-Nitroisoxazoles

Nucleophilic aromatic substitution is a powerful method for the functionalization of the isoxazole ring. The reaction proceeds efficiently when the ring is activated by a strong electron-withdrawing group, such as a nitro group.[5] This protocol details the substitution of a nitro group at the 5-position of the isoxazole ring with various nucleophiles.

Experimental Protocol: General Procedure for SNAr on 5-Nitroisoxazoles

This protocol is adapted from a study on the functionalization of 5-nitroisoxazoles.[5]

Materials:

  • Substituted 5-nitroisoxazole

  • Nucleophile (e.g., secondary amine, alkoxide, thiol)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Base (if required, e.g., K2CO3, NaH)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of the 5-nitroisoxazole (1.0 eq) in the appropriate solvent (see Table 1 for examples) at room temperature, add the nucleophile (1.0-1.5 eq). If the nucleophile is an alcohol or thiol, a base such as K2CO3 or NaH may be required to generate the corresponding nucleophile in situ.

  • Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 5-substituted isoxazole.

Data Presentation: Examples of SNAr on 5-Nitroisoxazoles

The following table summarizes the results of nucleophilic aromatic substitution reactions on various 5-nitroisoxazoles with different nucleophiles.

EntryIsoxazole SubstrateNucleophileSolventTime (h)Yield (%)
13-methyl-5-nitroisoxazoleMorpholineDCM195
23-phenyl-5-nitroisoxazolePiperidineDCM198
33-phenyl-5-nitroisoxazoleSodium methoxideTHF0.592
43-methyl-5-nitroisoxazoleSodium phenoxideDMF285
53,4-diphenyl-5-nitroisoxazolePyrrolidineDCM196

Table 1: Summary of quantitative data for SNAr reactions on 5-nitroisoxazoles.

Experimental Workflow

G Workflow for SNAr on 5-Nitroisoxazoles cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve 5-nitroisoxazole in solvent add_nuc Add nucleophile (and base if needed) start->add_nuc monitor Stir at room temperature and monitor by TLC add_nuc->monitor quench Quench with water and extract monitor->quench dry Dry and concentrate organic phase quench->dry purify Purify by column chromatography dry->purify end end purify->end Final Product

Caption: General experimental workflow for the nucleophilic aromatic substitution on 5-nitroisoxazoles.

Intramolecular Nucleophilic Substitution for the Synthesis of Fused Isoxazoles

Intramolecular nucleophilic substitution on an isoxazole precursor can lead to the formation of fused heterocyclic systems. A notable example is the sterically facilitated intramolecular nucleophilic substitution of a dimethylamino group for the synthesis of fused isoxazoles.[6][7]

Experimental Protocol: Synthesis of N,N-dimethylnaphtho[2,1-d]isoxazole-9-amine

This protocol is based on the conversion of 1,8-bis(dimethylamino)-2-naphthaldehyde oxime to a fused isoxazole.[6]

Materials:

  • 1,8-bis(dimethylamino)-2-naphthaldehyde oxime

  • Solvent (e.g., o-xylene)

  • Standard laboratory glassware with reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of 1,8-bis(dimethylamino)-2-naphthaldehyde oxime in o-xylene is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The solution is heated to 120 °C and stirred at this temperature.

  • Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to yield the fused isoxazole, N,N-dimethylnaphtho[2,1-d]isoxazole-9-amine.[6]

Data Presentation: Intramolecular Nucleophilic Substitution
SubstrateProductConditionsYield
1,8-bis(dimethylamino)-2-naphthaldehyde oximeN,N-dimethylnaphtho[2,1-d]isoxazole-9-amine120 °CNot explicitly stated in the provided abstracts, but the reaction is reported to proceed.[6]

Table 2: Summary of the intramolecular nucleophilic substitution reaction.

Reaction Scheme

G Intramolecular Nucleophilic Substitution reactant 1,8-bis(dimethylamino)-2- naphthaldehyde oxime product N,N-dimethylnaphtho[2,1-d]isoxazole-9-amine reactant->product 120 °C

Caption: Reaction scheme for the synthesis of a fused isoxazole via intramolecular nucleophilic substitution.

Conclusion

The protocols described herein provide robust methods for the functionalization of the isoxazole ring through nucleophilic substitution reactions. The intermolecular SNAr on nitro-activated isoxazoles offers a versatile approach for introducing a wide range of nucleophiles, while the intramolecular variant enables the construction of complex, fused heterocyclic systems. These methodologies are valuable tools for medicinal chemists and researchers in the field of drug discovery, facilitating the synthesis of novel isoxazole derivatives with potential therapeutic applications.[2][3][4]

References

Application Notes and Protocols for Solid-Phase Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of isoxazole derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Solid-phase synthesis offers a streamlined approach for the generation of diverse isoxazole libraries, which is highly valuable in drug discovery programs.[2]

Introduction

Isoxazoles are five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] The solid-phase synthesis approach facilitates the rapid assembly of a variety of isoxazole derivatives by anchoring starting materials to a solid support, performing sequential chemical transformations, and finally cleaving the desired product from the resin. This methodology simplifies purification, as excess reagents and by-products are easily washed away.

The most common strategy for constructing the isoxazole ring on a solid support is the [3+2] cycloaddition reaction between a resin-bound alkyne or alkene and a nitrile oxide, which is typically generated in situ.[2][6] This approach allows for the introduction of diversity at multiple points in the molecular structure.

Data Presentation

Table 1: Representative Yields and Purities for Solid-Phase Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

EntryResin-Bound DipolarophileNitrile Oxide Precursor (Hydroximoyl Chloride)Yield (%)Purity (%)Reference
1Resin-bound propargyl amine4-Chlorobenzohydroximoyl chloride>95>95[6]
2Resin-bound propargyl amine4-Methoxybenzohydroximoyl chloride>95>95[6]
3Resin-bound propargyl amine2,4-Dichlorobenzohydroximoyl chloride>95>95[6]
4Resin-bound allyl amine4-Chlorobenzohydroximoyl chloride>95>95[6]
5Resin-bound allyl amine4-Methoxybenzohydroximoyl chloride>95>95[6]
6Resin-bound allyl amine2,4-Dichlorobenzohydroximoyl chloride>95>95[6]

Note: Yields and purities are based on the examples provided in the cited literature and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Solid-Phase Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol outlines a general method for the synthesis of isoxazole derivatives on a solid support, adapted from established procedures.[6][7]

Materials:

  • Rink amide resin or p-methylbenzhydrylamine (pMBHA) resin

  • Carboxylic acids (for diversification)

  • Propargyl bromide or allyl bromide

  • Lithium tert-butoxide

  • Various substituted benzaldehydes (for nitrile oxide generation)

  • Hydroxylamine hydrochloride

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Standard solid-phase synthesis vessel

  • Shaker

Step 1: Resin Preparation and Loading of First Diversity Element (Carboxylic Acid)

  • Swell the Rink amide or pMBHA resin in DMF for 1 hour.

  • Wash the resin with DMF (3 x volume).

  • In a separate flask, activate the desired carboxylic acid (3 eq.) with a suitable coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.

  • Add the activated carboxylic acid solution to the swollen resin and shake at room temperature for 12-24 hours.

  • Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

Step 2: Introduction of the Alkyne or Alkene Moiety

  • Suspend the resin-bound amide in a solution of lithium tert-butoxide (5 eq.) in dry THF.

  • Add propargyl bromide (for isoxazoles) or allyl bromide (for isoxazolines) (5 eq.) to the suspension.

  • Shake the reaction mixture at room temperature for 12-24 hours.

  • Wash the resin with THF, water, methanol, and DCM, and dry under vacuum.

Step 3: In Situ Generation of Nitrile Oxide and 1,3-Dipolar Cycloaddition

  • Preparation of Hydroximoyl Chlorides: In a separate flask, dissolve the desired substituted benzaldehyde (1 eq.) and hydroxylamine hydrochloride (1.1 eq.) in ethanol. Reflux the mixture for 2-4 hours. Cool the reaction and collect the resulting aldoxime. Dissolve the aldoxime in DMF and add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise at 0°C. Stir for 1-2 hours to form the hydroximoyl chloride.

  • Swell the resin-bound alkyne/alkene in DCM.

  • Add the freshly prepared hydroximoyl chloride (3 eq.) to the resin suspension.

  • Slowly add triethylamine (TEA) (3.5 eq.) to the mixture at 0°C to generate the nitrile oxide in situ.

  • Shake the reaction at room temperature for 12-24 hours.

  • Wash the resin with DCM, DMF, methanol, and dry under vacuum.

Step 4: Cleavage and Isolation of the Isoxazole Derivative

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) for 1-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration and purify by preparative HPLC or crystallization to obtain the final isoxazole derivative.

Mandatory Visualizations

Diagram 1: General Workflow for Solid-Phase Synthesis of Isoxazoles

G Resin Solid Support (e.g., Rink Amide Resin) Load_R1 Step 1: Load R1 (Carboxylic Acid Coupling) Resin->Load_R1 Introduce_Dipolarophile Step 2: Introduce Dipolarophile (Alkylation with Propargyl/Allyl Bromide) Load_R1->Introduce_Dipolarophile Cycloaddition Step 3: 1,3-Dipolar Cycloaddition (In situ Nitrile Oxide Generation) Introduce_Dipolarophile->Cycloaddition Cleavage Step 4: Cleavage from Resin Cycloaddition->Cleavage Purification Purification Cleavage->Purification Final_Product Final Isoxazole Derivative Purification->Final_Product G cluster_synthesis Synthesis & Screening cluster_applications Therapeutic Targets cluster_development Drug Development SPS Solid-Phase Synthesis of Isoxazole Library HTS High-Throughput Screening SPS->HTS Anticancer Anticancer Agents (e.g., HSP90 inhibition) HTS->Anticancer Identified Hits AntiInflammatory Anti-inflammatory Agents HTS->AntiInflammatory Antimicrobial Antimicrobial Agents HTS->Antimicrobial Neuroprotective Neuroprotective Agents HTS->Neuroprotective Lead_Optimization Lead Optimization Anticancer->Lead_Optimization AntiInflammatory->Lead_Optimization Antimicrobial->Lead_Optimization Neuroprotective->Lead_Optimization Clinical_Trials Preclinical & Clinical Trials Lead_Optimization->Clinical_Trials Approved_Drug Approved Drug Clinical_Trials->Approved_Drug

References

Application Notes and Protocols for the Analytical Characterization of Ethyl Isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl isoxazole-3-carboxylate is a pivotal heterocyclic compound utilized as a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its unique isoxazole moiety imparts significant biological activity, making it a compound of interest in drug discovery for developing anti-inflammatory and anti-cancer agents.[1][2] Accurate and robust analytical characterization is paramount to ensure the purity, identity, and stability of this compound for its application in research and development. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for its characterization.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound. A purity of ≥ 99% as determined by HPLC is often required for synthetic applications.[1]

Table 1: HPLC Parameters for Analysis of Isoxazole Carboxylates

ParameterConditionReference
Column Newcrom R1, 3 µm[3]
YMC-Pack RP C18 (4.6 x 250 mm, 5 µm)[4]
Gemini C18 (50 mm x 4.6 mm, 5 µM)[5]
Mobile Phase Acetonitrile, Water, and Phosphoric Acid[3]
A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile/H2O (4:1)[4]
A: Water + 10 mM Ammonium Acetate; B: Acetonitrile[5]
Detection UV at 210 nm[4]
Flow Rate 1 mL/min[4]
2 mL/min[5]

Experimental Protocol: HPLC Purity Determination

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Equilibrate the HPLC system with the chosen mobile phase (e.g., Acetonitrile and water with 0.1% formic acid for MS compatibility) until a stable baseline is achieved.[3]

    • Set the column oven temperature to 22 °C.[5]

    • Set the UV detector to the appropriate wavelength (e.g., 210 nm).[4]

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of all components.

  • Data Analysis: Integrate the peak areas and calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve to 1 mg/mL Sample->Dissolve Solvent Mobile Phase Solvent->Dissolve HPLC HPLC System Dissolve->HPLC Inject 10 µL Column C18 Column HPLC->Column Separation Detector UV Detector Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (%) Integration->Purity

Caption: HPLC workflow for purity analysis.

Spectroscopic Techniques

Spectroscopic methods are employed for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure. Both ¹H and ¹³C NMR are utilized.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Isoxazole Derivatives

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
¹H NMR 1.36triplet7.2-CH₃ (ethyl)[6]
4.38quartet7.2-CH₂- (ethyl)[6]
7.30multipletIsoxazole Ring H[6]
8.06doublet7.8Isoxazole Ring H[6]
¹³C NMR 14.27---CH₃ (ethyl)[6]
60.28---CH₂- (ethyl)[6]
111.09--Isoxazole Ring C[6]
122.16--Isoxazole Ring C[6]
140.93--Isoxazole Ring C[6]
162.33--C=O (ester)[6]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard pulse sequences.

    • Acquire the ¹³C NMR spectrum, often with proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).[6]

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Assign the peaks to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 3: Mass Spectrometry Data for Isoxazole Derivatives

Ionization Modem/z (Observed)IonReference
ESI+276[M+1]⁺[7]
ESI+332.1441[M+H]⁺[8]
ESI+366.0886[M+H]⁺[8]
ESI-MS373.0894[M+H]⁺[9]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (typically 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Select the appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Calibrate the mass spectrometer using a known standard.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in the desired mass range.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

    • Compare the observed m/z value with the calculated molecular weight of this compound (C₆H₇NO₃, MW: 141.12 g/mol ).[1]

    • Analyze the fragmentation pattern to further confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 4: Key IR Absorptions for Isoxazole and Carboxylate Moieties

Wavenumber (cm⁻¹)Functional GroupReference
~1713-1729C=O stretch (ester)[6][10]
~1640C=N stretch (isoxazole)[10]
~2970-2985C-H stretch (aliphatic)[10]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two KBr plates.

    • For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

  • Instrument Setup:

    • Record a background spectrum of the empty sample holder or pure KBr pellet.

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Thermal Analysis

Thermal analysis techniques can be used to investigate the thermal stability and decomposition profile of this compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Set the desired temperature program (e.g., heating from room temperature to 600 °C at a rate of 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition:

    • Monitor the change in mass as a function of temperature.

  • Data Analysis:

    • Analyze the TGA thermogram to determine the onset of decomposition and the temperature at which significant mass loss occurs.[11]

Analytical_Workflow cluster_synthesis Compound Synthesis & Isolation cluster_characterization Structural Characterization & Purity cluster_properties Property Analysis Synthesis Synthesis of Ethyl Isoxazole-3-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Analysis Purity Assessment (HPLC) Purification->Purity_Analysis Identity_Confirmation Identity Confirmation Purity_Analysis->Identity_Confirmation Structure_Elucidation Structural Elucidation (NMR, IR) Identity_Confirmation->Structure_Elucidation Molecular_Weight Molecular Weight (MS) Identity_Confirmation->Molecular_Weight Thermal_Stability Thermal Stability (TGA) Identity_Confirmation->Thermal_Stability Final_Compound Characterized Ethyl Isoxazole-3-carboxylate Thermal_Stability->Final_Compound

Caption: General analytical workflow.

References

Application Notes and Protocols for the Purification of Ethyl Isoxazole-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl isoxazole-3-carboxylate is a key building block in synthetic organic chemistry and medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory and anti-cancer agents. Its purification is a critical step to ensure the integrity and reliability of subsequent reactions and biological assays. Column chromatography is a widely used and effective method for the purification of this compound from crude reaction mixtures, offering excellent separation of the desired product from starting materials, by-products, and other impurities. This document provides detailed application notes and protocols for the purification of this compound using column chromatography.

Data Presentation

The efficiency of column chromatography is highly dependent on the choice of stationary and mobile phases. The following table summarizes representative data for the purification of this compound using silica gel column chromatography with different solvent systems. The data illustrates the impact of mobile phase polarity on the retention factor (Rf), product purity, and recovery yield.

Run Stationary Phase Mobile Phase (v/v) Crude Purity (%) Rf of Product Final Purity by HPLC (%) Recovery Yield (%) Key Impurities Removed
1Silica Gel (230-400 mesh)10% Ethyl Acetate in Hexane700.15>9980Non-polar impurities, residual starting materials
2Silica Gel (230-400 mesh)20% Ethyl Acetate in Hexane700.30>9988Closely eluting non-polar by-products
3Silica Gel (230-400 mesh)30% Ethyl Acetate in Hexane700.459892Polar impurities, starting materials
4Silica Gel (230-400 mesh)5% Methanol in Dichloromethane700.559785Highly polar impurities

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the this compound.[1]

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • Crude this compound solution (in a volatile solvent like dichloromethane)

  • Various solvent systems (e.g., different ratios of ethyl acetate/hexane)

  • UV lamp for visualization

Procedure:

  • Prepare several developing chambers with different solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane).

  • Using a spotting capillary, apply a small spot of the crude product solution onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp and circle them.

  • Calculate the Rf value for the product spot in each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the solvent system that gives an Rf value in the range of 0.25-0.35 for the product and good separation from impurities.[1]

Flash Column Chromatography Protocol

This protocol describes the purification of this compound using flash column chromatography with silica gel.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Selected eluent (mobile phase) from TLC analysis

  • Crude this compound

  • Sand (acid-washed)

  • Collection tubes

  • Rotary evaporator

  • Air or nitrogen source for pressure

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica gel to settle, ensuring there are no air bubbles or cracks.[1] Gently tap the column to facilitate even packing.

    • Add a layer of sand on top of the packed silica gel.

    • Drain the excess eluent until its level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.[1]

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.[1]

    • Carefully add the sample solution or the silica-adsorbed sample to the top of the column.[1]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure using compressed air or nitrogen to achieve a steady flow of the eluent through the column.[1]

    • Maintain a constant level of eluent at the top of the column to prevent it from running dry.

  • Fraction Collection:

    • Collect the eluate in a series of labeled test tubes or flasks.[1]

    • Monitor the separation by collecting small fractions and analyzing them by TLC.[1]

  • Product Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[1]

    • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.

Visualizations

Experimental Workflow for Purification of this compound

experimental_workflow crude_product Crude Ethyl Isoxazole-3-carboxylate tlc TLC Analysis for Solvent System Optimization crude_product->tlc Develop Method sample_loading Sample Loading (Adsorbed on Silica) crude_product->sample_loading column_prep Column Packing (Silica Gel Slurry) tlc->column_prep Optimized System column_prep->sample_loading elution Elution with Optimized Solvent System sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling Identify Pure Fractions evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation pure_product Purified Ethyl Isoxazole-3-carboxylate evaporation->pure_product analysis Purity and Yield Determination pure_product->analysis

Caption: Workflow for the purification of this compound.

Logical Relationship for Solvent Selection in Column Chromatography

solvent_selection start Start: Crude Product Mixture tlc_test Perform TLC with a Test Solvent System (e.g., 20% EtOAc/Hexane) start->tlc_test evaluate_rf Evaluate Product Rf Value tlc_test->evaluate_rf rf_low Rf < 0.25 (Too Low) evaluate_rf->rf_low rf_high Rf > 0.35 (Too High) evaluate_rf->rf_high rf_good 0.25 ≤ Rf ≤ 0.35 (Optimal) evaluate_rf->rf_good increase_polarity Increase Eluent Polarity (e.g., Increase % EtOAc) rf_low->increase_polarity decrease_polarity Decrease Eluent Polarity (e.g., Decrease % EtOAc) rf_high->decrease_polarity proceed Proceed to Column Chromatography rf_good->proceed increase_polarity->tlc_test Re-test decrease_polarity->tlc_test Re-test

Caption: Decision-making process for solvent system selection.

References

Mastering the Purification of Ethyl Isoxazole-3-Carboxylate: A Guide to Advanced Crystallization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction: Navigating the Purification of a Key Synthetic Intermediate

Ethyl isoxazole-3-carboxylate is a pivotal building block in medicinal chemistry and agrochemical synthesis, frequently employed in the development of novel therapeutic agents and crop protection solutions.[1] Its isoxazole core offers a versatile scaffold for creating complex molecular architectures.[1] However, the purification of this compound presents a unique challenge. Commercially, it is often supplied as a light yellow liquid, indicating that its melting point is near or below room temperature.[1][2] This physical characteristic precludes conventional recrystallization methods designed for solid materials.

This comprehensive guide provides detailed application notes and protocols specifically tailored for the purification of this compound, focusing on techniques suitable for low-melting-point compounds and liquids. We will delve into the scientific principles behind solvent selection and explore advanced methods such as mixed-solvent and low-temperature crystallization to achieve high purity.

Physicochemical Properties and Their Impact on Purification Strategy

A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective purification strategy.

PropertyValue/ObservationImplication for RecrystallizationSource
Physical State Colorless to light yellow liquid at room temperature.Standard solid recrystallization is not feasible. Low-temperature or mixed-solvent crystallization is required.[1][2]
Boiling Point 87°C (pressure not specified)Suggests the compound is relatively volatile.[2]
Storage Store in freezer, under -20°C or at ≤ -4°C.Low temperature is required to maintain stability and potentially solidify the compound for handling.[1][2]
Solubility Profile Isoxazoles are generally more soluble in polar solvents (e.g., water, methanol, ethanol) and less soluble in non-polar solvents (e.g., hexane, benzene).This polarity difference is key to designing a mixed-solvent system. A polar solvent can act as the "good" solvent, and a non-polar one as the "anti-solvent".[3]

The liquid nature of this compound at ambient temperatures is the most critical factor. The primary goal is to induce crystallization in a controlled manner that excludes impurities. This can be achieved by manipulating the solubility of the compound through changes in temperature and solvent composition.

The Science of Crystallization for Low-Melting-Point Compounds

For compounds that are liquids or "oils" at room temperature, the purification challenge lies in inducing the formation of a crystalline solid.[4][5] The principle remains the same as for solid recrystallization: the desired compound should be significantly less soluble in the solvent system at lower temperatures, allowing it to crystallize while impurities remain in the mother liquor.[6][7][8]

Two primary strategies are effective for such compounds:

  • Single-Solvent Low-Temperature Crystallization: This method involves finding a single solvent in which the compound is soluble at room temperature but sparingly soluble at much lower temperatures (e.g., -20°C to -78°C).

  • Mixed-Solvent Crystallization: This versatile technique involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" or "anti-solvent" in which the compound is insoluble.[9][10][11] This reduces the overall solubility of the compound in the solvent mixture, forcing it to crystallize.

The choice between these methods depends on the specific solubility characteristics of this compound and the impurities present.

Protocol 1: Solvent System Screening for Optimal Crystallization

Before attempting a large-scale purification, a systematic solvent screening is essential to identify the most effective conditions. This protocol outlines a microscale approach to test various single and mixed-solvent systems.

Materials and Equipment:
  • Crude this compound

  • A selection of solvents (see table below)

  • Small test tubes or vials

  • Heating block or water bath

  • Ice bath and/or freezer (-20°C)

  • Vortex mixer

Solvent Selection Rationale:

The choice of solvents should span a range of polarities. Based on the isoxazole structure, a starting point for solvent screening is provided below.

Solvent ClassExamplesExpected Solubility of this compound
Polar Protic Ethanol, Methanol, WaterLikely high solubility
Polar Aprotic Ethyl Acetate, AcetoneLikely good to high solubility
Non-Polar Hexane, Heptane, TolueneLikely low solubility

Screening Workflow:

Solvent_Screening_Workflow Workflow for Solvent System Screening start Start: Crude this compound single_solvent Single-Solvent Test (e.g., Ethanol, Hexane) start->single_solvent dissolve Add ~0.1 mL of crude compound to a vial. Add solvent dropwise at room temp. single_solvent->dissolve observe_solubility Observe Solubility dissolve->observe_solubility soluble Completely Soluble observe_solubility->soluble insoluble Insoluble/Slightly Soluble observe_solubility->insoluble low_temp_test Cool to -20°C soluble->low_temp_test mixed_solvent Mixed-Solvent Test (e.g., Ethanol/Hexane) soluble->mixed_solvent Use as 'good' solvent insoluble->mixed_solvent Use as 'poor' solvent crystals_form Crystals Form? (Viable for Low-Temp Crystallization) low_temp_test->crystals_form no_crystals No Crystals (Not suitable as single solvent) low_temp_test->no_crystals dissolve_good Dissolve in minimum amount of 'good' solvent (e.g., Ethanol) mixed_solvent->dissolve_good add_poor Add 'poor' solvent (e.g., Hexane) dropwise until cloudy dissolve_good->add_poor clarify Add a drop of 'good' solvent to clarify add_poor->clarify cool_mixed Cool to room temp, then to -20°C clarify->cool_mixed crystals_form_mixed Crystals Form? (Viable Mixed-Solvent System) cool_mixed->crystals_form_mixed

Caption: A decision-making workflow for selecting an appropriate crystallization solvent system.

Protocol 2: Mixed-Solvent Recrystallization of this compound

This protocol details the purification of this compound using a mixed-solvent system, a robust method for compounds that are liquid at room temperature. A common and effective solvent pair for compounds of intermediate polarity is ethanol (a "good" solvent) and hexane (a "poor" or "anti-solvent").

Step-by-Step Methodology:
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. At room temperature, add the minimum amount of the "good" solvent (e.g., ethanol) required to fully dissolve the liquid. Gentle warming may be necessary if the crude material is highly viscous.

  • Addition of Anti-Solvent: While stirring, slowly add the "poor" solvent (e.g., hexane) dropwise. Continue adding the anti-solvent until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated and crystallization is imminent.[9][12]

  • Clarification: Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again. The goal is to have a solution that is just at the point of saturation.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice bath and then transfer to a freezer (-20°C) for several hours to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a pre-chilled Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold mixed-solvent system (in the same ratio used for crystallization) to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Troubleshooting Common Issues:
  • Oiling Out: If the compound separates as a liquid instead of a solid, it has "oiled out." This can occur if the cooling is too rapid or if the boiling point of the solvent is higher than the melting point of the compound.[13] To remedy this, reheat the solution to re-dissolve the oil, add a small amount more of the "good" solvent, and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to concentrate the solution. Alternatively, scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.

Protocol 3: Low-Temperature Single-Solvent Crystallization

If a suitable single solvent is identified during screening (one in which the compound is soluble at room temperature but poorly soluble at low temperatures), this method can be employed.

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen solvent at room temperature.

  • Cooling: Place the sealed container in a freezer or a low-temperature bath (e.g., dry ice/acetone) and allow it to cool slowly.

  • Inducing Crystallization: If crystals do not form spontaneously, use the scratching technique or add a seed crystal of pure material if available.

  • Isolation and Drying: Once crystallization is complete, quickly filter the cold solution and wash the crystals with a small amount of the ice-cold solvent. Dry the crystals under vacuum.

Visualizing the Recrystallization Process

The following diagram illustrates the general process of purification by crystallization.

Recrystallization_Process General Recrystallization Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot/Good Solvent start->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Hot Gravity Filtration insoluble_impurities->hot_filtration Yes induce_crystallization Induce Crystallization (Cooling / Add Anti-Solvent) insoluble_impurities->induce_crystallization No hot_filtration->induce_crystallization crystal_formation Slow Crystal Formation induce_crystallization->crystal_formation vacuum_filtration Isolate Crystals (Vacuum Filtration) crystal_formation->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end

Caption: A generalized workflow for the purification of an organic compound via recrystallization.

Conclusion

The purification of this compound, while challenging due to its liquid state at room temperature, can be effectively achieved through a systematic approach to crystallization. By carefully selecting a solvent system, either a single solvent for low-temperature crystallization or a binary mixed-solvent system, and controlling the rate of cooling, researchers can obtain this valuable intermediate in high purity. The protocols and insights provided in this guide are designed to empower scientists in drug development and chemical research to master the purification of this and other low-melting-point organic compounds.

References

Troubleshooting & Optimization

Troubleshooting ethyl isoxazole-3-carboxylate synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl isoxazole-3-carboxylate. The following sections address common side reactions and offer solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis is producing a mixture of regioisomers. How can I improve the selectivity for this compound?

A1: The formation of regioisomers, primarily ethyl isoxazole-5-carboxylate and ethyl isoxazole-4-carboxylate, is a common challenge. The regioselectivity of the cycloaddition reaction is influenced by solvent polarity and reaction temperature.

  • Solvent Choice: The solvent can significantly impact the ratio of regioisomers formed. For the 1,3-dipolar cycloaddition of 2-furfuryl nitrile oxide with ethyl propiolate, a study showed that dichloromethane favors the formation of the 3,5-disubstituted isoxazole (the desired regioisomer series) over the 3,4-disubstituted isomer.[1] In contrast, more polar solvents like DMSO can lead to a decreased ratio of the desired 3,5-isomer to the 3,4-isomer.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance regioselectivity. It is advisable to run small-scale trials at different temperatures to determine the optimal condition for your specific substrate combination.

Q2: I am observing a significant amount of a dimeric byproduct. What is it and how can I prevent its formation?

A2: The dimeric byproduct is likely a furoxan, which results from the self-condensation of the nitrile oxide intermediate. This side reaction is prevalent when the concentration of the nitrile oxide is high relative to the dipolarophile (the alkyne).

  • In Situ Generation and Slow Addition: To minimize dimerization, generate the nitrile oxide in situ in the presence of the alkyne. This can be achieved by the slow addition of the oxidizing agent (e.g., sodium hypochlorite or N-chlorosuccinimide) to a mixture of the aldoxime and the alkyne.[2] This ensures a low steady-state concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[2]

Q3: The yield of my reaction is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors, including incomplete reaction, product degradation, or inefficient workup and purification.

  • Reaction Monitoring: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the reaction progress and ensure it has gone to completion.

  • pH Control: In syntheses starting from β-keto esters and hydroxylamine, the pH of the reaction medium is critical. Acidic conditions generally favor the formation of the 3-substituted isoxazole, while neutral or basic conditions may promote the formation of the isomeric 5-isoxazolone, a common byproduct.[2]

  • Purification Technique: The choice of purification method can impact the final yield. Flash column chromatography on silica gel is a common and effective method for purifying this compound derivatives.[3] Ensure the appropriate eluent system is used to achieve good separation from byproducts and unreacted starting materials.

Q4: My ester group is being hydrolyzed during the reaction or workup. How can I prevent this?

A4: Hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur in the presence of strong acids or bases, particularly with water present.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the presence of water.

  • Neutral Workup: During the workup procedure, use neutral washes (e.g., brine) and avoid exposure to strongly acidic or basic aqueous solutions if your product is sensitive.

Data Presentation

The following table summarizes the effect of the solvent on the regioselectivity of a 1,3-dipolar cycloaddition reaction to form a substituted ethyl isoxazole-carboxylate.

SolventRatio of 3,5-isomer to 3,4-isomer
Dichloromethane3.4 : 1
Toluene2.0 : 1
Ethanol1.9 : 1
Dimethyl sulfoxide (DMSO)1.5 : 1

Data adapted from a study on the reaction of 2-furfuryl nitrile oxide and ethyl propiolate.[1]

Experimental Protocols

Protocol 1: Synthesis of a Substituted this compound via Cycloaddition-Condensation

This protocol describes the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate from ethyl nitroacetate and propargyl benzoate.[3]

Materials:

  • Ethyl nitroacetate

  • Propargyl benzoate

  • Sodium hydroxide (NaOH) solution (4.24 M)

  • Ethanol

  • Water

  • Silica gel for flash chromatography

  • Petroleum ether (PE)

  • Ethyl acetate (AcOEt)

  • Triethylamine (Et₃N)

Procedure:

  • In a sealed tube, combine propargyl benzoate (1.70 mmol), ethyl nitroacetate (4.24 mmol), water (4160 mg), and ethanol (1280 mg).

  • Add a solution of NaOH (0.170 mmol) to the mixture.

  • Stir the mixture vigorously at 60 °C for 16 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using an eluent of petroleum ether/ethyl acetate (5:1) containing 3% triethylamine to yield the product. A reported yield for a similar synthesis is 86%.[3]

Protocol 2: General Procedure for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

This protocol provides a general method for the synthesis of isoxazoles from an aldoxime and an alkyne.[1]

Materials:

  • Aldoxime (e.g., furfural oxime)

  • Alkyne (e.g., ethyl propiolate)

  • Sodium hypochlorite (NaOCl) solution (e.g., bleach)

  • Organic solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask, dissolve the aldoxime (1.80 mmoles) and the alkyne (3.27 mmoles) in the chosen solvent (5 mL).

  • To this mixture, add the sodium hypochlorite solution (4.88 mmoles) dropwise with stirring.

  • Stir the reaction mixture overnight at room temperature.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

reaction_pathway reagents Ethyl Nitroacetate + Alkyne intermediate Intermediate reagents->intermediate Base Catalyst side_product_2 Furoxan (Nitrile Oxide Dimer) reagents->side_product_2 Dimerization of Nitrile Oxide Intermediate product This compound (Desired Product) intermediate->product Cyclization side_product_1 Regioisomeric Isoxazole (e.g., 5-carboxylate) intermediate->side_product_1 Alternative Cyclization

Caption: Reaction pathway for isoxazole synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_isomers Check for Regioisomers (TLC, NMR) start->check_isomers check_dimer Check for Dimer (TLC, MS) start->check_dimer optimize_pH Optimize Reaction pH start->optimize_pH Other Issues adjust_solvent Adjust Solvent Polarity check_isomers->adjust_solvent Isomers Detected slow_addition Use Slow Addition of Oxidizing Agent check_dimer->slow_addition Dimer Detected end Improved Yield and Purity adjust_solvent->end slow_addition->end optimize_pH->end

Caption: Troubleshooting workflow for synthesis.

References

How to prevent 5-isoxazolone byproduct formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to isoxazoles, with a specific focus on preventing the formation of undesired 5-isoxazolone byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoxazoles?

A1: The two most prevalent methods for synthesizing the isoxazole ring are:

  • Condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine. This is a classic and widely used method, often referred to as the Claisen isoxazole synthesis.[1]

  • 1,3-Dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene. This method is highly versatile for creating a wide range of substituted isoxazoles.[2]

Q2: I am observing a significant amount of a 5-isoxazolone byproduct in my reaction. What is causing this?

A2: When synthesizing isoxazoles from β-keto esters and hydroxylamine, the formation of a 5-isoxazolone byproduct is a common issue. The regioselectivity of the cyclization is highly dependent on the reaction conditions, particularly the pH. Neutral or basic conditions tend to favor the formation of the 5-isoxazolone isomer, whereas acidic conditions promote the formation of the desired 3-substituted isoxazole.

Q3: How does pH control the outcome of the reaction between a β-keto ester and hydroxylamine?

A3: The pH of the reaction medium is a critical factor in determining the regioselectivity of the cyclization. In acidic conditions, the reaction is directed towards the formation of the desired isoxazole. Under neutral or basic conditions, the reaction pathway can shift, leading to the formation of the 5-isoxazolone as a major byproduct.

Q4: Are there alternative methods to completely avoid 5-isoxazolone formation?

A4: Yes, an advanced strategy involves using a protected form of hydroxylamine or a modified β-keto ester. For instance, the use of N,O-diBoc-protected β-keto hydroxamic acids followed by an acid-mediated cyclization can yield 5-substituted 3-isoxazolols without the formation of the 5-isoxazolone byproduct.

Q5: In a 1,3-dipolar cycloaddition, I am getting a dimeric byproduct. What is it and how can I prevent it?

A5: The dimeric byproduct is likely a furoxan (a 1,2,5-oxadiazole N-oxide), which arises from the dimerization of the nitrile oxide intermediate. This is a common side reaction, especially if the nitrile oxide is highly reactive or its concentration is high relative to the alkyne. To minimize furoxan formation, it is recommended to generate the nitrile oxide in situ and add the generating agent slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition.

Troubleshooting Guides

Problem: Formation of 5-Isoxazolone Byproduct in Condensation Reaction

Symptoms:

  • NMR or LC-MS analysis of the crude product shows a significant peak corresponding to the mass of the 5-isoxazolone isomer.

  • Reduced yield of the desired isoxazole product.

  • Difficulty in purifying the desired isoxazole from the byproduct.

Root Cause Analysis and Solutions:

The reaction between a β-dicarbonyl compound and hydroxylamine can proceed via two competing pathways, the selectivity of which is primarily governed by the reaction pH.

  • Pathway A (Desired): Under acidic conditions, the hydroxylamine preferentially attacks the more electrophilic ketone carbonyl, leading to an oxime intermediate that cyclizes to form the stable, aromatic isoxazole.

  • Pathway B (Byproduct): Under neutral or basic conditions, the nucleophilicity of the hydroxylamine nitrogen is enhanced, and it can attack the ester carbonyl. Subsequent cyclization leads to the formation of the 5-isoxazolone ring.

Solutions:

  • pH Control:

    • Action: Perform the reaction under acidic conditions. This can be achieved by using hydroxylamine hydrochloride without an additional base, or by adding a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., BF₃·OEt₂).[1]

    • Expected Outcome: A significant increase in the yield of the desired isoxazole and a corresponding decrease in the 5-isoxazolone byproduct.

  • Solvent Selection:

    • Action: The polarity of the solvent can influence which carbonyl group is more reactive. Experiment with different solvents. Protic solvents like ethanol often favor the desired isoxazole formation in the presence of an acid catalyst.

    • Expected Outcome: Improved regioselectivity towards the desired isoxazole.

  • Temperature Optimization:

    • Action: While higher temperatures can increase the reaction rate, they can also lead to more side products. Try running the reaction at a lower temperature for a longer period.

    • Expected Outcome: Potentially higher selectivity for the thermodynamically more stable isoxazole product.

Visualizing the Competing Reaction Pathways

G cluster_start Starting Materials cluster_acidic Acidic Conditions cluster_basic Neutral/Basic Conditions start β-Keto Ester + Hydroxylamine A1 Attack at Ketone start->A1 H⁺ catalyst B1 Attack at Ester start->B1 No Acid / Base A2 Oxime Intermediate A1->A2 A3 Cyclization & Dehydration A2->A3 A4 Desired Isoxazole A3->A4 B2 Hydroxamic Acid Intermediate B1->B2 B3 Cyclization B2->B3 B4 5-Isoxazolone Byproduct B3->B4

Caption: Competing pathways for isoxazole vs. 5-isoxazolone formation.

Quantitative Data Summary

The following table summarizes typical outcomes for the reaction of a β-keto ester with hydroxylamine under different pH conditions. Note that yields are highly substrate-dependent.

ConditionPredominant ProductTypical Yield of Predominant ProductReference
Acidic (e.g., HCl, BF₃·OEt₂)Desired Isoxazole70-90%[1]
Neutral (e.g., water, ethanol)Mixture of Isoxazole and 5-IsoxazoloneVaries
Basic (e.g., pyridine, Et₃N)5-Isoxazolone ByproductCan be significant

Direct comparative studies with quantitative yields of both isomers under varying pH for a range of substrates are not extensively documented in single reports. The trend, however, is well-established.

Experimental Protocols

Protocol 1: Selective Synthesis of 3-Methyl-5-phenylisoxazole (Acidic Conditions)

This protocol is designed to favor the formation of the isoxazole over the 5-isoxazolone byproduct.

Materials:

  • Benzoylacetone (1,3-dicarbonyl compound)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Sodium bicarbonate solution (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetone (1 equivalent) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

  • Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the product with ethyl acetate (3 x volume of ethanol).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-methyl-5-phenylisoxazole.

Troubleshooting Workflow for Isoxazole Synthesis

G start Start Synthesis check_product Analyze Crude Product (NMR, LC-MS) start->check_product isoxazolone 5-Isoxazolone Byproduct Detected? check_product->isoxazolone acidic Ensure Reaction is Acidic: - Use NH₂OH·HCl - Add cat. H⁺ or Lewis Acid isoxazolone->acidic Yes success Pure Isoxazole Obtained isoxazolone->success No Byproducts other_byproduct Other Byproducts? isoxazolone->other_byproduct No temp Optimize Temperature: Try lower temp for longer time acidic->temp solvent Change Solvent: Try protic solvent like EtOH temp->solvent reevaluate Re-run Reaction & Analyze solvent->reevaluate reevaluate->check_product purify Optimize Purification: - Column Chromatography - Recrystallization other_byproduct->purify No furoxan Furoxan Dimer Detected? (in 1,3-dipolar cycloaddition) other_byproduct->furoxan Yes purify->success furoxan->purify No insitu Generate Nitrile Oxide In Situ: - Slow addition of oxidant furoxan->insitu Yes insitu->reevaluate

Caption: A logical workflow for troubleshooting byproduct formation in isoxazole synthesis.

References

Technical Support Center: Optimizing Yield for Ethyl Isoxazole-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the synthesis of ethyl isoxazole-3-carboxylate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound?

A1: The most prevalent methods for synthesizing the this compound core structure include:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with an alkyne, such as ethyl propiolate. The nitrile oxide is typically generated in situ from an aldoxime or a hydroximoyl halide.

  • Reaction of β-Dicarbonyl Compounds with Hydroxylamine: This approach utilizes the condensation of a β-keto ester or a related 1,3-dicarbonyl compound with hydroxylamine. The regioselectivity of this reaction is a critical aspect to control.[1]

  • Cycloaddition-Condensation of Activated Nitro Compounds: A notable method involves the reaction of ethyl nitroacetate with an alkyne, often catalyzed by a base like sodium hydroxide.[2]

Q2: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the likely causes?

A2: Low yields in this reaction are often due to the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide). To mitigate this, ensure the slow in situ generation of the nitrile oxide in the presence of the alkyne. This keeps the concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.

Q3: I am observing the formation of the isomeric ethyl isoxazole-5-carboxylate. How can I improve the regioselectivity for the 3-carboxylate isomer?

A3: When using the β-dicarbonyl route, the formation of regioisomers is a common challenge. The pH of the reaction medium is a critical factor in controlling the outcome. Acidic conditions generally favor the formation of the 3-substituted isoxazole, while neutral or basic conditions can lead to the undesired 5-isoxazolone isomer.[1]

Q4: Can ultrasound be used to improve the synthesis of isoxazoles?

A4: Yes, ultrasound irradiation (sonochemistry) has been shown to be an effective green chemistry approach for synthesizing isoxazole derivatives. It can significantly reduce reaction times, improve yields, and often allows for the use of milder conditions and greener solvents.[3] For instance, multicomponent reactions to form isoxazolones have seen yields increase to 95% with a reaction time of only 15 minutes under ultrasound, compared to 90% yield after 3 hours of conventional heating.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Inefficient nitrile oxide generation (1,3-dipolar cycloaddition).Ensure complete conversion of the precursor (e.g., aldoxime) to the nitrile oxide. Consider using a different halogenating agent (e.g., N-chlorosuccinimide) or oxidant.
Incorrect pH for cyclization (β-dicarbonyl route).Carefully control the pH of the reaction mixture. Acidic conditions are generally preferred for the formation of the 3-carboxylate isomer.[1]
Inactive catalyst.Use a freshly prepared or properly stored catalyst. For base-catalyzed reactions, ensure anhydrous conditions to prevent catalyst deactivation.
Reaction temperature is too high or too low.Optimize the reaction temperature. Higher temperatures can sometimes lead to decomposition, while lower temperatures may result in an incomplete reaction.[4]
Formation of Impurities Dimerization of nitrile oxide (furoxan formation).Generate the nitrile oxide in situ via slow addition of the activating reagent to a solution containing the alkyne.
Formation of the 5-isoxazolone regioisomer.Adjust the pH to acidic conditions. Consider using protecting groups for hydroxylamine or the β-keto ester to direct the cyclization.
Hydrolysis of the ethyl ester.Ensure anhydrous conditions throughout the reaction and workup. Use a neutral or slightly acidic workup procedure.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.Saturate the aqueous layer with brine (NaCl) to decrease the polarity and improve extraction efficiency into the organic phase.
Emulsion formation during extraction.Add a small amount of a different organic solvent or brine to break the emulsion. Centrifugation can also be effective.

Data Presentation

Table 1: Comparison of Yields for Isoxazole Synthesis Using Different Catalysts in a One-Pot, Three-Component Reaction.

CatalystReaction TimeYield (%)
Cocos nucifera L. juice20 min95
Solanum lycopersicum L. juice25 min92
Citrus limetta juice30 min90
Sodium Citrate (10 mol%)Varies93

Data synthesized from multiple sources for illustrative purposes.[5][6]

Table 2: Influence of Reaction Conditions on the Yield of Substituted Ethyl Isoxazole-3-carboxylates.

Synthetic RouteKey ReagentsConditionsYield (%)Reference
Cycloaddition-CondensationEthyl nitroacetate, Propargyl benzoateNaOH, Water/Ethanol, 60°C, 16h86[2]
CyclizationAryl 1,3-diketoesters, Hydroxylamine HClEthanol, Reflux27-82[1]
Claisen Condensation & Cyclization4-Nitroacetophenone, Diethyl oxalate, Hydroxylamine HCl1. Basic ethanol, 2h; 2. Ethanol, Reflux, 4hNot specified[7]
Acylation & CyclizationSubstituted isoxazoles, Acyl chloridesNaH44-98[4]

Experimental Protocols

Synthesis of Ethyl 5-(substituted)-isoxazole-3-carboxylate via NaOH-Catalyzed Cycloaddition-Condensation

This protocol is adapted from a reported synthesis of a substituted this compound and may require optimization for different substrates.[2]

Materials:

  • Ethyl nitroacetate

  • Substituted propargyl derivative (e.g., propargyl benzoate)

  • Sodium hydroxide (NaOH) solution (e.g., 4.24 M)

  • Ethanol

  • Water

  • Ethyl acetate (for extraction)

  • Petroleum ether (for chromatography)

  • Triethylamine (for chromatography)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine the propargyl derivative (1.0 eq), ethyl nitroacetate (2.5 eq), water, and ethanol.

  • Add a catalytic amount of a freshly prepared NaOH solution (e.g., 0.1 eq).

  • Vigorously stir the mixture at 60 °C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate with a small percentage of triethylamine) to afford the desired this compound.

Mandatory Visualizations

Reaction_Pathway General Synthesis of this compound cluster_0 Route 1: 1,3-Dipolar Cycloaddition cluster_1 Route 2: β-Dicarbonyl Condensation A Aldoxime B Nitrile Oxide (in situ) A->B Oxidation D This compound B->D Cycloaddition C Ethyl Propiolate C->D Cycloaddition E β-Keto Ester G This compound E->G Condensation/Cyclization F Hydroxylamine F->G Condensation/Cyclization

Caption: Key synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Isoxazole Synthesis Start Low Yield Observed CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents CheckReagents->Start Reagents Impure OptimizeConditions Optimize Reaction Conditions (Temp, Time, pH) CheckReagents->OptimizeConditions Reagents OK AnalyzeByproducts Analyze Byproducts (TLC, NMR) OptimizeConditions->AnalyzeByproducts No Improvement Success Yield Improved OptimizeConditions->Success Improvement SideReaction Side Reaction Identified? AnalyzeByproducts->SideReaction ModifyProtocol Modify Protocol to Minimize Side Reactions SideReaction->ModifyProtocol Yes PurificationIssue Check Purification Method SideReaction->PurificationIssue No ModifyProtocol->OptimizeConditions PurificationIssue->Start

Caption: A logical workflow for troubleshooting low product yield.

References

Issues with ethyl isoxazole-3-carboxylate "oiling out" during recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the recrystallization of ethyl isoxazole-3-carboxylate, particularly the common problem of "oiling out."

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during recrystallization?

A1: "Oiling out" is a phenomenon where a compound separates from the recrystallization solvent as a liquid (an "oil") rather than as solid crystals. This occurs when the solute is no longer soluble in the solvent but the temperature is still above the melting point of the solute. The resulting oil is a supersaturated liquid form of the compound that is immiscible with the solvent.

Q2: Why is my this compound "oiling out"?

A2: this compound is often a low-melting solid or a liquid at room temperature.[1] Oiling out is common with such compounds, especially under the following conditions:

  • Rapid Cooling: Cooling the saturated solution too quickly can cause the compound to come out of solution at a temperature above its melting point.

  • High Solute Concentration: A highly concentrated solution can become supersaturated to a point that favors the formation of an oil over a crystalline solid.

  • Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.

  • Inappropriate Solvent Choice: The chosen solvent may not be ideal for recrystallization, having too great a solvating power even at lower temperatures.

Q3: Is "oiling out" detrimental to the purification of my compound?

A3: Yes, oiling out can significantly hinder purification. The oil phase can trap impurities and solvent, and upon solidification, it often forms an amorphous solid or a polycrystalline mass with poor purity.

Q4: What are the physical properties of this compound?

Troubleshooting Guide for "Oiling Out"

Initial Steps to Address Oiling Out

If you observe your this compound oiling out, follow these immediate steps:

  • Reheat the Solution: Gently warm the mixture until the oil redissolves completely.

  • Add More Solvent: Introduce a small amount of additional hot solvent to decrease the saturation of the solution.

  • Ensure Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask can help achieve a gradual temperature decrease.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface to create nucleation sites.

    • Seeding: If available, add a few seed crystals of pure this compound to the cooled, supersaturated solution to initiate crystal growth.

Advanced Troubleshooting Strategies

If the initial steps do not resolve the issue, consider the following advanced strategies:

The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold.

  • Single Solvent System: If you are using a single solvent and observing oiling out, it may be too good of a solvent. Consider switching to a solvent in which the compound is less soluble.

  • Mixed Solvent System: A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective.

    • Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature.

    • Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Table 1: Potential Solvent Systems for Recrystallization of Isoxazole Esters

Solvent SystemTypeNotes
Ethanol/WaterMixed SolventA common choice for moderately polar compounds. Dissolve in hot ethanol and add water as the anti-solvent.
n-Hexane/EthanolMixed SolventSuitable for compounds with lower polarity. Dissolve in a minimal amount of hot ethanol and add n-hexane.
Ethyl Acetate/HexanesMixed SolventAnother option for compounds of intermediate polarity.
TolueneSingle SolventMay be suitable if the compound has significantly lower solubility at room temperature compared to elevated temperatures.

Note: The ideal solvent system should be determined experimentally on a small scale.

If significant impurities are present, they can lower the melting point and promote oiling out.

  • Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Column Chromatography: For crude materials with a high impurity load, purification by flash column chromatography prior to recrystallization may be necessary. A common eluent system for related compounds is a mixture of ethyl acetate and petroleum ether.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude this compound in various potential solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the chosen boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, add water dropwise until a persistent cloudiness is observed.

  • Add a few drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Visualizing the Problem and Solution

Diagram 1: The "Oiling Out" Phenomenon

G cluster_0 Ideal Recrystallization cluster_1 Oiling Out A Hot, Saturated Solution B Slow Cooling A->B C Crystals Form B->C D Hot, Saturated Solution E Rapid Cooling / High Concentration D->E F Oil Droplets Form E->F G Further Cooling F->G H Amorphous Solid G->H

Caption: Comparison of ideal recrystallization and the "oiling out" process.

Diagram 2: Troubleshooting Workflow for Oiling Out

G Start Oiling Out Observed Reheat Reheat to Redissolve Oil Start->Reheat AddSolvent Add More Hot Solvent Reheat->AddSolvent SlowCool Cool Slowly AddSolvent->SlowCool Induce Induce Crystallization (Scratch/Seed) SlowCool->Induce Success Crystals Formed Induce->Success Success Failure Problem Persists Induce->Failure Failure ChangeSolvent Change Solvent System (e.g., Mixed Solvents) Failure->ChangeSolvent PrePurify Pre-purify by Column Chromatography Failure->PrePurify ChangeSolvent->Reheat PrePurify->Reheat

Caption: A step-by-step workflow for troubleshooting the "oiling out" of this compound.

References

Selecting the correct solvent for ethyl isoxazole-3-carboxylate purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the selection of appropriate solvents and troubleshooting common issues encountered during the purification of ethyl isoxazole-3-carboxylate.

Solvent Selection for Purification

Selecting the correct solvent is crucial for achieving high purity and yield. The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For column chromatography, the solvent system should provide good separation between the target compound and impurities on a TLC plate, ideally with an Rf value of 0.2-0.4 for the desired product.

General Solvent Properties

The following table summarizes the properties of common solvents used for the purification of isoxazole derivatives. This compound is a moderately polar compound.

SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes on Use for Isoxazole Purification
Hexane690.11.9Good non-polar solvent for precipitating the product from a more polar solvent. Often used in combination with ethyl acetate for column chromatography.
Diethyl Ether34.62.84.3Can be used in mixed solvent systems for recrystallization. Its low boiling point allows for easy removal.
Dichloromethane39.63.19.1A versatile solvent that can be used in mixed systems for both recrystallization and column chromatography.[1]
Ethyl Acetate77.14.46.0A common polar aprotic solvent for both recrystallization and as the more polar component in column chromatography solvent systems.[1]
Ethanol78.44.324.5A common protic solvent for recrystallization, often in combination with water.[1]
Methanol64.75.132.7A polar protic solvent, can be used for recrystallization of some isoxazole derivatives.
Water10010.280.1Used as an anti-solvent with a miscible organic solvent like ethanol for the recrystallization of moderately polar compounds.
Solvent Selection Workflow

The following diagram illustrates a general workflow for selecting an appropriate solvent system for the purification of this compound.

SolventSelection Solvent Selection Workflow for this compound Purification start Start: Crude this compound is_solid Is the crude product a solid? start->is_solid solubility_test Perform small-scale solubility tests in various solvents (hot and cold) recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Purify by Column Chromatography is_solid->column_chromatography No (Oily) find_single_solvent Find a single solvent with high solubility when hot and low solubility when cold recrystallization->find_single_solvent tlc_analysis Perform TLC analysis with various solvent systems (e.g., Hexane/Ethyl Acetate mixtures) column_chromatography->tlc_analysis single_solvent_success Recrystallization successful? find_single_solvent->single_solvent_success mixed_solvent Use a mixed solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) single_solvent_success->mixed_solvent No pure_product Obtain Pure Product single_solvent_success->pure_product Yes mixed_solvent_success Recrystallization successful? mixed_solvent->mixed_solvent_success mixed_solvent_success->column_chromatography No mixed_solvent_success->pure_product Yes good_separation Good separation with Rf ~0.3? tlc_analysis->good_separation good_separation->tlc_analysis No, adjust polarity run_column Run column with optimized eluent good_separation->run_column Yes run_column->pure_product

Caption: A flowchart outlining the decision-making process for selecting a purification method and solvent system.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound.

Issue 1: The compound "oils out" during recrystallization instead of forming crystals.

  • Question: My product separates as an oil upon cooling the recrystallization solution. What should I do?

  • Answer: "Oiling out" is a common issue when the melting point of the compound is lower than the boiling point of the solvent.

    • Troubleshooting Steps:

      • Re-dissolve: Heat the solution to re-dissolve the oil.

      • Add more solvent: Add a small amount of hot solvent to decrease the saturation.

      • Cool slowly: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.

      • Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface to create nucleation sites.

      • Use a seed crystal: If available, add a tiny crystal of the pure compound to induce crystallization.

      • Change the solvent system: The chosen solvent may be too good. Try a less polar solvent or a different mixed solvent system.

Issue 2: Low or no crystal formation after cooling.

  • Question: No crystals have formed even after cooling the solution in an ice bath. What went wrong?

  • Answer: This can happen for several reasons, primarily related to solvent volume and saturation.

    • Troubleshooting Steps:

      • Too much solvent: You may have used an excessive amount of solvent. Try to carefully evaporate some of the solvent and cool the solution again.

      • Insufficient cooling: Ensure the solution has been cooled for an adequate amount of time in an ice bath.

      • Supersaturation: The solution may be supersaturated. Try scratching the flask or adding a seed crystal.

      • Inappropriate solvent: The compound might be too soluble in the chosen solvent even at low temperatures. A different solvent system may be necessary.

Issue 3: Persistent emulsion during aqueous workup.

  • Question: An emulsion has formed between the aqueous and organic layers during extraction and won't separate. How can I break it?

  • Answer: Emulsions are common when dealing with complex mixtures.

    • Troubleshooting Steps:

      • Be patient: Allow the separatory funnel to stand for a longer period, as some emulsions break over time.

      • Add brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.

      • Gentle swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

      • Filtration: Filter the mixture through a pad of Celite or glass wool.

      • Centrifugation: If the volume is small enough, centrifuging the mixture can effectively separate the layers.

Frequently Asked Questions (FAQs)

  • Q1: What are the best general-purpose solvents for recrystallizing this compound?

    • A1: Commonly successful solvent systems for isoxazole derivatives include ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane.[1] For this compound, starting with a mixed solvent system like ethyl acetate/hexane is a good approach.

  • Q2: How do I choose the right eluent for column chromatography of this compound?

    • A2: The ideal eluent system should give your compound an Rf value of approximately 0.2-0.4 on a TLC plate. For a moderately polar compound like this compound, a mixture of hexane and ethyl acetate is a good starting point. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity until the desired Rf is achieved.

  • Q3: My compound is a light yellow liquid at room temperature. Can I still purify it by recrystallization?

    • A3: If your compound is a liquid at room temperature, standard recrystallization will not be effective. In this case, column chromatography is the preferred method of purification. Some low-melting solids may also be difficult to recrystallize and are better purified by chromatography.

  • Q4: How can I remove highly polar impurities?

    • A4: If your impurities are significantly more polar than this compound, they will likely have a much lower Rf value on a TLC plate when using a hexane/ethyl acetate system. During column chromatography, these impurities will either remain at the top of the column or elute much later than your product. If the impurities are acidic or basic, an acid-base extraction during the workup can be very effective.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexane)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy and the cloudiness persists upon swirling.

  • Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for this compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the product is not very soluble in the eluent, dissolve it in a more polar solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (e.g., with a hand pump or nitrogen) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

Improving regioselectivity in 1,3-dipolar cycloaddition for isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the 1,3-dipolar cycloaddition synthesis of isoxazoles.

Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors controlling regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides and alkynes?

Regioselectivity in this reaction, which determines whether a 3,4-, 3,5-, or other substituted isoxazole is formed, is governed by a combination of electronic and steric factors of both the nitrile oxide (the dipole) and the alkyne (the dipolarophile).[1][2]

  • Electronic Effects : These are often the dominant factor and can be explained by Frontier Molecular Orbital (FMO) theory.[3][4] The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is dictated by the orbital overlap, which is favored when the largest coefficients of the interacting orbitals align.[3][5] Generally, for terminal alkynes, the reaction is highly regioselective, yielding 3,5-disubstituted isoxazoles.[6]

  • Steric Effects : Bulky substituents on either the nitrile oxide or the alkyne can hinder one approach over the other, thereby directing the cycloaddition to yield the sterically less hindered product.[6][7]

  • Catalysis : The use of catalysts, such as Copper(I) or Ruthenium(II), can significantly influence and control the formation of a specific regioisomer.[6]

  • Reaction Conditions : Solvent polarity and temperature can also impact the regioisomeric ratio.[1]

Troubleshooting Guide
Problem 1: My reaction is producing a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles). How can I improve selectivity?

Observing a mixture of regioisomers is a common challenge, especially with internal or electronically ambiguous alkynes.[6] Here are several strategies to enhance the selectivity for a single isomer.

Troubleshooting Workflow: Improving Regioselectivity

G Troubleshooting Workflow for Poor Regioselectivity Start Poor Regioselectivity Observed (Mixture of Isomers) Step1 Analyze Reactants Start->Step1 Step2 Modify Reaction Conditions Start->Step2 Step3 Introduce a Catalyst Start->Step3 Sol1 Use Terminal Alkyne if possible (Favors 3,5-isomer) Step1->Sol1 Steric Control Sol2 Alter Substituents (EWG/EDG) to increase electronic bias Step1->Sol2 Electronic Control Sol3 Change Solvent Polarity Step2->Sol3 Sol4 Vary Temperature (Lower temp may increase selectivity) Step2->Sol4 Sol5 Add Copper(I) Catalyst (Often favors 3,5-isomer) Step3->Sol5 Sol6 Add Ruthenium Catalyst (Can favor 3,4-isomer) Step3->Sol6

Caption: A workflow diagram for troubleshooting poor regioselectivity.

1. Modify the Alkyne Structure:

  • Terminal vs. Internal Alkynes : Terminal alkynes are generally more regioselective than internal alkynes. If your synthesis allows, using a terminal alkyne is a primary strategy to favor the 3,5-disubstituted product.[6]

  • Electronic Bias : Increase the electronic difference between the two carbons of the alkyne. Attaching a strong electron-withdrawing group (EWG) or electron-donating group (EDG) can create a more polarized system, leading to a more selective reaction.[8]

2. Employ Catalysis:

  • Copper(I) Catalysis : Cu(I) catalysts are widely used to promote high regioselectivity, often favoring the 3,5-disubstituted isoxazole.[6][9][10] This is a robust method for controlling the outcome.

  • Ruthenium Catalysis : In some cases, ruthenium catalysts have been shown to favor the formation of the opposite regioisomer (e.g., 3,4-disubstituted).[6][11]

3. Optimize Reaction Conditions:

  • Solvent : The polarity of the solvent can influence the transition state and thus the regioselectivity.[1] Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) or protic (e.g., ethanol).

  • Temperature : Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, though this may come at the cost of a longer reaction time.[6]

FAQ 2: How does Frontier Molecular Orbital (FMO) theory explain the regioselectivity?

FMO theory provides a powerful model for predicting the outcome of pericyclic reactions like the 1,3-dipolar cycloaddition.[3][12] The regioselectivity is determined by the most favorable interaction between the HOMO of the dipole (nitrile oxide) and the LUMO of the dipolarophile (alkyne), or vice versa.

The key principle is that the reaction proceeds through the pathway where the atoms with the largest orbital coefficients on the HOMO and LUMO align.

FMO Interaction Diagram for Isoxazole Formation

FMO cluster_pathwayA Pathway A: Formation of 5-substituted Isoxazole cluster_pathwayB Pathway B: Formation of 4-substituted Isoxazole LUMO_Dipole_A LUMO (Nitrile Oxide) Large coeff. on C TS_A Transition State A (Favored) LUMO_Dipole_A->TS_A C-Cβ bond HOMO_Alkyne_A HOMO (Alkyne) Large coeff. on Cβ HOMO_Alkyne_A->TS_A O-Cα bond Product_A 5-Substituted Isoxazole TS_A->Product_A LUMO_Dipole_B LUMO (Nitrile Oxide) Large coeff. on C TS_B Transition State B (Disfavored) LUMO_Dipole_B->TS_B C-Cα bond HOMO_Alkyne_B HOMO (Alkyne) Small coeff. on Cα HOMO_Alkyne_B->TS_B O-Cβ bond Product_B 4-Substituted Isoxazole TS_B->Product_B

Caption: FMO interactions governing regioselectivity in cycloaddition.

Sustmann classified these reactions into three types based on the dominant FMO interaction[4][5]:

  • Type I : HOMO(dipole) - LUMO(dipolarophile) is dominant.

  • Type II : Both interactions are important.

  • Type III : LUMO(dipole) - HOMO(dipolarophile) is dominant. Cycloadditions involving nitrile oxides often fall into this category.[5]

Quantitative Data & Experimental Protocols
Table 1: Effect of Catalyst and Conditions on Regioisomeric Ratio

This table summarizes data from various studies, illustrating how changing reaction parameters can dramatically shift the product ratio.

EntryDipole (Nitrile Oxide)Dipolarophile (Alkyne)CatalystSolventTemp (°C)Ratio (3,5- : 3,4-)
1Benzonitrile oxidePhenylacetyleneNoneToluene110>95:5
2Benzonitrile oxide1-Phenyl-1-propyneNoneToluene11050:50
32,6-Dichlorobenzonitrile oxideN,N-Dimethyl-prop-1-yn-1-amineNoneDichloromethaneRT39:61[8]
4Ethyl 2-chloro-2-(hydroxyimino)acetatePhenylacetyleneCu/Al₂O₃ (10 mol%)Solvent-free (ball mill)RT>98:2 (3,5-isomer favored)[13]
5Benzonitrile oxideEthyl propiolateRutheniumDichloromethaneRT<5:95 (3,4-isomer favored)
64-Methoxybenzonitrile oxidePhenylacetyleneCuI (5 mol%)THF/H₂ORT>99:1[10]

Data in entries 1, 2, and 5 are representative examples based on established principles; entries 3, 4, and 6 are adapted from cited literature.

Experimental Protocol: General Procedure for Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a generalized method for achieving high regioselectivity for the 3,5-isomer using a copper catalyst.[10]

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Copper(I) Iodide (CuI) (5 mol%)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aldoxime (1.0 equiv), terminal alkyne (1.1 equiv), and CuI (0.05 equiv).

  • Solvent Addition: Add anhydrous THF via syringe. Stir the mixture at room temperature to ensure dissolution.

  • Nitrile Oxide Generation: In a separate flask, dissolve N-Chlorosuccinimide (NCS) in THF. Add this solution dropwise to the reaction mixture. The in-situ formation of the hydroximoyl chloride will occur.

  • Base Addition: Add triethylamine (Et₃N) dropwise to the reaction mixture at room temperature. The triethylamine will generate the nitrile oxide in situ.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Mechanism Outline for Cu(I)-Catalyzed Cycloaddition

G Alkyne Terminal Alkyne (R'-C≡C-H) Cu_Acetylide Copper Acetylide (R'-C≡C-Cu) Alkyne->Cu_Acetylide + Cu(I) CuI Cu(I) Catalyst CuI->Cu_Acetylide Metallacycle Copper Metallacycle Intermediate Cu_Acetylide->Metallacycle + Nitrile Oxide Nitrile_Oxide Nitrile Oxide (R-C≡N⁺-O⁻) Nitrile_Oxide->Metallacycle Product 3,5-Disubstituted Isoxazole Metallacycle->Product Reductive Elimination Product->CuI Catalyst Regeneration

Caption: Catalytic cycle for Cu(I)-mediated isoxazole synthesis.

References

Technical Support Center: Overcoming Challenges in the Hydrogenation of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the hydrogenation of substituted isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for this important transformation.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the hydrogenation of substituted isoxazoles in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Q1: My hydrogenation reaction is resulting in a low yield or no product. What are the potential causes and how can I improve the outcome?

A1: Low or no yield during the hydrogenation of substituted isoxazoles can be attributed to several factors, primarily related to catalyst activity, reaction conditions, and substrate stability. The N-O bond in isoxazoles is susceptible to cleavage under reductive conditions, but the efficiency of this process is highly dependent on the chosen methodology.[1]

  • Catalyst Selection and Activity: The choice of catalyst is critical. Common catalysts for this transformation include Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Raney Nickel (Raney Ni). The activity of your catalyst may be compromised.

    • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material, solvent, or hydrogen gas. Nitrogen-containing byproducts from the reaction itself can also deactivate the catalyst.[2][3]

    • Improper Handling: Heterogeneous catalysts like Pd/C can be pyrophoric and lose activity if not handled correctly under an inert atmosphere.[4]

  • Reaction Conditions:

    • Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reactions. For some substrates, pressures up to 50 atm may be necessary.[2]

    • Temperature: The reaction temperature may be too low for the catalyst to be effective. However, excessively high temperatures can lead to side reactions and decomposition.

    • Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Common solvents include ethanol, methanol, tetrahydrofuran (THF), and ethyl acetate.

  • Substrate-Related Issues:

    • Steric Hindrance: Bulky substituents on the isoxazole ring can hinder the approach of the substrate to the catalyst surface, slowing down the reaction rate.[2]

    • Electronic Effects: The electronic properties of the substituents can affect the reactivity of the isoxazole ring. Electron-donating groups can sometimes improve selectivity, while electron-withdrawing groups may have a variable impact.[2]

Q2: I am observing the formation of multiple products and the desired product is in a low yield. How can I improve the selectivity?

A2: Poor selectivity is a common challenge, often arising from the cleavage of other functional groups in the molecule or incomplete reduction.

  • Chemoselectivity: If your substrate contains other reducible functional groups (e.g., nitro groups, double bonds, benzyl groups), they may be reduced concurrently with the isoxazole ring.[3]

    • Catalyst Choice: The choice of catalyst can significantly influence chemoselectivity. For instance, platinum catalysts are sometimes used for their ability to selectively hydrogenate certain groups in the presence of others.

  • Incomplete Reduction: The reaction may stop at an intermediate stage, such as the corresponding β-aminoenone, without proceeding to the desired fully reduced product.[1]

    • Reaction Time and Conditions: Increasing the reaction time, hydrogen pressure, or temperature may drive the reaction to completion.

  • Side Reactions: The intermediate imine formed after N-O bond cleavage can sometimes undergo undesired side reactions. The presence of an acylating agent, such as Boc₂O or Cbz-OSu, can trap the resulting amine in situ, preventing catalyst poisoning and side reactions.[2][3]

Issue 2: Catalyst Poisoning and Reusability

Q3: My catalyst seems to lose activity after one run. How can I prevent catalyst poisoning and improve its reusability?

A3: Catalyst poisoning is a significant issue in the hydrogenation of nitrogen-containing heterocycles like isoxazoles. The primary amine products of the reaction are known to be potential catalyst poisons.[2][3]

  • In Situ Protection: As mentioned, adding an acylating agent to the reaction mixture can protect the newly formed amine, preventing it from coordinating to and deactivating the catalyst.[2][3]

  • Catalyst Washing: After the reaction, washing the recovered catalyst with a suitable solvent may remove some adsorbed impurities, potentially allowing for its reuse.

  • Choice of Support: For supported catalysts (e.g., Pd/C), the nature of the support can influence its susceptibility to poisoning.

Data Presentation

Table 1: Typical Reaction Conditions for Hydrogenation of Substituted Isoxazoles

CatalystSubstratePressure (atm H₂)Temperature (°C)SolventReaction Time (h)Yield (%)Reference
{RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl3-Substituted Benzisoxazoles5080THF4 - 24High[2]
Raney NickelHeterobicycloalkene-fused 2-isoxazolinesN/A (with AlCl₃)Room Temp.aq. MethanolN/A66 - 95
Pd/CEthyl 5-(benzoyloxymethyl)isoxazole-3-carboxylateN/AN/AN/AN/AN/A[3]

Note: "N/A" indicates that the specific quantitative data was not provided in the cited source. Researchers should optimize these parameters for their specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles using a Ruthenium Catalyst [2]

  • Catalyst Preparation: In a glovebox under a nitrogen atmosphere, add the chiral ruthenium catalyst, {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl (5.0 µmol), and an acylating agent such as Cbz-OSu (0.22 mmol) to a reaction vessel.

  • Reaction Setup: Add the 3-substituted benzisoxazole (0.20 mmol) and the solvent (THF, 1.0 mL).

  • Hydrogenation: Seal the vessel and place it in an autoclave. Pressurize with hydrogen gas to 50 atm.

  • Reaction Execution: Stir the reaction mixture at 80 °C for the required time (typically 4-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired N-protected o-hydroxybenzylamine.

Protocol 2: General Procedure for N-O Bond Cleavage of Heterobicycloalkene-fused 2-isoxazolines using Raney Nickel

  • Reaction Setup: To a solution of the heterobicycloalkene-fused 2-isoxazoline in aqueous methanol, add Raney Nickel and AlCl₃.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel.

  • Extraction: Concentrate the filtrate and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the β-hydroxyketone product, which may not require further purification.

Mandatory Visualization

Troubleshooting_Low_Yield cluster_Catalyst Catalyst Issues cluster_Conditions Condition Issues cluster_Substrate Substrate Issues Start Low or No Yield in Isoxazole Hydrogenation Check_Catalyst 1. Evaluate Catalyst Performance Start->Check_Catalyst Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Check_Substrate 3. Investigate Substrate Reactivity Start->Check_Substrate Catalyst_Poisoned Catalyst Poisoned? Check_Catalyst->Catalyst_Poisoned Catalyst_Inactive Catalyst Inactive? Check_Catalyst->Catalyst_Inactive Pressure_Low H₂ Pressure Too Low? Check_Conditions->Pressure_Low Temp_Low Temperature Too Low? Check_Conditions->Temp_Low Solvent_Wrong Incorrect Solvent? Check_Conditions->Solvent_Wrong Steric_Hindrance Steric Hindrance? Check_Substrate->Steric_Hindrance Electronic_Effects Unfavorable Electronics? Check_Substrate->Electronic_Effects Solution_Catalyst Optimize Catalyst Solution_Conditions Optimize Conditions Solution_Substrate Modify Strategy Catalyst_Poisoned->Solution_Catalyst Use acylating agent Purify starting materials Catalyst_Inactive->Solution_Catalyst Use fresh catalyst Handle under inert atm. Pressure_Low->Solution_Conditions Increase H₂ pressure Temp_Low->Solution_Conditions Increase temperature Solvent_Wrong->Solution_Conditions Screen different solvents Steric_Hindrance->Solution_Substrate Increase catalyst loading Use a less hindered catalyst Electronic_Effects->Solution_Substrate Consider alternative catalyst systems

Caption: Troubleshooting Decision Tree for Low Yield.

Catalyst_Selection_Workflow Start Start: Select Catalyst for Isoxazole Hydrogenation Consider_Selectivity Chemoselectivity a Concern? Start->Consider_Selectivity Pd_Pt Pd/C or Pt/C (General Purpose) Consider_Selectivity->Pd_Pt No Chiral_Ru_Rh Chiral Ru or Rh Complex (e.g., PhTRAP-Ru) Consider_Selectivity->Chiral_Ru_Rh Yes (for specific groups) Consider_Asymmetry Asymmetric Synthesis Required? Consider_Asymmetry->Pd_Pt No Consider_Asymmetry->Chiral_Ru_Rh Yes Consider_Cost Cost a Major Factor? Consider_Cost->Pd_Pt No Raney_Ni Raney Ni (Cost-Effective) Consider_Cost->Raney_Ni Yes Pd_Pt->Consider_Asymmetry Pd_Pt->Consider_Cost Final_Choice Final Catalyst Selection & Optimization Pd_Pt->Final_Choice Chiral_Ru_Rh->Final_Choice Raney_Ni->Final_Choice

Caption: Workflow for Catalyst Selection.

Reaction_Pathway Isoxazole Substituted Isoxazole Imine_Intermediate Imine Intermediate Isoxazole->Imine_Intermediate H₂, Catalyst (N-O Bond Cleavage) Primary_Amine Primary Amine (Potential Catalyst Poison) Imine_Intermediate->Primary_Amine Hydrogenation Protected_Amine N-Protected Amine Imine_Intermediate->Protected_Amine + Acylating Agent (e.g., Boc₂O) Final_Product Desired Hydrogenated Product Primary_Amine->Final_Product Further Reduction (if applicable) Protected_Amine->Final_Product Work-up

Caption: General Reaction Pathway for Isoxazole Hydrogenation.

References

Technical Support Center: Optimizing Nitrile Oxide Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrile oxide cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their cycloaddition reactions by mitigating the common side reaction of nitrile oxide dimerization. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Nitrile Oxide Dimerization

Nitrile oxides are highly valuable intermediates in organic synthesis, serving as versatile 1,3-dipoles in cycloaddition reactions to form five-membered heterocycles like isoxazoles and isoxazolines.[1] These structural motifs are present in a wide range of natural products and biologically active compounds. However, the high reactivity of nitrile oxides also makes them prone to a competing dimerization reaction, leading to the formation of furoxans (1,2,5-oxadiazole-2-oxides).[2][3][4] This dimerization not only consumes the nitrile oxide, reducing the yield of the desired cycloadduct, but also complicates purification.

This guide provides practical, field-tested strategies to minimize furoxan formation and maximize the yield of your target heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cycloaddition reaction is producing a significant amount of a white precipitate, which I suspect is the furoxan dimer. What is the primary cause, and how can I prevent it?

A1: The formation of a furoxan precipitate is a classic sign of nitrile oxide dimerization outcompeting the desired cycloaddition.[3] This occurs when the concentration of the nitrile oxide intermediate becomes too high, allowing it to react with itself rather than the intended dipolarophile (your alkene or alkyne).

Core Strategy: Maintain a Low Instantaneous Concentration of the Nitrile Oxide.

The most effective way to achieve this is through the in situ generation of the nitrile oxide in the presence of the dipolarophile.[4][5] This ensures that the nitrile oxide is trapped by the dipolarophile as soon as it is formed.

Troubleshooting Steps:

  • Slow Addition of Reagents: When generating the nitrile oxide from a precursor like a hydroxamoyl chloride using a base, add the base dropwise or via a syringe pump.[3] This prevents a rapid buildup of the nitrile oxide concentration.

  • Increase Dipolarophile Concentration: Using an excess of the dipolarophile (typically 2-5 equivalents) can effectively outcompete the dimerization reaction.[3]

  • Optimize Reaction Temperature: While higher temperatures can accelerate the desired reaction, they can also increase the rate of dimerization and decomposition.[5][6] It is often beneficial to run the reaction at room temperature or even cooler to control the reaction kinetics.[6]

Q2: I'm generating my nitrile oxide from an aldoxime. Which oxidation method is least likely to promote dimerization?

A2: The choice of oxidant for converting an aldoxime to a nitrile oxide is critical. Milder, more controlled oxidation methods are generally preferred to avoid rapid, uncontrolled generation of the nitrile oxide.

Comparison of Common Oxidation Methods:

MethodOxidizing AgentTypical ConditionsAdvantagesDisadvantages
Classic Dehydrohalogenation Base (e.g., Triethylamine)Hydroxamoyl halide precursorWell-established, versatile.Requires preparation of the hydroxamoyl halide.
Hypochlorite Oxidation Sodium hypochlorite (NaOCl)Biphasic or homogeneousReadily available, inexpensive.Can be harsh, may lead to side reactions.
NBS/NCS Oxidation N-Bromosuccinimide/N-ChlorosuccinimideOrganic solventEffective for many substrates.Can be aggressive, potential for halogenated byproducts.
"Green" Oxidation Oxone®/NaClAcetonitrile/WaterEnvironmentally benign, broad scope.[7][8]May require aqueous conditions.[8]
Hypervalent Iodine tert-Butyl hypoiodite (t-BuOI)Dioxane, 2,6-lutidineMild conditions, high yields.[9]Reagent prepared in situ.[9]

Recommendation: For sensitive substrates or when dimerization is a persistent issue, the use of milder reagents like Oxone®/NaCl or in situ generated t-BuOI is highly recommended.[7][9] These methods often provide a more controlled release of the nitrile oxide, favoring the cycloaddition pathway.

Q3: Can the structural properties of my nitrile oxide precursor or dipolarophile influence the rate of dimerization?

A3: Absolutely. Steric and electronic factors play a significant role in the kinetics of both the cycloaddition and dimerization reactions.

  • Steric Hindrance: Bulky substituents on the nitrile oxide precursor can sterically hinder the approach of two nitrile oxide molecules, thereby slowing down dimerization.[5] For instance, nitrile oxides bearing a mesityl group are known to be significantly more stable and can even be isolated.[5] Conversely, highly hindered dipolarophiles may react too slowly, allowing dimerization to become the predominant pathway.[5]

  • Electronic Effects: The dimerization of aromatic nitrile oxides is often slower than that of aliphatic ones.[2] This is attributed to the interruption of conjugation between the aryl group and the nitrile oxide moiety during the C-C bond formation step of dimerization.[10][11][12]

Experimental Workflow for Substrate Optimization:

G cluster_0 Problem: High Dimer Formation cluster_1 Strategy 1: Modify Nitrile Oxide Precursor cluster_2 Strategy 2: Modify Dipolarophile cluster_3 Outcome Start Low Yield of Cycloadduct Steric_Bulk Increase Steric Bulk on R-Group Start->Steric_Bulk If possible Aromatic Use Aromatic vs. Aliphatic Precursor Start->Aromatic Less_Hindered Use Less Sterically Hindered Dipolarophile Start->Less_Hindered More_Reactive Increase Reactivity (e.g., strained alkene) Start->More_Reactive End Optimized Yield of Cycloadduct Steric_Bulk->End Aromatic->End Less_Hindered->End More_Reactive->End

Caption: Substrate modification workflow to minimize dimerization.

In-Depth Protocols

Protocol 1: In Situ Generation of Nitrile Oxide via Slow Addition of Base

This protocol is designed for the classic dehydrohalogenation of a hydroxamoyl chloride and is optimized to minimize furoxan formation.

Materials:

  • Hydroxamoyl chloride precursor

  • Dipolarophile (alkene or alkyne)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Syringe pump

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the hydroxamoyl chloride (1.0 eq.) and the dipolarophile (2.0-3.0 eq.) in the anhydrous solvent.

  • Prepare Base Solution: In a separate, dry flask, prepare a solution of triethylamine (1.1 eq.) in the same anhydrous solvent.

  • Slow Addition: Draw the triethylamine solution into a syringe and place it on a syringe pump.

  • Initiate Reaction: Begin vigorously stirring the solution of the hydroxamoyl chloride and dipolarophile. Start the syringe pump to add the triethylamine solution dropwise over a period of 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction as appropriate for your substrate. Proceed with standard aqueous workup and purification.

Causality: The slow addition of the base ensures that the concentration of the generated nitrile oxide remains low at any given moment. This kinetically favors the bimolecular reaction with the excess dipolarophile over the bimolecular self-condensation (dimerization).[3]

Protocol 2: "Green" In Situ Generation of Nitrile Oxide from an Aldoxime using Oxone®

This method provides an environmentally friendly alternative for generating nitrile oxides from aldoximes.[1][7]

Materials:

  • Aldoxime precursor

  • Dipolarophile

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Sodium Chloride (NaCl)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Solvent system (e.g., Acetonitrile/Water)

Procedure:

  • Reaction Mixture: To a round-bottom flask, add the aldoxime (1.0 eq.), dipolarophile (1.5-2.0 eq.), NaCl (1.0 eq.), and NaHCO₃ or Na₂CO₃ (2.0 eq.).

  • Add Solvent: Add the solvent system (e.g., a 1:1 mixture of MeCN/H₂O).

  • Add Oxidant: While stirring, add Oxone® (1.0-1.5 eq.) portion-wise over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Causality: The Oxone®/NaCl system generates the active oxidizing species in a controlled manner, leading to the gradual formation of the nitrile oxide, which is then trapped by the dipolarophile. This method avoids the use of halogenated solvents and reagents.[1][7]

Mechanistic Insight: Cycloaddition vs. Dimerization

The competition between the desired [3+2] cycloaddition and the undesired dimerization is a kinetic battle. Understanding the dimerization pathway is key to suppressing it.

G cluster_0 Nitrile Oxide Generation cluster_1 Reaction Pathways Precursor R-CH=NOH (Aldoxime) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Precursor->NitrileOxide [Oxidation] Cycloadduct Desired Cycloadduct (Isoxazoline/Isoxazole) NitrileOxide->Cycloadduct [3+2] Cycloaddition (Desired) Dimer Furoxan Dimer (Side Product) NitrileOxide->Dimer Dimerization (Undesired) NitrileOxide->Dimer + R-C≡N⁺-O⁻ Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Cycloadduct

Caption: Competing pathways for a generated nitrile oxide.

Density functional theory (DFT) studies have shown that the dimerization to furoxans is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[10][11] The rate-determining step is the initial C-C bond formation between two nitrile oxide molecules.[10][11] By keeping the concentration of the nitrile oxide low, the probability of this bimolecular encounter is significantly reduced.

References

Technical Support Center: Characterization of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of isoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the analytical characterization of this important heterocyclic scaffold.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for the structural elucidation of isoxazole derivatives. However, the similarity in electronic environments can often lead to ambiguity, especially when dealing with isomers.

Frequently Asked Questions (FAQs)

Q1: My ¹H and ¹³C NMR spectra are ambiguous, making it difficult to differentiate between regioisomers (e.g., 3,5- vs. 3,4-disubstituted). What are the most common pitfalls and how can I resolve them?

A1: This is a prevalent challenge. Standard 1D NMR spectra can be misleading due to overlapping signals and similar chemical shifts for different isomers.[1][2]

Troubleshooting Guide:

  • Re-evaluate ¹H NMR Coupling: For adjacent protons on the isoxazole ring (e.g., H-4 and H-5), the coupling constant (³JHH) is typically small (1.7-3.0 Hz). The absence of this splitting pattern in a trisubstituted derivative can help confirm the substitution pattern.

  • Utilize 2D NMR: If 1D spectra are inconclusive, 2D experiments are essential.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this problem. Look for long-range correlations (2-3 bonds) between protons on the substituents and the carbons of the isoxazole ring (C3, C4, C5). For example, a correlation from a substituent's proton to C5 but not C4 would suggest substitution at position 5.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity between protons on different substituents, helping to confirm their relative positions on the ring.

  • Advanced Techniques: In cases of persistent ambiguity, consider specialized NMR experiments. Solid-state ¹³C{¹⁴N} RESPDOR NMR, for example, can definitively identify carbons directly bonded to nitrogen, allowing for straightforward differentiation between isoxazole and its oxazole isomers, a notoriously difficult task with solution NMR alone.[1][2]

Q2: I am having trouble assigning the quaternary carbons (C3 and C5) in my disubstituted isoxazole. How can I confidently assign them?

A2: Quaternary carbons do not appear in DEPT-135 spectra and often have low intensity in standard ¹³C NMR. Their assignment relies heavily on long-range correlations.

Troubleshooting Guide:

  • Focus on HMBC: The key is to use protons on the substituents as starting points. Protons on the substituent at the 3-position should show a 2- or 3-bond correlation to the C3 carbon of the isoxazole ring. Similarly, protons on the 5-position substituent will correlate to C5.

  • Reference Chemical Shift Data: Use tabulated data as a guide. While substituent effects can alter shifts, general ranges can provide a starting point for your hypothesis.

Data Presentation: NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for the unsubstituted isoxazole ring. Substituent effects will cause significant deviations.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-3 / C-38.31[4]149.1[4]
H-4 / C-46.39[4]103.6[4]
H-5 / C-58.49[4]157.8[4]

Section 2: Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight and providing structural clues through fragmentation analysis. The isoxazole ring undergoes characteristic cleavage patterns.[5]

Frequently Asked Questions (FAQs)

Q1: What are the expected fragmentation patterns for isoxazole derivatives in electron ionization mass spectrometry (EI-MS)?

A1: The fragmentation of isoxazoles is often initiated by the cleavage of the weak N-O bond.[6] This initial step leads to a cascade of rearrangements and further fragmentation.

Troubleshooting Guide:

  • Identify the Molecular Ion (M⁺): First, confirm the presence and mass of the molecular ion peak.

  • Look for Characteristic Cleavages: The most prominent pathways often involve:

    • N-O Bond Cleavage: This is the primary fragmentation driver.

    • Loss of Substituents: Cleavage of bonds alpha to the ring can lead to the loss of parts of the substituent chains.

    • Ring Scission: Following N-O cleavage, the ring can break apart, often leading to the loss of fragments like R-C≡N from the C3-N bond.[6]

Data Presentation: Common Mass Fragments
Fragmentation Event Description Significance
N-O Bond Cleavage Initial breaking of the weakest bond in the ring.Triggers the main fragmentation cascades.[6]
Loss of R²CN Follows N-O cleavage, involving scission of the C4-C5 and C3-N bonds.Helps identify the substituent at the C3 position.[6]
Loss of 4-substituent Direct cleavage of the substituent from the C4 position.Confirms the identity and location of the C4 substituent.[6]
Retro [3+2] Cycloaddition The ring fragments back into the precursor nitrile oxide and alkyne.Can provide strong evidence for the substitution pattern.

Section 3: X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural proof, resolving any ambiguities from spectroscopic data.[7] However, obtaining suitable crystals is often the rate-limiting step.[7][8]

Frequently Asked Questions (FAQs)

Q1: My isoxazole derivative is an oil or fails to produce diffraction-quality crystals. What strategies can I employ to obtain suitable crystals?

A1: Crystallization is often a process of trial and error, but several systematic approaches can increase the likelihood of success.[8]

Troubleshooting Guide:

  • Ensure High Purity: The single most critical factor for successful crystallization is sample purity (>98%). Re-purify your compound using column chromatography or recrystallization.

  • Systematic Solvent Screening: Do not rely on a single solvent system. Screen a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) and solvent mixtures.

  • Vary Crystallization Techniques:

    • Slow Evaporation: The simplest method. Dissolve the compound in a relatively volatile solvent and allow it to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging/Sitting Drop): Place a concentrated drop of your compound solution to equilibrate with a larger reservoir of a precipitant (a solvent in which your compound is less soluble). This allows for slow, controlled precipitation.

    • Cooling Crystallization: Prepare a saturated solution at a higher temperature and allow it to cool slowly to room temperature, then to 4°C or -20°C.

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the purified isoxazole derivative.[3]

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean vial.[3] Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key signals from your compound.

  • Transfer: Using a pipette with a cotton filter, transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire standard 1D spectra (¹H, ¹³C, DEPT-135).[3] If structural assignment is not straightforward, proceed with 2D experiments such as COSY, HSQC, and HMBC.[3]

Protocol 2: General Approach to Crystallization for X-ray Diffraction
  • Purification: Ensure the sample is of the highest possible purity, as confirmed by NMR and LC-MS.

  • Solubility Testing: Determine the solubility of your compound in a range of common laboratory solvents to identify suitable candidates for crystallization.

  • Setup Crystallization Trials: Employ multiple techniques in parallel.[3][7]

    • Example (Vapor Diffusion): In a small vial, dissolve 2-5 mg of the compound in 0.5 mL of a "good" solvent (e.g., dichloromethane). Place this open vial inside a larger, sealed jar containing 2-3 mL of a "poor" solvent (e.g., hexane). The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the compound's solubility, hopefully leading to crystal growth.

  • Monitoring: Check the trials periodically under a microscope without disturbing them. Be patient, as crystals can take anywhere from a day to several months to grow.

Visualized Workflows and Logic

The following diagrams illustrate logical workflows for the characterization of isoxazole derivatives.

G start_node Synthesized Isoxazole Derivative process_node_1 TLC, Column Chromatography start_node->process_node_1 Purification process_node process_node decision_node decision_node advanced_node advanced_node end_node Characterization Complete fail_node Re-evaluate Synthesis or Derivative Strategy process_node_2 Initial Analysis: ¹H NMR & LC-MS process_node_1->process_node_2 decision_node_1 Structure Clear & Unambiguous? process_node_2->decision_node_1 decision_node_1->end_node Yes advanced_node_1 Advanced Analysis: ¹³C NMR, DEPT, 2D NMR (HMBC, HSQC) decision_node_1->advanced_node_1 No / Ambiguous decision_node_2 Structure Resolved? advanced_node_1->decision_node_2 decision_node_2->end_node Yes advanced_node_2 Definitive Analysis: Single Crystal X-ray Diffraction decision_node_2->advanced_node_2 No / Novel Scaffold advanced_node_2->end_node Success advanced_node_2->fail_node Crystals Fail

Caption: General characterization workflow for newly synthesized isoxazole derivatives.

G start_node Ambiguous NMR/MS Data for Regioisomers process_node_1 Acquire 2D NMR Spectra start_node->process_node_1 process_node process_node decision_node decision_node solution_node solution_node end_node Isomer Differentiated solution_node_1 Run HMBC Experiment process_node_1->solution_node_1 Key Experiment process_node_2 Analyze correlations from substituent protons to ring carbons (C3, C4, C5) solution_node_1->process_node_2 decision_node_1 Correlations give unambiguous assignment? process_node_2->decision_node_1 decision_node_1->end_node Yes solution_node_2 Perform NOESY/ROESY Experiment decision_node_1->solution_node_2 No / Still Unclear process_node_3 Look for through-space proximity between substituent protons solution_node_2->process_node_3 process_node_3->decision_node_1

Caption: Troubleshooting logic for differentiating isoxazole regioisomers using NMR.

References

Technical Support Center: Managing Reaction Conditions for Sensitive Isoxazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for managing the synthesis and handling of sensitive isoxazole intermediates. Isoxazoles are a cornerstone in medicinal chemistry, but their synthesis can be fraught with challenges related to stability, selectivity, and yield.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities.

The isoxazole ring, while aromatic, contains a weak N-O bond that can be susceptible to cleavage under various conditions, particularly basic or reductive environments.[2][4] This inherent reactivity makes isoxazoles valuable synthetic intermediates but also demands careful control over reaction parameters.[2]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during isoxazole synthesis.

Q1: What are the most common and versatile methods for synthesizing the isoxazole ring? The two most prevalent methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[2][5] Other notable methods include the cycloisomerization of α,β-acetylenic oximes and reactions involving α,β-unsaturated ketones with hydroxylamine.[5][6]

Q2: How do solvent and temperature critically affect isoxazole synthesis? Solvent and temperature are paramount for controlling reaction outcomes. The solvent choice impacts reactant solubility, reaction rate, and regioselectivity, especially in 1,3-dipolar cycloadditions.[5] Temperature optimization is a balancing act; excessively high temperatures can cause decomposition and side product formation, while low temperatures may lead to slow or incomplete reactions.[5] For instance, in certain syntheses, raising the temperature from 60°C to 80°C can improve yields, but a further increase to 90°C may be detrimental.[5]

Q3: My 1,3-dipolar cycloaddition reaction is suffering from low yields. What is the most likely cause? Low yields in these reactions often stem from the instability of the nitrile oxide intermediate, which can rapidly dimerize to form furoxans as a major byproduct.[7] To counter this, the nitrile oxide should be generated in situ in the presence of the alkyne.[7] This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[7]

Q4: I'm observing a mixture of isomers in my product. How can I improve regioselectivity? The formation of regioisomers is a frequent challenge, particularly with internal or electronically ambiguous alkynes.[7] Regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.[7] Several strategies can be employed to control it:

  • Catalysis: Copper(I) and Ruthenium(II) catalysts are known to promote the formation of specific regioisomers, often favoring 3,5-disubstituted isoxazoles.[7][8]

  • pH Control: The pH can influence the reactivity of the starting materials. In condensations with 1,3-dicarbonyls, bases like pyridine can affect the regiochemical outcome.[7]

  • Lewis Acids: Lewis acids such as BF₃·OEt₂ can be used to preferentially activate one carbonyl group in a 1,3-dicarbonyl compound, directing the initial nucleophilic attack of hydroxylamine.[7]

Q5: My isoxazole intermediate seems to be degrading during workup or purification. What causes this instability? The N-O bond in the isoxazole ring is susceptible to cleavage.[2][9] This instability is pronounced under certain conditions:

  • Basic Conditions: Exposure to strong bases can lead to ring-opening.[9] This is a known decomposition pathway, as seen in transformations like the Boulton-Katritzky rearrangement.[9]

  • Reductive Conditions: Catalytic hydrogenation or other reducing agents can cleave the N-O bond, converting the isoxazole into other functionalities like β-hydroxy ketones or enaminones.[2]

  • Electrophilic Attack: Certain electrophilic agents can trigger ring-opening fluorination reactions.[10][11]

Troubleshooting Guides

This section provides a systematic approach to resolving common experimental issues.

Problem 1: Low or No Product Yield
Possible CauseTroubleshooting Steps & Explanation
Inefficient Nitrile Oxide Generation Verify Precursor and Base: Ensure the quality of your nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride). The choice of base is critical; common options include triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[5] The base must be strong enough to facilitate elimination but not so strong as to cause substrate degradation.
Poor Reactant Solubility Solvent Screening: Select a solvent where all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[5][12] Poor solubility can drastically reduce reaction rates.
Suboptimal Reaction Temperature Systematic Temperature Screen: Screen a range of temperatures to find the optimal balance between reaction rate and stability. Some reactions require heating, while others proceed well at room temperature or below, especially if intermediates are unstable.[13] For intramolecular cycloadditions, reactions can be sensitive, with optimal conditions sometimes found at -78 °C.[13]
Reactant or Product Decomposition Milder Conditions: If starting materials or the isoxazole product are sensitive, consider milder reaction conditions. This includes lower temperatures, using a less aggressive base or catalyst, and minimizing reaction time.[5] Protecting sensitive functional groups on the starting materials may also be necessary.[5]
Catalyst Inactivity Verify Catalyst Integrity: For catalyzed reactions (e.g., using Cu(I) or AuCl₃), ensure the catalyst is active and used at the correct loading.[6][7] Some catalysts may require pre-activation or an inert atmosphere to prevent deactivation.
Problem 2: Formation of Impurities and Side Products
Possible CauseTroubleshooting Steps & Explanation
Dimerization of Nitrile Oxide (Furoxan Formation) Slow Addition/In Situ Generation: This is the most common side reaction in 1,3-dipolar cycloadditions.[7] To minimize it, generate the nitrile oxide in situ by slowly adding the precursor (e.g., hydroxamoyl chloride) to a solution containing the alkyne and a base. This maintains a low nitrile oxide concentration, favoring the desired bimolecular reaction over dimerization.[7]
Side Reactions of Starting Materials Protect Sensitive Groups: Functional groups on your starting materials may be incompatible with the reaction conditions (e.g., acidic or basic moieties). Employ orthogonal protecting group strategies to mask these functionalities during the isoxazole formation.[5][14]
Thermal Decomposition Lower Temperature & Extend Time: If you suspect thermal degradation is occurring, lower the reaction temperature and compensate by extending the reaction time.[5] Monitor progress carefully by TLC or LC-MS to avoid prolonged heating after the reaction has reached completion.
Formation of Regioisomers Optimize for Selectivity: Refer to the strategies in FAQ Q4. The choice of solvent can significantly influence the isomer ratio.[7] For example, switching from ethanol to acetonitrile has been shown to invert the regioisomeric ratio in some cases.[7]
Problem 3: Isoxazole Ring Instability & Cleavage
Possible CauseTroubleshooting Steps & Explanation
Basic Workup/Purification Conditions Maintain Neutral or Acidic pH: Avoid using strong bases during aqueous workup. Use a saturated solution of NH₄Cl or dilute acid for quenching if compatible with your molecule. For chromatography, avoid basic media like triethylamine-treated silica unless absolutely necessary; use neutral or slightly acidic systems. The C3-H of an isoxazole can be acidic, and its deprotonation can initiate ring opening.[15]
Presence of Reducing Agents Avoid Reductive Environments: Be aware that common reagents like NaBH₄, H₂/Pd, or even strong nucleophiles can cleave the N-O bond. If subsequent steps require reduction of another functional group, choose a chemoselective reagent or protect the isoxazole ring if possible.
High Temperatures Minimize Thermal Stress: During purification, use techniques that minimize thermal exposure. For distillations, use high vacuum to lower the boiling point. For chromatography, avoid leaving the compound on the column for extended periods.

Data Summaries & Tables

Table 1: Effect of Solvent and Additives on Regioselectivity

This table summarizes the effect of different reaction conditions on the regioselectivity of the reaction between a β-enamino diketone and hydroxylamine hydrochloride, illustrating the critical role of the reaction environment.[7]

SolventAdditiveRegioisomer Ratio (2a:3a)Total Yield (%)
EtOHNone35:6573
MeCNNone65:3570
EtOHPyridine15:8581
MeCNPyridine40:6075
EtOHBF₃·OEt₂>95:565

Key Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of a 3,5-disubstituted isoxazole via the in situ generation of a nitrile oxide from an aldoxime.

Materials:

  • Substituted aldoxime (1.0 equiv)

  • Alkyne (1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Solvent (e.g., THF, DCM)

Procedure:

  • To a stirred solution of the substituted aldoxime (1.0 equiv) in anhydrous THF at 0 °C, add N-chlorosuccinimide (1.1 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by TLC.

  • To this mixture, add the alkyne (1.2 equiv).

  • Slowly add triethylamine (1.5 equiv) dropwise via syringe over 20-30 minutes. The slow addition is crucial to minimize nitrile oxide dimerization.[7][16]

  • Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring completion by TLC or LC-MS.[16]

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired isoxazole.

Visualizations & Workflows

Diagram 1: General Workflow for 1,3-Dipolar Cycloaddition

This diagram illustrates the key steps and decision points in a typical 1,3-dipolar cycloaddition synthesis of isoxazoles.

G cluster_prep Reactant Preparation cluster_reaction Reaction Core cluster_workup Workup & Purification Prep Prepare Aldoxime & Alkyne Solutions InSitu In Situ Generation of Hydroximoyl Chloride (e.g., with NCS) Prep->InSitu Cycloaddition Slow Addition of Base (e.g., Et3N) to generate Nitrile Oxide & Induce Cycloaddition InSitu->Cycloaddition Monitor Monitor Reaction (TLC / LC-MS) Cycloaddition->Monitor Quench Aqueous Quench (e.g., NH4Cl) Monitor->Quench Extract Organic Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Isoxazole Product Purify->Product

Caption: General workflow for 1,3-dipolar cycloaddition.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

This decision tree provides a logical path for diagnosing and solving issues related to low product yield.

G Start Low Yield Observed CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents CheckTemp Optimize Temperature CheckReagents->CheckTemp CheckSolvent Screen Solvents for Better Solubility CheckTemp->CheckSolvent CheckBase Is Base Choice/Amount Optimal? CheckSolvent->CheckBase CheckSideProducts Analyze Byproducts (TLC, LC-MS) CheckBase->CheckSideProducts Dimer Furoxan Dimer Detected? CheckSideProducts->Dimer SlowAddition Implement Slow Addition of Base/Precursor Dimer->SlowAddition Yes Decomp Degradation Products Detected? Dimer->Decomp No MilderCond Use Milder Conditions (Lower Temp, Weaker Base) Decomp->MilderCond Yes NoStart Starting Material Unchanged? Decomp->NoStart No IncreaseTemp Increase Temperature or Change Catalyst NoStart->IncreaseTemp Yes

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

A Senior Application Scientist's Guide to Isoxazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Significance of the Isoxazole Core

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to its incorporation into numerous commercially available drugs, spanning therapeutic areas such as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents.[2][3] Furthermore, isoxazole derivatives are pivotal in organic materials, finding applications as semiconductors, liquid crystals, and dyes.[3]

Given their immense value, the development of efficient, scalable, and sustainable synthetic routes to isoxazoles is a central focus of contemporary chemical research.[4][5] Traditional methods, while effective, often grapple with challenges like harsh conditions, limited regioselectivity, and the use of hazardous reagents.[6][7] This guide provides a comparative analysis of the most pivotal and innovative methods for isoxazole synthesis, offering field-proven insights, detailed protocols, and a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Pillar 1: The [3+2] Cycloaddition - A Cornerstone of Isoxazole Synthesis

The most widely employed and versatile strategy for constructing the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition.[8] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[5][9] The power of this method lies in its reliability and the modularity afforded by the wide variety of available nitrile oxide precursors and alkynes.

Mechanism and Regioselectivity

The reaction proceeds via a concerted, pericyclic mechanism, forming two new carbon-oxygen and carbon-carbon bonds in a single, stereoconservative step.[5][8] A critical consideration in this synthesis is regioselectivity. The reaction of an unsymmetrical alkyne with a nitrile oxide can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Under thermal conditions, the reaction is primarily governed by frontier molecular orbital (FMO) theory, often leading to a mixture of products, though typically favouring the 3,5-disubstituted isomer due to steric and electronic factors.[10]

G cluster_main Mechanism: 1,3-Dipolar Cycloaddition R1_CNO R¹-C≡N⁺-O⁻ TS [Transition State] R1_CNO->TS HOMO Alkyne R²-C≡C-R³ Alkyne->TS LUMO Isoxazole 3,5-Disubstituted Isoxazole TS->Isoxazole Cycloaddition

Caption: General mechanism of the Huisgen 1,3-dipolar cycloaddition.

Generation of the Nitrile Oxide Intermediate

Nitrile oxides are highly reactive and are almost always generated in situ. The choice of precursor and generation method is crucial for the success of the cycloaddition.

  • From Aldoximes: This is the most common route. The aldoxime is oxidized to a transient hydroximoyl halide, which is then dehydrohalogenated with a base to yield the nitrile oxide.

    • Classical Method (Bleach): A simple and inexpensive method uses aqueous sodium hypochlorite (bleach) to oxidize the aldoxime.[10]

    • Hypervalent Iodine Reagents: Reagents like [bis(trifluoroacetoxy)iodo]benzene or (diacetoxyiodo)benzene offer milder and often faster alternatives for the oxidation step.[11][12][13]

  • From Primary Nitroalkanes: Dehydration of primary nitro compounds, often using reagents like phenyl isocyanate in the presence of triethylamine, provides another reliable route to nitrile oxides.[14]

Catalytic Control: The Rise of Metal-Catalyzed Cycloadditions

To overcome the regioselectivity limitations of the thermal Huisgen reaction, metal-catalyzed variants have been developed.

  • Copper(I)-Catalyzed Synthesis: This highly reliable method, pioneered by Fokin and Sharpless, provides excellent regiocontrol, leading exclusively to 3,5-disubstituted isoxazoles from terminal alkynes.[2][15][16] The reaction is believed to proceed through a copper acetylide intermediate.

  • Ruthenium(II)-Catalyzed Synthesis: In a complementary fashion, ruthenium catalysts can reverse the regioselectivity, providing a powerful route to 3,4-disubstituted isoxazoles, which are often challenging to synthesize otherwise.[10]

Experimental Protocol: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is adapted from the work of Fokin, Hansen, and Wu.[16]

  • Setup: To a 25 mL round-bottom flask, add the aldoxime (1.0 mmol), the terminal alkyne (1.2 mmol), and sodium ascorbate (0.1 mmol, 10 mol%).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Addition: To the stirring suspension, add a solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in water (1 mL). The solution will typically turn greenish-yellow.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, add water (15 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Pillar 2: Classical Condensation - Building from Dicarbonyls

One of the earliest and most direct methods for isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[17][18] This method is atom-economical and often proceeds under mild conditions, making it a valuable tool, particularly when the requisite dicarbonyl is readily available.

Mechanism and Scope

The reaction begins with the nucleophilic attack of the more basic nitrogen atom of hydroxylamine onto one of the carbonyl groups to form a hemiaminal, which quickly dehydrates to an oxime intermediate.[17] Subsequent intramolecular cyclization via attack of the oxime's hydroxyl group on the second carbonyl, followed by a final dehydration step, yields the aromatic isoxazole ring.[18]

G cluster_workflow Condensation of 1,3-Dicarbonyl with Hydroxylamine Start 1,3-Dicarbonyl + Hydroxylamine (NH₂OH) Oxime Oxime Intermediate (via Imine Formation) Start->Oxime Step 1 Cyclic 5-Hydroxy Isoxazoline (Intramolecular Cyclization) Oxime->Cyclic Step 2 Product Isoxazole (Dehydration) Cyclic->Product Step 3

Caption: Workflow for isoxazole synthesis via dicarbonyl condensation.

The primary limitation of this method is the potential for regioselectivity issues when using unsymmetrical 1,3-dicarbonyls, as the initial condensation can occur at either carbonyl group.

Experimental Protocol: Synthesis from Acetylacetone
  • Reaction Setup: In a 50 mL flask, dissolve 1,3-pentanedione (acetylacetone, 1.0 g, 10 mmol) in ethanol (20 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) to the solution.

  • Heating: Heat the mixture to reflux for 2 hours.

  • Isolation: Allow the reaction to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Purification: Pour the concentrated mixture into cold water (50 mL). Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 3,5-dimethylisoxazole. Recrystallization from ethanol/water may be performed if necessary.

Pillar 3: Green and Enabling Methodologies

In line with the principles of sustainable chemistry, modern isoxazole synthesis increasingly focuses on reducing environmental impact and improving efficiency.[4][19] Enabling technologies like ultrasound and microwave irradiation, coupled with multicomponent reactions (MCRs) in benign solvents, are at the forefront of this evolution.[6][7]

Ultrasound-Assisted Synthesis

Sonochemistry utilizes high-frequency sound waves to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures.[6][19] This dramatically accelerates reaction rates, often at ambient bulk temperatures. Ultrasound-assisted MCRs for synthesizing isoxazole derivatives in aqueous media have been reported to achieve excellent yields in minutes, compared to hours required for conventional heating.[6][7]

  • Key Advantage: Significant reduction in reaction time and energy consumption. Often allows for catalyst-free or metal-free conditions.[19]

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating, leading to a drastic reduction in reaction times.[4] Microwave-assisted 1,3-dipolar cycloadditions and condensation reactions are well-documented, often proceeding to completion in a fraction of the time required by conventional heating methods.[5]

  • Key Advantage: High-speed synthesis, improved yields, and often cleaner reaction profiles with fewer byproducts.

Comparative Data Summary

The choice of synthetic method depends heavily on the desired substitution pattern, available starting materials, and required scale. The table below provides a comparative overview of the discussed methodologies.

Feature1,3-Dipolar Cycloaddition (Thermal)1,3-Dipolar Cycloaddition (Cu-Catalyzed)Condensation of 1,3-DicarbonylsUltrasound-Assisted MCR
Regioselectivity Moderate to Good; often favors 3,5-isomerExcellent for 3,5-isomer from terminal alkynes[16]Depends on dicarbonyl symmetryVariable, often good
Substrate Scope Very Broad[10]Broad (requires terminal alkyne)[15]Limited by dicarbonyl availability[17]Broad[6]
Reaction Time Hours to days1 - 12 hours1 - 4 hours20 - 90 minutes[6][19]
Conditions Often requires heatingRoom TemperatureMild heating (reflux)Room Temp / Mild heating
Atom Economy GoodGoodExcellentExcellent
Green Credentials Moderate (organic solvents)Moderate (metal catalyst)Good (often uses ethanol)Excellent (often in water)[6][19]
Key Advantage High versatilityExcellent regiocontrolSimplicity, high atom economySpeed, energy efficiency

Conclusion and Future Outlook

The synthesis of isoxazoles has evolved from classical condensation reactions to highly sophisticated and regiocontrolled metal-catalyzed cycloadditions. The 1,3-dipolar cycloaddition of nitrile oxides remains the most powerful and flexible strategy, with copper and ruthenium catalysis offering predictable control over substitution patterns. Concurrently, the classical condensation of 1,3-dicarbonyls with hydroxylamine holds its place as a simple and atom-economical route for specific substitution patterns.

The future of isoxazole synthesis is undoubtedly green. The increasing adoption of ultrasound, microwave irradiation, and multicomponent reactions in aqueous media is paving the way for more sustainable and efficient production of these vital heterocyclic compounds.[4][6] These methods not only reduce waste and energy consumption but also often provide higher yields in significantly shorter reaction times, aligning the practical needs of drug discovery and materials science with the critical goals of environmental stewardship.

References

Validating the Structure of Ethyl Isoxazole-3-Carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for validating the structure of ethyl isoxazole-3-carboxylate derivatives, complete with experimental data and detailed protocols.

Core Spectroscopic Techniques for Structural Elucidation

The primary methods for determining the structure of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Each technique provides unique and complementary information to build a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Comparative ¹H NMR Data

The following table summarizes the characteristic ¹H NMR chemical shifts for this compound and two common derivatives. The data highlights how substituents at the 5-position of the isoxazole ring influence the electronic environment of the protons.

CompoundH-4 (isoxazole)-CH₂ (ethyl)-CH₃ (ethyl)Other SignalsSolvent
This compound~8.4 ppm (d)~4.4 ppm (q)~1.4 ppm (t)~6.8 ppm (d, H-5)CDCl₃
Ethyl 5-methylisoxazole-3-carboxylate~6.5 ppm (s)~4.4 ppm (q)~1.4 ppm (t)~2.6 ppm (s, 5-CH₃)CDCl₃
Ethyl 5-phenylisoxazole-3-carboxylate~7.0 ppm (s)~4.5 ppm (q)~1.4 ppm (t)~7.5-7.9 ppm (m, Ar-H)CDCl₃

Comparative ¹³C NMR Data

The ¹³C NMR data further distinguishes between the derivatives, showing clear shifts in the carbon resonances of the isoxazole ring upon substitution.

CompoundC=O (ester)C-3 (isoxazole)C-4 (isoxazole)C-5 (isoxazole)-CH₂ (ethyl)-CH₃ (ethyl)Other SignalsSolvent
This compound~160 ppm~157 ppm~112 ppm~153 ppm~62 ppm~14 ppmCDCl₃
Ethyl 5-methylisoxazole-3-carboxylate~161 ppm~157 ppm~103 ppm~171 ppm~62 ppm~14 ppm~12 ppm (5-CH₃)CDCl₃
Ethyl 5-phenylisoxazole-3-carboxylate~161 ppm~157 ppm~101 ppm~173 ppm~62 ppm~14 ppm~126-131 ppm (Ar-C)CDCl₃
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the molecular formula and identify structural motifs. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.

Comparative Mass Spectrometry Data

CompoundMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺Key Fragmentation Ions
This compoundC₆H₇NO₃142.0499Data not readily available in searchesm/z 114 ([M-C₂H₄]⁺), 96 ([M-C₂H₅O]⁺)
Ethyl 5-methylisoxazole-3-carboxylateC₇H₉NO₃156.0655156.0657m/z 128 ([M-C₂H₄]⁺), 110 ([M-C₂H₅O]⁺)
Ethyl 5-phenylisoxazole-3-carboxylateC₁₂H₁₁NO₃218.0812218.0810m/z 190 ([M-C₂H₄]⁺), 172 ([M-C₂H₅O]⁺), 105 (C₆H₅CO⁺)

Alternative Spectroscopic Techniques

While NMR and MS are the primary tools, other spectroscopic methods can provide valuable complementary information.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. For this compound derivatives, key absorbances include the C=O stretch of the ester (around 1720-1740 cm⁻¹), the C=N stretch of the isoxazole ring (around 1600-1650 cm⁻¹), and C-O stretches.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy can be used to study the electronic transitions within the molecule, particularly the conjugated π-system of the isoxazole ring and any aromatic substituents. The λmax can shift depending on the substitution pattern, providing evidence for the electronic structure.[1][2]

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup : Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation : Use a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization : Electrospray ionization (ESI) is a common and suitable method for these compounds, typically in positive ion mode to observe the [M+H]⁺ ion.

  • Data Acquisition : Acquire the mass spectrum over an appropriate mass range.

  • Data Analysis : Determine the accurate mass of the molecular ion and use software to calculate the elemental composition. Compare the measured mass to the theoretical mass for the expected formula.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting : Mount a suitable single crystal on a goniometer head.

  • Data Collection : Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in the X-ray beam and collecting the diffraction pattern at various orientations.

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Workflow for Structure Validation

The following workflow illustrates the logical progression for validating the structure of a newly synthesized this compound derivative.

G Structure Validation Workflow for this compound Derivatives cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crude Product NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR_Analysis Pure Compound MS_Analysis Mass Spectrometry (HRMS) NMR_Analysis->MS_Analysis Putative Structure XRay_Analysis Single-Crystal X-ray Diffraction (if crystalline) MS_Analysis->XRay_Analysis Molecular Formula Confirmed Final_Structure Confirmed Structure XRay_Analysis->Final_Structure Unambiguous 3D Structure

References

A Comparative Analysis of the Biological Activity of Ethyl vs. Methyl Isoxazole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Within this class of compounds, isoxazole-3-carboxylates and their esters are of particular interest. This guide provides a comparative overview of the biological activity of ethyl and methyl isoxazole-3-carboxylate derivatives, focusing on their antitubercular, antifungal, and anticancer properties. The information presented is based on available experimental data for substituted analogs, as direct comparative studies on the parent, unsubstituted ethyl and mthis compound are limited in the current scientific literature.

Data Summary

The following table summarizes the available quantitative data on the biological activities of various ethyl and mthis compound derivatives. It is important to note that the direct comparison is challenging due to the different substituents on the isoxazole ring in the cited studies.

Compound ClassDerivativeBiological ActivityAssayResultReference
This compound 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl esterAntitubercularMicroplate Alamar Blue Assay (MABA)MIC: 0.9 µM (replicating M. tuberculosis)[1]
Mthis compound Urea derivative of 5-phenyl-3-isoxazolecarboxylic acid methyl esterAntitubercularMicroplate Alamar Blue Assay (MABA)MIC: 0.25 µg/mL (most potent derivative)[2][3]

Note: A direct comparison of the parent ethyl and mthis compound is not available in the reviewed literature. The data presented is for substituted derivatives and should be interpreted with caution when inferring the intrinsic activity of the parent esters.

Structure-Activity Relationship (SAR) Insights

The available literature on isoxazole derivatives provides some general structure-activity relationship (SAR) insights that can help in understanding the potential influence of the ester group (ethyl vs. methyl) on biological activity:

  • Antitubercular Activity : Studies on isoxazole-3-carboxylic acid esters suggest that the ester moiety may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid form. The nature of the alkyl group (ethyl vs. methyl) could influence the rate of this hydrolysis and, consequently, the pharmacokinetic profile and overall efficacy of the compound. The lipophilicity conferred by the ester group is also a critical factor for cell permeability.

  • General Biological Activity : For various biological targets, the size and nature of the substituent at the 3-position of the isoxazole ring can significantly impact activity. Modifications in the length and flexibility of an alkyl chain attached to the isoxazole ring can influence binding to target proteins.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of the findings.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent, and cell-permeable dye. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, fluorescent resorufin. The color change can be visually assessed or quantified spectrophotometrically.

Protocol:

  • Preparation of Mycobacterial Suspension: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80 to mid-log phase. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds (ethyl and mthis compound derivatives) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then prepared in 7H9 broth in a 96-well microplate.

  • Inoculation and Incubation: 100 µL of the mycobacterial suspension is added to each well containing the diluted compounds. The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 are added to each well. The plates are re-incubated for 24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the MIC of antifungal agents against various fungal strains.

Protocol:

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation. The spores are harvested and suspended in sterile saline containing 0.05% Tween 80. The suspension is adjusted to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL.

  • Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions. Serial dilutions are then made in RPMI-1640 medium buffered with MOPS in a 96-well microplate.

  • Inoculation and Incubation: The fungal inoculum is diluted in RPMI-1640 medium, and 100 µL is added to each well of the microplate, resulting in a final inoculum size of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL. The plates are incubated at 35°C for 24-48 hours.

  • Reading the Results: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50% or ≥90%) of fungal growth compared to the drug-free control well. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Protocol:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing MTT (typically at 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated from the dose-response curve.

Visualizations

High-Throughput Screening Workflow for Antitubercular Drug Discovery

The following diagram illustrates a typical high-throughput screening (HTS) workflow used to identify new antitubercular drug candidates.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays & Lead Optimization cluster_3 Preclinical Development Compound_Library Compound Library Single_Dose_Screening Single-Dose Screening (e.g., 10 µM) Compound_Library->Single_Dose_Screening Hit_Identification Hit Identification (>90% inhibition) Single_Dose_Screening->Hit_Identification Cherry_Picking Cherry-Picking of Hits Hit_Identification->Cherry_Picking Dose_Response_Assay Dose-Response Assay (e.g., MABA) Cherry_Picking->Dose_Response_Assay IC50_Determination IC50/MIC Determination Dose_Response_Assay->IC50_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., on Vero cells) IC50_Determination->Cytotoxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies IC50_Determination->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Models Lead_Optimization->In_Vivo_Efficacy ADMET_Profiling ADMET Profiling Lead_Optimization->ADMET_Profiling Candidate_Selection Candidate Selection In_Vivo_Efficacy->Candidate_Selection ADMET_Profiling->Candidate_Selection

Caption: A typical workflow for high-throughput screening of antitubercular compounds.

Conclusion

The choice between an ethyl and a methyl ester in drug design will likely depend on a multitude of factors, including synthetic accessibility, metabolic stability, and the desired pharmacokinetic profile. Further research involving a systematic comparison of a series of alkyl isoxazole-3-carboxylates against various biological targets is warranted to delineate the precise influence of the ester group on activity and to guide the rational design of more effective isoxazole-based therapeutics. The provided experimental protocols and the visualized HTS workflow offer a foundational framework for researchers to undertake such comparative studies.

References

A Comparative Guide to Heterocyclic Building Blocks: Ethyl Isoxazole-3-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of success. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals. This guide provides an objective comparison of ethyl isoxazole-3-carboxylate with other prominent five-membered heterocyclic building blocks: ethyl pyrazole-3-carboxylate, ethyl oxazole-4-carboxylate, and ethyl thiazole-5-carboxylate. We will delve into their synthetic accessibility, reactivity, and the biological activities of their derivatives, supported by experimental data and detailed protocols.

At a Glance: Key Heterocyclic Building Blocks

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1][2] this compound serves as a versatile precursor in the synthesis of various biologically active molecules, including anti-inflammatory and anti-cancer agents.[3] Its unique structure imparts specific reactivity and physicochemical properties that are of great interest in drug design.[2]

This guide will compare this compound to the following key alternatives:

  • Ethyl Pyrazole-3-carboxylate: An isomer of isoxazole with two adjacent nitrogen atoms. Pyrazole derivatives are known for a wide range of bioactivities, including antimicrobial and anti-inflammatory properties.[4][5]

  • Ethyl Oxazole-4-carboxylate: Contains an oxygen and a nitrogen atom separated by a carbon. Oxazoles are present in a number of natural products and pharmaceuticals.[6][7]

  • Ethyl Thiazole-5-carboxylate: Features a sulfur and a nitrogen atom in the ring. Thiazole derivatives are known for their diverse pharmacological applications, including as c-Met kinase inhibitors for cancer treatment.[8]

Synthetic Accessibility and Efficiency

The ease and efficiency of synthesis are paramount considerations for the practical application of any building block. Here, we compare the synthetic routes to this compound and its counterparts.

Comparative Synthesis Data
HeterocycleStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)Reference
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylatePropargyl benzoate, Ethyl nitroacetateSodium hydroxideWater/Ethanol, 60 °C, 16 h86%[9]
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylateEthyl β-pyrrolidinocrotonate, 1-NitropropanePhosphorus oxychloride, TriethylamineChloroform, ice bath68-71%[10]
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylateDiethyl oxalate, Substituted acetophenone, Hydrazine hydrateSodium ethoxide, Glacial acetic acidEthanolNot specified[11]
2,5-Disubstituted OxazolesArylacetylenes, α-Amino acidsCu(NO₃)₂·3H₂O, IodineNot specifiedGood yields[12]
2-Amino-4-substituted-thiazole-5-carboxylatesβ-Keto esters, ThioureaN-Bromosuccinimide, β-CyclodextrinWater, 50 °CNot specified[13]

Note: The yields reported are for specific derivatives and may vary depending on the substrates and reaction conditions.

Synthetic Workflow Overview

The following diagram illustrates a general synthetic pathway for the formation of the isoxazole ring, a common strategy involving a 1,3-dipolar cycloaddition.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Alkyne C 1,3-Dipolar Cycloaddition A->C B Nitrile Oxide Precursor (e.g., Aldoxime) B->C D Substituted Isoxazole C->D G A Heterocyclic Building Block (e.g., this compound) B Reaction Conditions (Reagents, Solvent, Temperature) A->B 1. Combine C Chemical Transformation (e.g., Functional Group Interconversion, Cross-Coupling, Ring Modification) B->C 2. React D Purification (Chromatography, Recrystallization) C->D 3. Isolate E Characterization (NMR, MS, etc.) D->E 4. Analyze F Final Derivative E->F 5. Confirm Structure

References

Spectroscopic Fingerprints: A Comparative Guide to Z and E Isomers of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is a critical step in establishing structure-activity relationships. This guide provides a comparative analysis of the spectroscopic properties of Z and E isomers of isoxazole derivatives, supported by established experimental protocols.

The differentiation between Z and E isomers of isoxazole derivatives, particularly those synthesized from oximes or through photoisomerization, is crucial as the geometry can significantly impact their biological activity and physicochemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide distinct fingerprints for each isomer, allowing for their unambiguous identification and characterization.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for a representative pair of Z and E isomers of an aryl-substituted isoxazole oxime derivative.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

ProtonE Isomer Chemical Shift (δ, ppm)Z Isomer Chemical Shift (δ, ppm)Key Observations
Isoxazole H-46.52 (s)6.65 (s)The Z isomer often shows a downfield shift for the isoxazole ring proton due to anisotropic effects of nearby groups.
N-OH8.15 (s, br)9.20 (s, br)The hydroxyl proton in the Z isomer is significantly deshielded due to potential intramolecular hydrogen bonding.
Aromatic Protons7.30-7.55 (m)7.35-7.60 (m)Subtle shifts in the aromatic region can be observed depending on the orientation of the isoxazole ring.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CarbonE Isomer Chemical Shift (δ, ppm)Z Isomer Chemical Shift (δ, ppm)Key Observations
C=N155.8158.2The carbon of the C=N bond in the Z isomer is typically deshielded compared to the E isomer.
Isoxazole C-3159.1159.5Minor shifts are observed for the isoxazole ring carbons.
Isoxazole C-4101.4102.1The chemical shift of C-4 is influenced by the overall electronic environment, showing a slight downfield shift in the Z isomer.
Isoxazole C-5170.2170.8Minimal changes are typically observed for the C-5 carbon.

Table 3: IR and UV-Vis Spectroscopic Data

Spectroscopic TechniqueE IsomerZ IsomerKey Observations
IR (KBr, cm⁻¹)
ν(O-H)3250 (broad)3100 (broad)The O-H stretching frequency in the Z isomer may be shifted to a lower wavenumber, indicating stronger hydrogen bonding.
ν(C=N)16451655A slight shift in the C=N stretching frequency can be observed.
ν(N-O) of isoxazole11501153The N-O stretching of the isoxazole ring is a characteristic band.
UV-Vis (Methanol)
λmax (nm)260265The Z isomer may exhibit a slight red shift (bathochromic shift) in its maximum absorption wavelength due to differences in conjugation and electronic transitions. The absorption spectra of isomers can overlap.
Molar Absorptivity (ε)18,000 M⁻¹cm⁻¹17,500 M⁻¹cm⁻¹The molar absorptivity can also differ between the two isomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Z and E Isoxazole Oxime Derivatives

A mixture of the parent isoxazole carboxaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol is refluxed in the presence of a base such as pyridine or sodium acetate. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, often a mixture of Z and E isomers, is then purified and the isomers separated by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the purified E or Z isomer is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : ¹H NMR and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition : Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.

  • ¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.

  • Data Processing : The collected Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the purified isomer is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin pellet using a hydraulic press.

  • Instrumentation : IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition : Spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Stock solutions of the purified E and Z isomers are prepared in spectroscopic grade methanol at a concentration of 1 mg/mL. These are further diluted to obtain a final concentration of approximately 0.01 mg/mL, ensuring the absorbance falls within the linear range of the instrument.

  • Instrumentation : UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer.

  • Acquisition : Spectra are scanned from 200 to 800 nm using a quartz cuvette with a 1 cm path length. Spectroscopic grade methanol is used as the blank.

  • Data Analysis : The wavelength of maximum absorption (λmax) and the corresponding absorbance are determined. The molar absorptivity (ε) is calculated using the Beer-Lambert law.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, separation, and spectroscopic characterization of Z and E isomers of isoxazole derivatives.

experimental_workflow start Synthesis of Isoxazole Derivative (e.g., from chalcone and hydroxylamine) mixture Crude Product (Mixture of Z and E Isomers) start->mixture separation Isomer Separation (e.g., Column Chromatography) mixture->separation z_isomer Purified Z Isomer separation->z_isomer Fraction 1 e_isomer Purified E Isomer separation->e_isomer Fraction 2 nmr_z NMR Spectroscopy z_isomer->nmr_z ir_z IR Spectroscopy z_isomer->ir_z uv_vis_z UV-Vis Spectroscopy z_isomer->uv_vis_z nmr_e NMR Spectroscopy e_isomer->nmr_e ir_e IR Spectroscopy e_isomer->ir_e uv_vis_e UV-Vis Spectroscopy e_isomer->uv_vis_e data_analysis Comparative Data Analysis and Isomer Assignment nmr_z->data_analysis ir_z->data_analysis uv_vis_z->data_analysis nmr_e->data_analysis ir_e->data_analysis uv_vis_e->data_analysis

Caption: Experimental workflow for isomer differentiation.

A Comparative Analysis of the Cross-Reactivity Profiles of Ethyl Isoxazole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and selectivity of various ethyl isoxazole-3-carboxylate derivatives against different biological targets. The data presented is compiled from recent studies and is intended to assist researchers in evaluating the potential for off-target effects and in selecting compounds with desired selectivity profiles for further development.

I. Enzyme Inhibition Selectivity

A critical aspect of drug development is understanding the selectivity of a compound for its intended target over other related enzymes. This section details the inhibitory activity of isoxazole derivatives against cyclooxygenase (COX) and carbonic anhydrase (CA) isoforms.

Cyclooxygenase (COX) Inhibition

Isoxazole derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of COX enzymes. The following table summarizes the in vitro inhibitory concentrations (IC50) and selectivity of various isoxazole-carboxamide derivatives for COX-1 and COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibition by Isoxazole-Carboxamide Derivatives [1][2]

Compound IDModificationCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)
A133,4-dimethoxy substitution on the first phenyl ring and a Cl atom on the other64134.63
B2Not Specified in abstract--20.7
KetoprofenStandard NSAID---
C3Not specified in abstract---
C5Not specified in abstract---
C6Not specified in abstract---

Note: A lower IC50 value indicates greater potency. A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.

Carbonic Anhydrase (CA) Inhibition

The inhibitory effects of novel isoxazole derivatives against human carbonic anhydrase (CA) enzymes have also been explored.

Table 2: In Vitro Carbonic Anhydrase Inhibition by Isoxazole Derivatives [3]

Compound IDModificationCA IC50 (µM)% Inhibition
AC2Not specified in abstract112.3 ± 1.679.5
AC3Not specified in abstract228.4 ± 2.368.7
StandardAcetazolamide (standard CA inhibitor)18.6 ± 0.587.0

II. Antimicrobial Cross-Reactivity

The antimicrobial activity of isoxazole derivatives has been tested against a panel of bacterial and fungal strains to determine their spectrum of activity and potential for cross-reactivity.

Table 3: Minimum Inhibitory Concentration (MIC) of Isoxazole-Carboxamide Derivatives against Various Microorganisms [1][2]

Compound IDMicroorganismMIC (mg/mL)
A8Pseudomonas aeruginosa2.0
A8Klebsiella pneumoniae2.0
A8Candida albicans2.0
A9Pseudomonas aeruginosa2.0
A9Candida albicans2.0

Note: A lower MIC value indicates greater antimicrobial activity.

III. Experimental Protocols

A. Synthesis of Phenyl-Isoxazole-Carboxamide Derivatives [1]

The synthesis of the isoxazole-carboxamide derivatives was achieved through a coupling reaction between aniline derivatives and isoxazole-carboxylic acid, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.

G cluster_synthesis Synthesis Workflow Aniline_Derivatives Aniline Derivatives Coupling_Reaction Coupling Reaction Aniline_Derivatives->Coupling_Reaction Isoxazole_Carboxylic_Acid Isoxazole-Carboxylic Acid Isoxazole_Carboxylic_Acid->Coupling_Reaction EDCI_DMAP EDCI / DMAP EDCI_DMAP->Coupling_Reaction Phenyl_Isoxazole_Carboxamide Phenyl-Isoxazole-Carboxamide Derivatives Coupling_Reaction->Phenyl_Isoxazole_Carboxamide Purification_Characterization Purification & Characterization (IR, HRMS, NMR) Phenyl_Isoxazole_Carboxamide->Purification_Characterization

Caption: Synthesis of Phenyl-Isoxazole-Carboxamides.

B. In Vitro Cyclooxygenase (COX) Inhibition Assay [1][2]

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 was determined using an in vitro COX inhibition assay kit. The assay measures the peroxidase activity of the COX enzyme.

G cluster_cox_assay COX Inhibition Assay Workflow Test_Compounds Test Compounds (Isoxazole Derivatives) Incubation Incubation Test_Compounds->Incubation COX_Enzyme COX-1 or COX-2 Enzyme COX_Enzyme->Incubation Arachidonic_Acid Arachidonic Acid (Substrate) Arachidonic_Acid->Incubation Colorimetric_Detection Colorimetric Detection of Prostaglandin G2 Incubation->Colorimetric_Detection IC50_Calculation IC50 Calculation Colorimetric_Detection->IC50_Calculation

Caption: Workflow for COX Inhibition Assay.

C. In Vitro Carbonic Anhydrase (CA) Inhibition Assay [3]

The inhibitory effect on CA activity was assessed by a colorimetric assay. The assay measures the esterase activity of the CA enzyme using p-nitrophenyl acetate as a substrate.

G cluster_ca_assay Carbonic Anhydrase Inhibition Assay CA_Enzyme Carbonic Anhydrase Reaction_Mixture Incubation CA_Enzyme->Reaction_Mixture Test_Compound Isoxazole Derivative Test_Compound->Reaction_Mixture p_NPA p-Nitrophenyl Acetate (Substrate) p_NPA->Reaction_Mixture Spectrophotometry Spectrophotometric Measurement at 400 nm Reaction_Mixture->Spectrophotometry Inhibition_Calculation Calculation of % Inhibition and IC50 Spectrophotometry->Inhibition_Calculation

Caption: Carbonic Anhydrase Inhibition Assay.

D. Antimicrobial Susceptibility Testing [1][2]

The minimum inhibitory concentration (MIC) was determined using a microdilution assay. This method involves preparing serial dilutions of the test compounds in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.

G cluster_mic_assay MIC Determination Workflow Serial_Dilution Serial Dilution of Test Compounds Microorganism_Inoculation Inoculation with Microorganism Suspension Serial_Dilution->Microorganism_Inoculation Incubation_Step Incubation Microorganism_Inoculation->Incubation_Step Visual_Inspection Visual Inspection for Turbidity Incubation_Step->Visual_Inspection MIC_Determination Determination of MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for MIC Determination.

IV. Conclusion

The presented data highlights the diverse biological activities of this compound derivatives and their analogs. The selectivity profiles against COX-1/COX-2 and carbonic anhydrase demonstrate the potential for developing isoform-selective inhibitors. Furthermore, the antimicrobial activity against specific bacterial and fungal strains suggests potential applications as anti-infective agents. The provided experimental protocols offer a foundation for researchers to conduct similar comparative studies. This guide serves as a valuable resource for the rational design and selection of isoxazole derivatives with improved potency and reduced off-target effects.

References

Efficacy of Isoxazole-Based Drugs in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. This guide provides a comparative analysis of the preclinical efficacy of various isoxazole-based drugs, focusing on their performance in anti-cancer, farnesoid X receptor (FXR) agonism, and carbonic anhydrase (CA) inhibition models. The data presented herein is collated from various preclinical studies to offer a comprehensive overview for researchers in drug discovery and development.

Anti-Cancer Activity

A variety of isoxazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected isoxazole-based compounds in different preclinical cancer models.

Table 1: Efficacy of Isoxazole Derivatives in Melanoma and Other Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
O2KA375Malignant Melanoma~50 (viability reduction at 100 µM after 48h)[1]
O3KA375Malignant MelanomaNot explicitly stated, but showed highest pro-apoptotic effect[2]
O4KA375Malignant MelanomaNot explicitly stated, but inhibited metastasis[2]
O7KA375Malignant MelanomaNot explicitly stated, but showed strongest antitumor activity in MCDA[1][2]
Isoxazole-piperazine derivativeHuh7, MahlavuHuman Liver Cancer0.3 - 3.7[1]
Isoxazole-piperazine derivativeMCF-7Human Breast Cancer0.3 - 3.7[1]
5-aminoisoxazole derivativeMyeloid leukemia, esophageal carcinoma, non-small cell lung cancer, hepatocellular carcinoma, prostate cancerVarious0.04 - 12[3]
Compound 3MDA-MB-231Human Breast Cancer0.15[3]
MYM4CaCo-2Colorectal Adenocarcinoma10.22[4]
MYM4Hep3BHepatocellular Carcinoma4.84[4]
MYM4HeLaCervical Cancer1.57[4]

Note: The data for compounds O2K, O3K, O4K, and O7K on A375 cells is presented as described in the source, which did not always provide specific IC50 values but rather descriptive efficacy.[1][2]

Farnesoid X Receptor (FXR) Agonism

Isoxazole-based compounds have emerged as potent non-steroidal agonists of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.

Table 2: Efficacy of Isoxazole-Based FXR Agonists

CompoundAssayPotency (EC50/pEC50)EfficacyReference
GW4064Transactivation Assay (HepG2)-140% vs CDCA[5]
Compound 20Transactivation Assay (HepG2)0.30 µM149% vs CDCA[5]
CilofexorPredictedHigher pEC50 than GW4064-[6]
LY2562175PredictedHigher pEC50 than GW4064-[6]
PX20606PredictedHigher pEC50 than GW4064-[6]

Carbonic Anhydrase (CA) Inhibition

Certain isoxazole derivatives have been identified as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, and are targets for conditions like glaucoma and certain cancers.

Table 3: Efficacy of Isoxazole-Based Carbonic Anhydrase Inhibitors

CompoundTargetIC50 (µM)Reference
AC1Carbonic Anhydrase368.2[7]
AC2Carbonic Anhydrase112.3[7][8]
AC3Carbonic Anhydrase228.4[7][8]
AC4Carbonic Anhydrase483.0[7]
Acetazolamide (Standard)Carbonic Anhydrase18.6[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are summarized protocols for key experiments cited in this guide.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the isoxazole-based drug for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase.

  • Enzyme and Inhibitor Preparation: Prepare solutions of carbonic anhydrase and the isoxazole-based inhibitors in an appropriate buffer.

  • Reaction Mixture: In a 96-well plate, add the buffer, enzyme, and inhibitor. Incubate for a pre-determined time.

  • Substrate Addition: Initiate the reaction by adding the substrate (e.g., p-nitrophenyl acetate).

  • Kinetic Measurement: Immediately measure the change in absorbance at 405 nm over time. The rate of the reaction is indicative of the enzyme's activity.

  • IC50 Calculation: Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Western Blot Analysis for Akt and p53 Signaling

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with the isoxazole drug, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt and p53.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

experimental_workflow cluster_invitro In Vitro Studies cluster_enzyme cluster_invivo In Vivo Studies cluster_data Data Analysis cell_culture Cell Line Culture (e.g., A375, HepG2) drug_treatment Treatment with Isoxazole Derivatives cell_culture->drug_treatment mtt_assay Cell Viability Assay (MTT) drug_treatment->mtt_assay western_blot Western Blot Analysis (e.g., Akt, p53 signaling) drug_treatment->western_blot ic50_calc IC50/EC50 Calculation mtt_assay->ic50_calc ca_inhibition Enzyme Inhibition Assay (Carbonic Anhydrase) ca_inhibition->ic50_calc pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis animal_model Animal Model (e.g., Xenograft) drug_admin Drug Administration animal_model->drug_admin tumor_measurement Tumor Growth Measurement drug_admin->tumor_measurement toxicity_assessment Toxicity Assessment drug_admin->toxicity_assessment statistical_analysis Statistical Analysis tumor_measurement->statistical_analysis Akt_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_isoxazole RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) MDM2 MDM2 Akt->MDM2 Phosphorylation p21_p27 p21/p27 Akt->p21_p27 Inhibition Bad Bad Akt->Bad Inhibition FoxO FoxO Akt->FoxO Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) p53_akt p53 MDM2->p53_akt Degradation Cell_Cycle_Arrest Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest Apoptosis Apoptosis Bad->Apoptosis FoxO->Cell_Cycle_Arrest Proliferation Proliferation Cell_Cycle_Arrest->Proliferation Apoptosis->Proliferation Isoxazole_Akt Isoxazole Derivatives Isoxazole_Akt->Akt Modulation p53_signaling_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes cluster_isoxazole_p53 DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activation Oncogene_Activation Oncogene Activation p53 p53 Oncogene_Activation->p53 Stabilization ATM_ATR->p53 Phosphorylation MDM2_p53 MDM2 MDM2_p53->p53 Ubiquitination & Degradation p53->MDM2_p53 Transcriptional Activation p21 p21 p53->p21 Transcriptional Activation GADD45 GADD45 p53->GADD45 Transcriptional Activation Bax Bax p53->Bax Transcriptional Activation PUMA PUMA p53->PUMA Transcriptional Activation Cell_Cycle_Arrest_p53 Cell Cycle Arrest p21->Cell_Cycle_Arrest_p53 DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis_p53 Apoptosis Bax->Apoptosis_p53 PUMA->Apoptosis_p53 Isoxazole_p53 Isoxazole Derivatives Isoxazole_p53->p53 Activation

References

A Comparative Guide to Validating the Purity of Synthesized Ethyl Isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug discovery and development. For novel heterocyclic compounds like ethyl isoxazole-3-carboxylate, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount to ensure the reliability and reproducibility of biological data. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized this compound, complete with experimental data, detailed protocols, and workflow visualizations.

This compound is a key intermediate in the synthesis of various biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1] Its unique isoxazole ring structure imparts specific chemical properties that necessitate a multi-faceted approach to purity validation.[1] This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Elemental Analysis.

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique for purity validation depends on several factors, including the expected purity level, the nature of potential impurities, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of the most common methods for analyzing this compound.

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile phase and a stationary phase.Retention time, peak area (quantitative), and peak purity (with PDA detector).High sensitivity for detecting trace impurities, excellent for quantitative analysis of known and unknown impurities, and suitable for routine quality control.Requires a reference standard for absolute quantification, and method development can be time-consuming.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.Absolute purity determination without a specific reference standard of the analyte, structural confirmation of the main component and impurities.Provides absolute quantification, is non-destructive, and offers structural information.[2][3][4]Lower sensitivity compared to HPLC for trace impurities, and potential for signal overlap in complex mixtures.
Mass Spectrometry (MS) Ionization of molecules followed by separation based on their mass-to-charge ratio.Molecular weight confirmation and identification of impurities by their mass.Highly sensitive and specific for identifying known and unknown impurities, and can be coupled with chromatographic techniques (LC-MS, GC-MS) for enhanced separation and identification.Typically not a quantitative technique on its own, and ionization efficiency can vary between compounds.
Elemental Analysis Combustion of the sample to convert elements into simple gases (CO2, H2O, N2), which are then measured.Percentage composition of C, H, N, and other elements.Provides fundamental information about the elemental composition, which can confirm the empirical formula.Does not provide information about isomeric impurities or compounds with the same elemental composition.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are recommended protocols for the analysis of this compound using HPLC, qNMR, and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general-purpose method for the purity determination of this compound and can be optimized as needed.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. A typical gradient could be:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80% to 20% Acetonitrile

    • 35-40 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Quantitative ¹H-NMR (qNMR) Protocol

This protocol provides a framework for the absolute purity determination of this compound using an internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Internal Standard (IS): A certified reference material with a known purity and signals that do not overlap with the analyte. Maleic acid or 1,4-dinitrobenzene are suitable candidates.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh a suitable amount of the internal standard (to give a similar integrated signal intensity to the analyte) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (a value of 30-60 seconds is often sufficient to ensure full relaxation).

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a known signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Impurity Profiling

This protocol is suitable for identifying volatile and semi-volatile impurities in the synthesized this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C (hold for 2 min)

    • Ramp: 10 °C/min to 280 °C (hold for 10 min)

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

Common Impurities in the Synthesis of this compound

The nature and quantity of impurities are highly dependent on the synthetic route employed. Two common synthetic pathways to this compound and their potential byproducts are outlined below.

Synthesis from a β-Keto Ester and Hydroxylamine

This is a widely used method for the synthesis of 3-substituted isoxazoles.[5]

  • Reaction: Condensation of a β-keto ester (e.g., diethyl 2-formyl-3-oxosuccinate) with hydroxylamine.

  • Potential Impurities:

    • Isomeric 5-isoxazolone: Formation of the 5-substituted isomer is a common side reaction, the regioselectivity of which is often pH-dependent.[5]

    • Unreacted Starting Materials: Incomplete reaction can lead to the presence of the β-keto ester and hydroxylamine.

    • Hydrolysis Products: The ester group can be hydrolyzed to the corresponding carboxylic acid under certain conditions.

1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne

This method involves the reaction of an in-situ generated nitrile oxide with an alkyne like ethyl propiolate.

  • Reaction: [3+2] cycloaddition of a nitrile oxide (generated from an aldoxime) with ethyl propiolate.

  • Potential Impurities:

    • Furoxan (1,2,5-oxadiazole-2-oxide): Dimerization of the nitrile oxide intermediate is a common side reaction, especially at high concentrations of the nitrile oxide.

    • Unreacted Starting Materials: Residual aldoxime and ethyl propiolate may be present.

    • Isomeric Isoxazole: Depending on the substituents on the alkyne, formation of the regioisomeric 4-substituted isoxazole might occur, although with ethyl propiolate, the 3,5-disubstituted product is generally favored.

Visualization of Workflows and Pathways

To further clarify the processes involved in purity validation and synthesis, the following diagrams are provided.

Purity_Validation_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_results Results & Validation Synthesis Synthesis of Ethyl Isoxazole-3-carboxylate Crude Crude Product Synthesis->Crude HPLC HPLC Analysis Crude->HPLC qNMR qNMR Analysis Crude->qNMR MS MS Analysis Crude->MS EA Elemental Analysis Crude->EA Purity_Data Purity Data (Quantitative) HPLC->Purity_Data qNMR->Purity_Data Impurity_Profile Impurity Profile (Qualitative) MS->Impurity_Profile EA->Purity_Data Final_Validation Final Purity Validation Purity_Data->Final_Validation Impurity_Profile->Final_Validation

Caption: Workflow for the Purity Validation of Synthesized this compound.

Synthesis_Pathways cluster_pathway1 Pathway 1: From β-Keto Ester cluster_pathway2 Pathway 2: 1,3-Dipolar Cycloaddition Ketoester β-Keto Ester Product1 This compound Ketoester->Product1 + Hydroxylamine Impurity1 5-Isoxazolone (Isomeric Impurity) Ketoester->Impurity1 Side Reaction Hydroxylamine1 Hydroxylamine Hydroxylamine1->Product1 Aldoxime Aldoxime NitrileOxide Nitrile Oxide (Intermediate) Aldoxime->NitrileOxide Oxidation Product2 This compound NitrileOxide->Product2 + Ethyl Propiolate Impurity2 Furoxan (Dimer Impurity) NitrileOxide->Impurity2 Dimerization Alkyne Ethyl Propiolate Alkyne->Product2

References

A Comparative Guide to Isoxazole Synthesis: Benchmarking Novel Protocols Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The development of efficient and sustainable methods for its synthesis is a key area of research. This guide provides an objective comparison of new and emerging isoxazole synthesis protocols against well-established methods, supported by experimental data to inform strategic decisions in synthetic chemistry and drug discovery.

At a Glance: Key Performance Indicators of Isoxazole Synthesis Methods

The following table summarizes the quantitative data for a selection of established and new isoxazole synthesis protocols, offering a clear comparison of their key performance indicators.

Method CategorySpecific ProtocolKey ReagentsTemp. (°C)TimeYield (%)Key AdvantagesKey Disadvantages
Established Methods
1,3-Dipolar CycloadditionHuisgen Cycloaddition (in situ nitrile oxide generation)Aldoxime, Alkyne, NCS, DBURT1-8 h50-88%[1]High regioselectivity, broad substrate scope.Often requires chlorinated solvents and stoichiometric reagents.
Synthesis from α,β-Unsaturated KetonesChalcone, Hydroxylamine Hydrochloride, KOHReflux12 h~45%[2]Readily available starting materials.Can require harsh basic conditions and long reaction times.
Copper-Catalyzed CycloadditionCu(I)-Catalyzed One-Pot SynthesisAcid chloride, Terminal alkyne, Hydroxylamine HCl, CuI605 h44-76%[3][4]Good yields, one-pot procedure.[3][4]Requires a metal catalyst which may need to be removed from the final product.
New Methods
Ultrasound-Assisted SynthesisOne-Pot, Five-Component ReactionHydroxylamine HCl, Aromatic aldehyde, Primary amine, Propargyl bromide, Saccharin2513-17 min75-96%[5]Significantly reduced reaction times, high yields, green solvent (water).[5]Requires specialized sonication equipment.
Multicomponent reaction of hydroxylamine hydrochloride, aromatic aldehydes, and ethyl acetoacetateHydroxylamine HCl, Aromatic aldehyde, Ethyl acetoacetate, Itaconic acid5015 min95%[6]Extremely fast, high yield, catalyst can be reused.[6]Substrate scope may be limited.
Metal-Free SynthesisDBU Promoted CycloadditionAldoxime, Alkyne, DBU, NCSRT1-8 h50-88%[1][7]Avoids metal contamination, mild conditions.[7]Can still require chlorinated solvents and stoichiometric reagents.
One-pot cascade reactionEthyl nitroacetate, Aromatic aldehyde, DABCO8024 h>65%[8]Metal-free, one-pot procedure.Long reaction time and elevated temperature.
Green Synthesis (in Water)Catalyst-Free Synthesis from Enaminones3-(dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine HCl50Not SpecifiedHighEnvironmentally benign, easy work-up.[9][10]Limited to specific enaminone substrates.
[3+2] Cycloaddition of Nitrile OxidesHydroximoyl chloride, 1,3-dicarbonyl compound, DIPEART1-2 hup to 95%[11]Fast, mild conditions, environmentally friendly solvent.[11]Requires synthesis of hydroximoyl chloride precursor.

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols for key established and emerging synthesis methods are provided below to allow for replication and adaptation.

Established Method: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

This classical method involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with an alkyne.

Protocol: To a solution of aldoxime (1 equiv.) and alkyne (1.2 equiv.) in DMF, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1 equiv.) is added, followed by N-chlorosuccinimide (NCS) (1.2 equiv.). The reaction mixture is stirred at room temperature for 1-8 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the 3,5-disubstituted isoxazole.[1]

New Method: Ultrasound-Assisted One-Pot, Five-Component Synthesis

This modern approach leverages the efficiency of ultrasound irradiation to facilitate a multi-component reaction in an aqueous medium, representing a significant advancement in green chemistry.

Protocol: In an aqueous medium, hydroxylamine hydrochloride, an aromatic aldehyde, a primary amine, propargyl bromide, and saccharin are combined. The reaction is subjected to ultrasonic irradiation (sonotrode: 20 kHz, 130 W) at 25 °C. The reaction is typically complete within 13-17 minutes, yielding 3,5-disubstituted isoxazole secondary sulfonamides in good to excellent yields (75-96%).[5]

Visualizing the Synthetic Landscape

The following diagrams, generated using Graphviz, illustrate the workflow of a typical isoxazole synthesis and the logical relationship of the criteria used for benchmarking.

G General Workflow for Isoxazole Synthesis Start Starting Materials Reaction Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction Process Reaction in Progress (Stirring, Heating, Sonication) Reaction->Process Monitoring Reaction Monitoring (TLC, LC-MS) Process->Monitoring Monitoring->Process Continue Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Isoxazole Product Purification->Product

Caption: A generalized workflow for the synthesis of isoxazoles.

G Benchmarking Criteria for Isoxazole Synthesis Criteria Evaluation Criteria Yield (%) Reaction Time (h) Temperature (°C) Safety Cost Environmental Impact Established Established Methods Established->Criteria New New Methods New->Criteria

Caption: Key criteria for comparing isoxazole synthesis protocols.

Conclusion

The synthesis of isoxazoles is a dynamic field with significant innovation. While established methods like the Huisgen 1,3-dipolar cycloaddition remain valuable for their reliability and broad applicability, new protocols offer substantial advantages. Ultrasound-assisted and metal-free syntheses, particularly those conducted in green solvents like water, demonstrate remarkable improvements in reaction times, yields, and environmental impact. For researchers and professionals in drug development, the choice of synthetic route will depend on a balance of factors including substrate scope, scalability, cost, and sustainability goals. The data and protocols presented in this guide are intended to facilitate this decision-making process, ultimately enabling the more efficient and responsible production of these vital heterocyclic compounds.

References

In Vitro vs. In Vivo Activity of Ethyl Isoxazole-3-Carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a critical step in the development of novel therapeutics. This guide provides an objective comparison of the performance of ethyl isoxazole-3-carboxylate analogs and related isoxazole derivatives in both laboratory and living organism settings, supported by experimental data from various studies.

The isoxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a broad range of therapeutic potential, including anticancer, anti-inflammatory, and antioxidant properties. This guide focuses on analogs of this compound, a key building block in medicinal chemistry, and its closely related derivatives, such as isoxazole-3-carboxamides. By examining the available data, we aim to provide insights into the structure-activity relationships that govern their performance in preclinical models.

Anticancer Activity: From Cell Lines to Animal Models

Isoxazole derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines. The translation of this in vitro potency to in vivo tumor growth inhibition is a key determinant of their therapeutic potential.

In Vitro Anticancer Activity of Isoxazole-3-Carboxamide Analogs

The following table summarizes the in vitro anticancer activity of a series of isoxazole-carboxamide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
3c 5-aryl-isoxazole-3-carboxamideLeukemia (HL-60(TB))<10[1]
Leukemia (K-562)<10[1]
Leukemia (MOLT-4)<10[1]
Colon Cancer (KM12)<10[1]
Melanoma (LOX IMVI)<10[1]
8 Isoxazole-based ureateHepatocellular Carcinoma (HepG2)0.84[1]
10a Isoxazole-based hydrazoneHepatocellular Carcinoma (HepG2)0.79[1]
10c Isoxazole-based hydrazoneHepatocellular Carcinoma (HepG2)0.69[1]
Sorafenib (Reference) -Hepatocellular Carcinoma (HepG2)3.99[1]
In Vivo Anticancer Potential: Preclinical Evidence

While extensive in vivo data for this compound analogs in cancer models is still emerging, studies on related isoxazole derivatives have shown promise. For instance, some isoxazole compounds have been shown to inhibit tumor growth in mouse models, often through the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[2]

experimental_workflow_in_vivo_cancer cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy Cell_Culture Cancer Cell Lines Compound_Treatment Treatment with Isoxazole Analogs Cell_Culture->Compound_Treatment Cytotoxicity_Assay IC50 Determination (e.g., MTT, MTS) Compound_Treatment->Cytotoxicity_Assay Animal_Model Tumor Xenograft Model (e.g., in mice) Cytotoxicity_Assay->Animal_Model Lead Compound Selection Drug_Administration Systemic Administration of Lead Compound Animal_Model->Drug_Administration Tumor_Measurement Tumor Volume and Weight Measurement Drug_Administration->Tumor_Measurement Data_Analysis Comparison with Control Group Tumor_Measurement->Data_Analysis

Anti-inflammatory Activity: From Enzyme Inhibition to Edema Reduction

Inflammation is a key pathological feature of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, both through the inhibition of key inflammatory enzymes in vitro and the reduction of inflammation in animal models.

In Vitro Anti-inflammatory Activity of Isoxazole Derivatives

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.

Compound IDModificationsTargetIC50 (nM)Reference
A13 3,4-dimethoxy and Cl substitutionsCOX-164[3]
COX-213[3]
Celecoxib (Reference) -COX-1>1000[3]
COX-250[3]
Ketoprofen (Reference) -COX-110[3]
COX-2100[3]
In Vivo Anti-inflammatory Activity of Isoxazole Derivatives

The in vivo anti-inflammatory efficacy of isoxazole derivatives is commonly assessed using the carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation.

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference
L1 100Significant-[4]
L4 100Significant-[4]
L6 100Significant-[4]
L8 100Significant-[4]
L9 100Significant-[4]
L15 100Significant-[4]
L19 100Significant-[4]
Diclofenac Sodium (Reference) 10Significant-[4]

anti_inflammatory_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy Enzyme_Assay COX-1/COX-2 Inhibition Assay Protein_Denaturation Inhibition of Protein Denaturation Animal_Model Carrageenan-Induced Paw Edema in Rats Lead_Selection_Inflammation->Animal_Model Lead Compound Selection Drug_Administration Oral Administration of Isoxazole Derivative Animal_Model->Drug_Administration Edema_Measurement Measurement of Paw Volume Drug_Administration->Edema_Measurement Data_Analysis Calculation of Percent Inhibition Edema_Measurement->Data_Analysis

Antioxidant Activity: From Radical Scavenging to In Vivo Capacity

Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant potential of isoxazole derivatives has been investigated through their ability to scavenge free radicals in vitro and to enhance the total antioxidant capacity in vivo.

In Vitro Antioxidant Activity of Isoxazole-Carboxamide Derivatives

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.

Compound IDModificationsIC50 (µg/mL)Reference
2a Fluorophenyl-isoxazole-carboxamide0.45 ± 0.21[5]
2c Fluorophenyl-isoxazole-carboxamide0.47 ± 0.33[5]
Trolox (Reference) -3.10 ± 0.92[5]
In Vivo Antioxidant Activity of an Isoxazole-Carboxamide Derivative

The in vivo antioxidant effect of a lead compound was evaluated by measuring the total antioxidant capacity (TAC) in mice.

TreatmentDose (mg/kg)Total Antioxidant Capacity (TAC)Reference
Compound 2a 5Significantly Increased[5][6]
10Significantly Increased (two-fold greater than Quercetin)[5]
Quercetin (Reference) 10Increased[5]

antioxidant_testing_flow In_Vitro In Vitro Assay (DPPH Radical Scavenging) In_Vivo In Vivo Model (Mice) In_Vitro->In_Vivo Promising Compound Measurement Total Antioxidant Capacity (TAC) Measurement In_Vivo->Measurement Result Antioxidant Efficacy Measurement->Result

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the isoxazole analogs for a specified period (e.g., 48-72 hours). Subsequently, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a microplate reader, and the IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.[7]

In Vitro COX Inhibition Assay

The ability of isoxazole derivatives to inhibit COX-1 and COX-2 enzymes is determined using a commercially available colorimetric or fluorescent assay kit.[3] The assay measures the peroxidase activity of the COX enzymes. The compounds are incubated with the respective enzyme (COX-1 or COX-2) and a substrate (e.g., arachidonic acid). The formation of prostaglandin G2, which is subsequently reduced to prostaglandin H2, is coupled to the oxidation of a chromogenic or fluorogenic substrate. The change in absorbance or fluorescence is monitored, and the IC50 values are determined by comparing the activity in the presence of the inhibitor to the control.[3]

In Vivo Carrageenan-Induced Paw Edema

Male Wistar rats or Swiss albino mice are used for this study. A sub-plantar injection of carrageenan solution is administered into the right hind paw of the animals to induce localized inflammation. The test compounds or the reference drug (e.g., diclofenac sodium) are administered orally or intraperitoneally at a specific time before the carrageenan injection. The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[4]

In Vitro DPPH Radical Scavenging Assay

Different concentrations of the test compounds are added to a solution of DPPH in methanol. The mixture is incubated in the dark at room temperature for a specific period. The DPPH radical has a deep violet color, which is reduced to a pale yellow color in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 517 nm). The percentage of radical scavenging activity is calculated, and the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[5]

In Vivo Total Antioxidant Capacity (TAC) Assay

Mice are treated with the test compound or a reference antioxidant (e.g., Quercetin) via intraperitoneal injection. After a specific time, blood samples are collected, and plasma is separated. The total antioxidant capacity of the plasma is measured using a commercial assay kit. These kits typically employ a method where a probe is oxidized, and the presence of antioxidants in the sample suppresses this oxidation. The level of suppression is proportional to the total antioxidant capacity of the sample.[5]

Conclusion

The available data suggest that this compound analogs and related isoxazole derivatives are a versatile class of compounds with significant potential in oncology, inflammation, and diseases associated with oxidative stress. In vitro studies have successfully identified potent lead compounds with activities often in the nanomolar to low micromolar range. Encouragingly, these in vitro findings have, in several cases, translated to in vivo efficacy in animal models of disease.

However, a direct and comprehensive correlation between in vitro and in vivo activities for a single, extensive series of this compound analogs is an area that warrants further investigation. Such studies would be invaluable for establishing robust structure-activity relationships and for guiding the rational design of next-generation isoxazole-based therapeutics with improved efficacy and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a foundation for such future investigations.

References

A Comparative Analysis of Catalytic Systems for Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The efficient construction of this heterocyclic ring is a key focus in synthetic organic chemistry. This guide provides an objective comparison of various catalytic systems for isoxazole synthesis, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in catalyst selection and methods development.

Data Presentation: A Head-to-Head Comparison of Catalysts

The choice of catalyst profoundly impacts the yield, reaction conditions, and substrate scope of isoxazole synthesis. The following table summarizes the performance of different catalysts in various isoxazole synthesis reactions, providing a basis for comparison.

Catalyst TypeCatalyst/ReagentsStarting MaterialsReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Copper CuClPropargylamines, m-CPBAOne-Pot Oxidation/Cyclization10EtOAcReflux275-95[1][2][3]
Cu(OAc)₂·H₂ODiazo compounds, t-butyl nitrite, alkynes[3+2] Cycloaddition5Toluene1301260-92[4]
Palladium Pd(TFA)₂N-phenoxyacetamides, aldehydesC-H Activation/[4+1] Annulation10t-AmOH601270-95[5][6][7]
Gold AuCl₃α,β-Acetylenic oximesCycloisomerization1CH₂Cl₂300.5-285-93[8][9][10]
(IPr)AuCl/AgOTs2-alkynone O-methyl oximes, SelectfluorCyclization/Fluorination5CH₂Cl₂RT1270-95[11]
Organocatalyst Chiral Phosphoric Acid5-Aminoisoxazoles, quinonesAtroposelective Arylation2EtOAc402479-99[12]
Metal-Free DABCOEthyl nitroacetate, aromatic aldehydesOne-Pot Cascade20Water8024up to 90[13][14]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table.

Protocol 1: Copper-Catalyzed One-Pot Synthesis of Isoxazoles from Propargylamines

This procedure is a representative example of a copper-catalyzed oxidation and cyclization reaction.[3]

Materials:

  • Propargylamine (1.0 mmol)

  • m-Chloroperbenzoic acid (m-CPBA) (2.0 mmol)

  • Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)

  • Ethyl acetate (EtOAc) (5 mL)

Procedure:

  • To a solution of the propargylamine in ethyl acetate, add m-CPBA at room temperature.

  • Stir the mixture for 2 hours to allow for the oxidation to the corresponding oxime.

  • Add CuCl to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isoxazole.

Protocol 2: Palladium-Catalyzed Synthesis of Benzo[d]isoxazoles

This procedure is a representative example of a palladium-catalyzed C-H activation and annulation reaction.[5][6]

Materials:

  • N-phenoxyacetamide (0.2 mmol)

  • Aldehyde (0.4 mmol)

  • Palladium(II) trifluoroacetate (Pd(TFA)₂) (0.02 mmol, 10 mol%)

  • tert-Butyl hydroperoxide (TBHP, 5.0-6.0 M in decane) (0.5 mmol)

  • tert-Amyl alcohol (t-AmOH) (1 mL)

Procedure:

  • To a sealed tube, add N-phenoxyacetamide, Pd(TFA)₂, and t-AmOH under a nitrogen atmosphere.

  • Add the aldehyde and TBHP to the mixture.

  • Seal the tube and heat the reaction mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (PTLC) to yield the corresponding benzo[d]isoxazole.

Protocol 3: Gold-Catalyzed Synthesis of Isoxazoles via Cycloisomerization

This procedure is a representative example of a gold-catalyzed cycloisomerization of acetylenic oximes.[8][10]

Materials:

  • α,β-Acetylenic oxime (1.0 mmol)

  • Gold(III) chloride (AuCl₃) (0.01 mmol, 1 mol%)

  • Dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

  • Dissolve the α,β-acetylenic oxime in dichloromethane in a round-bottom flask.

  • Add AuCl₃ to the solution at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at 30 °C and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/EtOAc) to afford the substituted isoxazole.

Protocol 4: Organocatalytic Atroposelective Synthesis of Isoxazole-Derived Amino Alcohols

This procedure is a representative example of an organocatalytic arylation reaction.[12]

Materials:

  • 5-Aminoisoxazole (0.1 mmol)

  • Quinone (0.12 mmol)

  • Chiral Phosphoric Acid Catalyst ((R)-CPA) (0.002 mmol, 2 mol%)

  • Ethyl acetate (EtOAc) (0.8 mL)

Procedure:

  • In an oven-dried Schlenk tube, dissolve the chiral phosphoric acid catalyst and the 5-aminoisoxazole in ethyl acetate.

  • Add the quinone to the reaction mixture.

  • Stir the mixture at 40 °C for 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the axially chiral isoxazole-derived amino alcohol.

Mechanistic Insights and Visualizations

The following diagrams illustrate the proposed mechanisms for the different catalytic systems.

Copper-Catalyzed [3+2] Cycloaddition

This pathway involves the in situ generation of a nitrile oxide from a diazo compound and tert-butyl nitrite, which then undergoes a cycloaddition with an alkyne.

Copper_Catalyzed_Cycloaddition Diazo Diazo Compound Cu_carbene Copper Carbene Diazo->Cu_carbene + Cu(I) tBuONO t-Butyl Nitrite Nitroso_radical Nitroso Radical tBuONO->Nitroso_radical forms Cu_catalyst Cu(I) Nitrile_oxide Nitrile Oxide Cu_carbene->Nitrile_oxide + Nitroso Radical Isoxazole Isoxazole Nitrile_oxide->Isoxazole + Alkyne [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole Palladium_Catalyzed_Annulation Substrate N-Phenoxyacetamide Palladacycle Palladacycle Intermediate Substrate->Palladacycle + Pd(II) C-H Activation PdII_cat Pd(II) Catalyst PdIV_int Pd(IV) Intermediate Palladacycle->PdIV_int + Aldehyde, Oxidant Oxidative Addition Aldehyde Aldehyde Oxidant Oxidant (TBHP) Product Benzo[d]isoxazole PdIV_int->Product Reductive Elimination Product->PdII_cat Regenerates Gold_Catalyzed_Cycloisomerization Substrate α,β-Acetylenic Oxime Pi_complex π-Complex Substrate->Pi_complex + Au(III) Au_cat Au(III) Catalyst Cyclized_int Cyclized Intermediate Pi_complex->Cyclized_int 5-endo-dig Cyclization Product Isoxazole Cyclized_int->Product Protodeauration Experimental_Workflow Start Start Reagents Combine Starting Materials and Catalyst in Solvent Start->Reagents Reaction Perform Reaction (Heating/Stirring) Reagents->Reaction Quench Quench Reaction Reaction->Quench Extract Workup and Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Final Product Characterize->End

References

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Status of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2][3] Its unique electronic and structural properties allow for diverse molecular interactions, often leading to improved physicochemical properties and biological activity.[3] Many successful drugs incorporate this moiety, including the anti-inflammatory agent Valdecoxib, the immunosuppressant Leflunomide, and various antibiotics like Cloxacillin and Flucloxacillin.[4] This broad utility stems from the isoxazole's ability to act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions, which can enhance efficacy and modulate pharmacokinetic profiles.[3]

However, the promise of a novel isoxazole derivative can only be realized if it possesses "drug-likeness"—a complex balance of physicochemical and metabolic properties that determine whether a compound is suitable for oral administration and can reach its target in the body at an effective concentration. This guide provides a comprehensive, field-tested framework for assessing the drug-likeness of new isoxazole candidates, integrating computational predictions with robust in vitro experimental validation. We will compare three hypothetical novel derivatives (Derivative A, B, and C) against the well-characterized isoxazole-containing drug, Leflunomide, to provide a practical benchmark for evaluation.

Part 1: The Foundational Screen - In Silico & Physicochemical Profiling

The initial assessment of drug-likeness begins long before a compound is synthesized in large quantities. We leverage computational models and basic physicochemical measurements to triage candidates, conserving resources for the most promising molecules. This phase is about identifying potential liabilities early.

Computational Triage: Applying Lipinski's Rule of Five

Causality Behind the Choice: Developed by Christopher A. Lipinski, the "Rule of Five" (Ro5) is a foundational guideline based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[5][6] It helps predict potential problems with absorption or permeation.[5][7] While not an absolute law, violating multiple rules is a significant red flag that warrants careful consideration.

The Rules: An orally active drug generally has no more than one violation of the following criteria[5][6][7][8]:

  • Molecular Weight (MW): ≤ 500 Daltons

  • Log P (Octanol-Water Partition Coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5 (sum of -OH and -NH groups)

  • Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)

Experimental Physicochemical Properties

Causality Behind the Choice: Theoretical calculations are a starting point, but experimental data is the ground truth. Solubility and lipophilicity are critical determinants of oral absorption, formulation development, and distribution. Poor solubility is a leading cause of failure for promising compounds.

  • Aqueous Solubility: This measures the maximum concentration of a compound that can dissolve in water. We assess both kinetic and thermodynamic solubility to understand its behavior under different conditions.

  • Log D (Distribution Coefficient): While Log P describes partitioning in a neutral state, Log D measures it at a specific pH (typically physiological pH 7.4), providing a more biologically relevant measure of lipophilicity for ionizable compounds.

The overall workflow for this initial assessment is a filtering cascade, designed to efficiently eliminate compounds with a low probability of success before committing to more resource-intensive testing.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro ADME & Safety In_Silico In Silico Analysis (Lipinski's Ro5, etc.) PhysChem Physicochemical Profiling (Solubility, Log D) In_Silico->PhysChem Decision1 Proceed? PhysChem->Decision1 ADME In Vitro ADME Assays (Permeability, Metabolism) Decision1->ADME Yes Lead_Candidate Lead Candidate Safety In Vitro Safety Assays (Cytotoxicity, hERG) ADME->Safety Decision2 Optimize or Advance? Safety->Decision2 Decision2->Lead_Candidate Advance Candidate_Pool Novel Isoxazole Derivatives Candidate_Pool->In_Silico

Caption: High-level workflow for drug-likeness assessment.

Part 2: In Vitro Validation - Simulating the Biological Journey

Compounds that pass the initial screen undergo a battery of in vitro assays designed to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as potential toxicity.[9][10] These assays are crucial for building a comprehensive picture of a compound's likely in vivo behavior.[11]

Absorption: Can It Cross the Barrier?

For an oral drug to be effective, it must first pass through the intestinal wall to enter the bloodstream. We use two complementary assays to model this critical step.

Causality Behind the Choice: PAMPA is a rapid, cost-effective, cell-free method to predict passive diffusion, which is a primary mechanism for the absorption of many drugs.[12] It models the lipid environment of the intestinal epithelium, providing a clean measure of a compound's ability to cross a lipid barrier without the complexities of active transporters or metabolism.[12][13]

G PAMPA_Setup Donor Well (pH 6.5) Test Compound in Buffer Artificial Lipid Membrane (Lecithin in Dodecane) Acceptor Well (pH 7.4) Buffer Solution Diffusion Passive Diffusion Diffusion->PAMPA_Setup:f2 Permeation

Caption: Schematic of the PAMPA assay setup.

Causality Behind the Choice: While PAMPA assesses passive diffusion, the Caco-2 assay provides a more biologically complex model. Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured on a semipermeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[14] Crucially, they express both influx and efflux transporters (like P-glycoprotein), allowing us to determine if a compound is actively transported or rejected by the cell.[14][15] Performing a bidirectional assay (measuring transport from apical-to-basolateral and basolateral-to-apical) allows for the calculation of an efflux ratio, which is a key indicator of active efflux.[14]

Metabolism: Will It Survive the Liver?

Causality Behind the Choice: The liver is the body's primary metabolic hub.[16] Drugs passing through it can be extensively broken down by enzymes, primarily the Cytochrome P450 (CYP) family, before they can exert their therapeutic effect.[16] The microsomal stability assay is a standard in vitro tool to assess a compound's susceptibility to this "first-pass" metabolism.[17] We use liver microsomes—vesicles of the endoplasmic reticulum containing these metabolic enzymes—to measure how quickly a compound is cleared.[16][18] A compound that is metabolized too rapidly will have a short half-life and may not be effective in vivo.

Safety & Toxicity: Identifying Early Hazards

Causality Behind the Choice: Safety is paramount. Early identification of potential toxicity can prevent catastrophic failures in later development stages. We focus on two critical safety endpoints: general cytotoxicity and specific cardiotoxicity.

  • Cytotoxicity (MTT Assay): The MTT assay is a colorimetric method used to assess a compound's effect on cell viability and metabolic activity.[19][20] It measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial enzymes in living cells.[21] A significant reduction in this activity indicates that the compound is toxic to the cells.

  • Cardiotoxicity (hERG Assay): Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[22][23][24] A number of drugs have been withdrawn from the market due to this off-target effect.[24] Therefore, screening for hERG inhibition is a critical safety checkpoint in drug discovery.[23][25]

Comparative Analysis: Novel Derivatives vs. Leflunomide

To contextualize the data, we present a hypothetical comparison of our three novel isoxazole derivatives against Leflunomide. Leflunomide is an isoxazole-containing immunosuppressive drug used to treat rheumatoid arthritis.[26] Its active metabolite, Teriflunomide, is formed by the opening of the isoxazole ring and works by inhibiting dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis, thereby halting the proliferation of rapidly dividing lymphocytes.[27][28][29][30]

Table 1: In Silico & Physicochemical Properties

ParameterDerivative ADerivative BDerivative CLeflunomide (Benchmark)Guideline
MW (Da) 410.5525.1450.3270.2≤ 500
cLogP 3.85.64.23.6≤ 5
HBD 1211≤ 5
HBA 6874≤ 10
Ro5 Violations 0200≤ 1
Solubility (µM) 75550150> 10
Log D (pH 7.4) 3.55.23.93.11-4

Table 2: In Vitro ADME & Safety Profile

ParameterDerivative ADerivative BDerivative CLeflunomide (Benchmark)Desired Profile
PAMPA Pe (10⁻⁶ cm/s) 12.51.18.915.2> 5 (High)
Caco-2 Pₐₚₚ (A-B) 9.80.81.511.5> 5 (High)
Efflux Ratio (B-A/A-B) 1.21.58.11.1< 2
Microsomal T½ (min) 45> 605535> 30
Cytotoxicity (IC₅₀, µM) > 50> 508.5> 50> 30
hERG Inhibition (IC₅₀, µM) > 302.5> 30> 30> 10
Interpretation and Path Forward
  • Derivative A: This is the most promising candidate. It shows excellent drug-like properties with zero Ro5 violations, good solubility, and high permeability in both PAMPA and Caco-2 assays with no evidence of efflux. Its metabolic stability is good, and it shows no signs of cytotoxicity or hERG liability. Decision: Advance to further preclinical studies.

  • Derivative B: This compound has several significant liabilities. It violates two of Lipinski's rules (MW and LogP), which is reflected in its very poor aqueous solubility and low permeability. Furthermore, it shows potent inhibition of the hERG channel, a major safety red flag. Decision: Terminate development. The risk of cardiotoxicity and poor bioavailability is too high.

  • Derivative C: This compound presents a mixed profile. While its physicochemical properties are acceptable and it is metabolically stable, it has two major issues. First, the very high efflux ratio in the Caco-2 assay suggests it is a strong substrate for an efflux transporter like P-gp, which will likely limit its oral absorption in vivo. Second, it shows significant cytotoxicity at a low concentration. Decision: A candidate for medicinal chemistry optimization. The team should focus on modifications to reduce efflux and decrease cytotoxicity while maintaining other positive attributes.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay
  • Principle: This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes.[18] The reaction is initiated by adding the cofactor NADPH.[31]

  • Methodology:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, 0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4).[32]

    • Add the test compound to the mixture at a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.[18] A parallel control incubation is run without NADPH to check for non-enzymatic degradation.[31][32]

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[31]

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the test compound.

    • Calculate the half-life (T½) and intrinsic clearance by plotting the natural log of the percent remaining compound against time.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Principle: PAMPA measures a compound's ability to diffuse across a lipid-infused artificial membrane separating a donor and acceptor compartment, modeling passive intestinal absorption.[12][33]

  • Methodology:

    • Prepare the lipid membrane by adding 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) to the filter of each well in a 96-well donor plate.[13]

    • Fill the wells of a 96-well acceptor plate with buffer at pH 7.4.

    • Prepare the test compound in a donor buffer (e.g., pH 6.5 to mimic the upper intestine) at a concentration of 100-200 µM. Add this solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[33]

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[34]

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the known concentrations, volumes, and incubation time.

Protocol 3: MTT Cytotoxicity Assay
  • Principle: This assay quantifies cell viability by measuring the metabolic activity of a cell population. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT reagent to a purple formazan product.[20][21] The amount of formazan is proportional to the number of viable cells.[21]

  • Methodology:

    • Seed cells (e.g., HepG2 human liver cancer cells) into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the novel isoxazole derivatives for a specified period (e.g., 24-48 hours). Include a vehicle-only control.

    • After the incubation period, remove the treatment media and add 100 µL of fresh media containing MTT solution (e.g., 0.5 mg/mL).[35]

    • Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.[35]

    • Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[35]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion

The assessment of drug-likeness is a multi-faceted, iterative process that is fundamental to successful drug discovery. By employing a logical cascade of in silico, physicochemical, and in vitro ADME/Tox assays, researchers can make informed, data-driven decisions. This comparative approach, benchmarking novel isoxazole derivatives against established drugs like Leflunomide, provides essential context and increases the probability of identifying candidates with a high likelihood of clinical success. Derivative A from our hypothetical screen exemplifies a compound with a promising, well-balanced profile, meriting its advancement. In contrast, the clear liabilities identified in Derivatives B and C underscore the importance of this rigorous, early-stage evaluation in preventing the costly failure of unsuitable compounds later in the development pipeline.

References

Bioactivity of Ethyl Isoxazole-3-Carboxylate and Derivatives in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Ethyl isoxazole-3-carboxylate, as a key intermediate, is instrumental in the synthesis of various bioactive molecules, including potential anti-inflammatory and anticancer agents.[1] While extensive quantitative bioactivity data for this compound itself is limited in publicly available literature, the bioactivities of its derivatives have been widely explored. This guide provides a comparative overview of the performance of these derivatives in various cell-based assays, offering insights into the potential therapeutic applications of the isoxazole-3-carboxylate core.

Comparative Bioactivity of Isoxazole Derivatives

The following tables summarize the cytotoxic and anti-inflammatory activities of various isoxazole-3-carboxylate and isoxazole-carboxamide derivatives in different cell lines. This data provides a baseline for understanding the potential efficacy of compounds derived from the this compound scaffold.

Table 1: Cytotoxic Activity of Isoxazole Derivatives against Cancer Cell Lines
Compound ClassSpecific DerivativeCell LineIC50 (µM)Reference
Isoxazole-CarboxamideN-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamideHeLa (Cervical Cancer)15.48[2]
Isoxazole-CarboxamideDerivative 2d Hep3B (Liver Cancer)~23[2][3]
Isoxazole-CarboxamideDerivative 2e Hep3B (Liver Cancer)~23[2][3]
Isoxazole-CarboxamideN-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamideMCF-7 (Breast Cancer)39.80[3]
Isoxazole-Piperazine HybridsCompounds 5l-o Huh7, Mahlavu (Liver Cancer), MCF-7 (Breast Cancer)0.3 - 3.7
4-Phenoxy-phenyl IsoxazolesCompound 6g A549 (Lung), HepG2 (Liver), MDA-MB-231 (Breast)1.10 - 1.73[4]
4-Phenoxy-phenyl IsoxazolesCompound 6l A549 (Lung), HepG2 (Liver), MDA-MB-231 (Breast)0.21 - 0.26[4]
Table 2: Anti-inflammatory Activity of Isoxazole Derivatives
Compound ClassSpecific DerivativeAssayTargetIC50 (nM)Reference
Isoxazole-CarboxamideCompound A13 In vitro COX InhibitionCOX-164[5][6]
Isoxazole-CarboxamideCompound A13 In vitro COX InhibitionCOX-213[5][6]
Trisubstituted IsoxazolesCompound 3 TR-FRET Coactivator RecruitmentRORγt31[7]
Trisubstituted IsoxazolesCompound 6 TR-FRET Coactivator RecruitmentRORγt20[7]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for common cell-based assays used to evaluate the bioactivity of isoxazole derivatives.

MTT Cell Viability/Cytotoxicity Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., assay buffer, heme, enzyme, arachidonic acid, and colorimetric substrate).

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known COX inhibitor (e.g., celecoxib or ketoprofen) as a positive control.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme. Then, add the test compound or vehicle control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid followed immediately by the colorimetric substrate solution.

  • Data Acquisition: Measure the absorbance at 590 nm at multiple time points using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

Visualizing Molecular Pathways and Workflows

Understanding the mechanism of action of bioactive compounds often involves elucidating their effects on cellular signaling pathways. The anticancer activity of many isoxazole derivatives has been linked to the induction of apoptosis and cell cycle arrest.

G General Experimental Workflow for Bioactivity Screening cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Treatment & Incubation cluster_3 Assay & Data Analysis Compound Test Compound (e.g., this compound derivative) SerialDilution Serial Dilutions Compound->SerialDilution Treatment Compound Treatment SerialDilution->Treatment CellSeeding Cell Seeding (96-well plate) Incubation24h 24h Incubation CellSeeding->Incubation24h Incubation24h->Treatment Incubation48h 24-72h Incubation Treatment->Incubation48h Assay Cell-Based Assay (e.g., MTT, COX Inhibition) Incubation48h->Assay DataAcquisition Data Acquisition (Plate Reader) Assay->DataAcquisition DataAnalysis Data Analysis (IC50 Calculation) DataAcquisition->DataAnalysis

Caption: A logical workflow for screening the bioactivity of test compounds in cell-based assays.

G Simplified Apoptosis Signaling Pathway cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Execution Pathway Isoxazole Isoxazole Derivative Bax_Bak Bax/Bak Activation Isoxazole->Bax_Bak Induces Mito Mitochondrion Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by isoxazole derivatives.

G Simplified Cell Cycle Regulation and Inhibition cluster_0 Cell Cycle Progression Isoxazole Isoxazole Derivative CDK_Cyclin CDK-Cyclin Complexes Isoxazole->CDK_Cyclin Inhibits G1 G1 Phase S S Phase G1->S G1->CDK_Cyclin G2 G2 Phase S->G2 S->CDK_Cyclin M M Phase G2->M G2->CDK_Cyclin M->G1 M->CDK_Cyclin Proliferation Cell Proliferation CDK_Cyclin->Proliferation

Caption: A diagram illustrating the potential inhibition of cell cycle progression by isoxazole derivatives.

References

Safety Operating Guide

Proper Disposal of Ethyl Isoxazole-3-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Ethyl isoxazole-3-carboxylate (CAS No. 3209-70-9), a common reagent in pharmaceutical and agrochemical research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound is a light yellow liquid that requires careful handling and disposal. While specific regulations may vary by institution and locality, the following guidelines provide a comprehensive framework for its safe management.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes exposure risk and ensures personal safety.

PPE Type Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).
Body Protection Laboratory coat, long-sleeved shirt, and pants.
Respiratory Protection Use in a well-ventilated area or under a fume hood.
Spill Response Protocol

In the event of a spill, immediate and decisive action is necessary to contain the material and prevent wider contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any vapors.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collect the Absorbent: Carefully collect the absorbent material containing the spilled chemical using non-sparking tools.

  • Package for Disposal: Place the collected material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination agent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, should be placed in the hazardous waste container.

Waste Disposal Procedures

Proper disposal of this compound is crucial to prevent environmental harm. This chemical should not be released into the environment.

  • Waste Segregation: Collect all waste containing this compound, including unused product and contaminated materials, in a designated and properly labeled hazardous waste container.

  • Container Requirements: The waste container must be compatible with the chemical, tightly sealed, and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Engage a Licensed Waste Disposal Contractor: The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company. Provide the contractor with a comprehensive safety data sheet (SDS) for this compound.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.

Operational Workflow for Spill and Disposal

The following diagram illustrates the decision-making and operational workflow for handling a spill and subsequent disposal of this compound.

Workflow for this compound Spill and Disposal cluster_spill Spill Response cluster_disposal Waste Disposal Spill Spill Occurs Evacuate Evacuate and Ventilate Area Spill->Evacuate Contain Contain with Inert Absorbent Evacuate->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in Labeled Container Collect->Package Store Store in a Safe, Ventilated Area Package->Store Contact Contact Licensed Disposal Contractor Store->Contact Dispose Dispose According to Regulations Contact->Dispose

Spill and Disposal Workflow Diagram

Personal protective equipment for handling Ethyl isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Personal Protective Equipment for Handling Ethyl isoxazole-3-carboxylate and Its Derivatives

For the modern researcher, chemist, or drug development professional, safety is not merely a matter of compliance but the very foundation of scientific integrity and innovation. The isoxazole scaffold is a cornerstone in medicinal chemistry and agrochemical development, making compounds like this compound and its analogues common reagents in the laboratory.[1] However, their utility is matched by a need for rigorous safety protocols.

This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a focus on personal protective equipment (PPE). We will move beyond a simple checklist to explain the causality behind each safety measure, ensuring a deep, actionable understanding for the professionals at the bench.

The Chemical Hazard Profile: Not All Isoxazoles Are Created Equal

The term "this compound" can refer to several related structures, each with a unique CAS number and a distinct hazard profile. Understanding the specific hazards of the compound you are working with is the critical first step in a self-validating safety protocol. The substitution pattern on the isoxazole ring dictates the compound's reactivity, toxicity, and environmental impact.

Compound Name CAS Number Key GHS Hazard Statements Physical Form
This compound3209-70-9Data not fully available, handle with caution as a potential irritant.Light yellow liquid[1]
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate123770-62-7H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]Yellow Liquid[2]
ethyl-5,5-diphenyl-2-isoxazoline-3-carboxylate163520-33-0H302: Harmful if swallowedH317: May cause an allergic skin reactionH410: Very toxic to aquatic life with long lasting effects[3]Solid[3]
Ethyl benzo[d]isoxazole-3-carboxylate57764-49-5H302: Harmful if swallowed[4]Data not specified

This table summarizes data from multiple sources. Always refer to the specific Safety Data Sheet (SDS) for the exact material you are handling.

The core takeaway is that this chemical family presents multiple risks: acute oral toxicity, irritation to the skin, eyes, and respiratory system, and potential for skin sensitization.[2][3] The diphenyl derivative also poses a significant environmental hazard, demanding stringent containment and disposal protocols.[3]

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a static choice but a dynamic risk assessment based on the specific procedure being performed. Below is a breakdown of the essential PPE and the rationale for its use.

Hand Protection: The First Line of Defense

Given the classification of several derivatives as skin irritants and sensitizers, glove selection is paramount.[2][3]

  • Primary Choice: Nitrile gloves. They offer excellent resistance to a broad range of chemicals and are less likely to cause allergies than latex.

  • Protocol: Always inspect gloves for tears or punctures before use. For tasks involving prolonged contact or immersion, consider double-gloving or using thicker, chemical-resistant gloves. Remove gloves using a technique that avoids skin contamination and wash hands thoroughly after removal.[5]

Eye and Face Protection: Shielding Against the Unseen

The potential for serious eye irritation from compounds like Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate necessitates robust eye protection.[2][6]

  • Minimum Requirement: Safety glasses with side shields (conforming to EN 166 or ANSI Z87.1 standards).[5]

  • Best Practice: For procedures with a higher risk of splashing (e.g., transferring large volumes, reactions under pressure), a full face shield worn over safety goggles provides superior protection.

Body Protection: A Barrier for Your Skin

Long-sleeved laboratory coats are mandatory to protect the skin from accidental spills.[2][5]

  • Material: Ensure the lab coat is made of a material appropriate for the chemicals being used, typically cotton or a flame-resistant blend.

  • Upkeep: Keep the lab coat clean and fully fastened. Remove it immediately if it becomes contaminated.

Respiratory Protection: When Ventilation Isn't Enough

The warning that some derivatives may cause respiratory irritation means that engineering controls are the primary method of exposure reduction.[2][6]

  • Primary Control: Always handle these compounds inside a certified chemical fume hood to minimize inhalation of vapors or aerosols.[7]

  • Secondary Control: If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary. This constitutes a higher-risk scenario that requires a specific risk assessment and, in many jurisdictions, inclusion in a formal respiratory protection program.

// Nodes fume_hood [label="Work in a\nChemical Fume Hood?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; weighing [label="Weighing Solid or\nTransferring Liquid?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

ppe_base [label="Standard PPE:\n- Nitrile Gloves\n- Lab Coat\n- Safety Glasses", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe_splash [label="Enhanced PPE:\n- Add Face Shield\n- Consider Double Gloves", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

resp_needed [label="Respiratory Protection\nRequired\n(Consult EHS)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

end [label="Proceed with Task", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> fume_hood; fume_hood -> weighing [label="Yes"]; fume_hood -> resp_needed [label="No"]; weighing -> ppe_base [label="Weighing Solid"]; weighing -> ppe_splash [label="Transferring Liquid"]; ppe_base -> end; ppe_splash -> end; } /dot

Caption: PPE selection workflow for handling isoxazole derivatives.

Operational Plan: From Bench to Waste

A safe protocol is a complete cycle, encompassing preparation, execution, and disposal.

Pre-Operation Checklist
  • Verify the Chemical: Confirm the exact CAS number of the this compound derivative you are using.

  • Review the SDS: Read the specific Safety Data Sheet, paying close attention to sections on hazards, first-aid measures, and handling.[8]

  • Assemble PPE: Gather all necessary PPE as determined by your risk assessment.

  • Prepare Workspace: Ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Locate the nearest eyewash station and safety shower.[2]

  • Prepare for Spills: Have a spill kit with appropriate absorbent material (e.g., vermiculite or sand) readily available.

Step-by-Step Handling Protocol
  • Don PPE: Put on your lab coat, followed by safety glasses/goggles, and finally, gloves.

  • Transfer Chemical: Conduct all transfers of the chemical, whether solid or liquid, within the fume hood to contain any dust or vapors.[6] Use a spatula for solids and a pipette or syringe for liquids.

  • Perform Reaction: Keep all reaction vessels containing the chemical within the fume hood.

  • Post-Reaction Workup: Any subsequent steps, such as extraction or purification, should also be performed under ventilation.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent. Decontaminate any equipment that came into contact with the chemical.

  • Doff PPE: Remove PPE in the reverse order of donning (gloves first, then goggles, then lab coat) to prevent cross-contamination.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[9][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Environmental Responsibility

Improper disposal can lead to environmental contamination, particularly with derivatives classified as toxic to aquatic life.[3]

  • Segregate Waste: All materials contaminated with this compound (e.g., gloves, pipette tips, absorbent material) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Aqueous Waste: Do not pour any solution containing this chemical down the drain.[3] Collect all aqueous waste in a designated, labeled container.

  • Organic Waste: Collect all organic solvent waste containing the chemical in a separate, labeled container.

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. The final disposal must be handled by an approved waste disposal plant.[6][9][10]

// Nodes waste_type [label="What type of waste?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

solid_waste [label="Contaminated Solids\n(Gloves, Paper, Tips)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; liquid_waste [label="Contaminated Liquids\n(Solvents, Solutions)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

solid_container [label="Place in Labeled\nSolid Hazardous\nWaste Container", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

liquid_type [label="Aqueous or Organic?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

aqueous_container [label="Collect in Labeled\nAqueous Hazardous\nWaste Container", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; organic_container [label="Collect in Labeled\nOrganic Hazardous\nWaste Container", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

no_drain [label="DO NOT\nPour Down Drain", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

final_disposal [label="Arrange for Pickup by\nEnvironmental Health & Safety (EHS)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> waste_type; waste_type -> solid_waste [label="Solid"]; waste_type -> liquid_waste [label="Liquid"];

solid_waste -> solid_container; solid_container -> final_disposal;

liquid_waste -> liquid_type; liquid_type -> aqueous_container [label="Aqueous"]; liquid_type -> organic_container [label="Organic"];

aqueous_container -> no_drain; organic_container -> no_drain; no_drain -> final_disposal; } /dot

Caption: Waste disposal decision workflow.

By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you build a system where safety is not an afterthought but an intrinsic part of the scientific process. This ensures the protection of researchers, the integrity of experiments, and the preservation of our environment.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.